molecular formula C12H26 B14535098 3-Ethyl-2,3,5-trimethylheptane CAS No. 62198-57-6

3-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14535098
CAS No.: 62198-57-6
M. Wt: 170.33 g/mol
InChI Key: QHACFORXSGHTJG-UHFFFAOYSA-N
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Description

3-Ethyl-2,3,5-trimethylheptane is a branched, saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . As a structural isomer of dodecane, this alkane is of significant interest in fundamental and applied chemical research. It serves as a valuable compound in petrochemical studies, particularly for investigating the relationships between molecular structure and physicochemical properties in branched alkanes . Researchers utilize this compound and its analogues to develop and validate predictive models for key properties such as boiling point, critical temperature, critical pressure, acentric factor, and liquid viscosity . The data derived from these studies are crucial for improving equations of state and enhancing the accuracy of simulations for complex hydrocarbon mixtures, with direct applications in the energy and fuel industries . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-57-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,3,5-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

QHACFORXSGHTJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,5-trimethylheptane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As a member of the C₁₂ alkane isomer family, its physicochemical properties are of interest in various fields, including fuel and lubricant technology, and as a non-polar solvent in chemical synthesis. Due to the limited availability of experimentally determined data for this specific isomer, this guide provides a comprehensive overview of its predicted properties, supplemented with experimental data for the closely related, highly branched C₁₂ isomer, 2,2,4,6,6-pentamethylheptane, to offer a reliable point of reference. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure, characterized by a high degree of branching. This branching affects intermolecular van der Waals forces, which in turn dictates properties such as boiling point and density.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the experimentally determined values for the comparable isomer, 2,2,4,6,6-pentamethylheptane.

PropertyThis compound (Estimated)2,2,4,6,6-Pentamethylheptane (Experimental)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [1][2]170.33 g/mol [3]
Boiling Point 197.5 °C[4]177.0-178.0 °C at 760 mmHg[5]
Melting Point -50.8 °C[4]-67 °C[6]
Density 0.7784 g/cm³[4]0.7487 g/cm³ at 20 °C[6]
Refractive Index 1.4360[4]1.4170-1.4200 at 20 °C[7]
Water Solubility Insoluble (predicted)0.1508 mg/L at 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble (predicted)Soluble in alcohol[5]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application and understanding of a compound. The following sections detail standard experimental protocols for key properties.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8][9]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Density Determination: Digital Density Meter (ASTM D4052)

The ASTM D4052 standard test method provides a precise and rapid determination of the density of liquid petroleum products using a digital density meter.[10][11][12][13][14]

Apparatus:

  • Digital Density Meter compliant with ASTM D4052

  • Syringe or autosampler for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The digital density meter is calibrated using certified reference standards.

  • The measuring cell is cleaned and dried thoroughly.

  • The temperature of the measuring cell is set to the desired value (e.g., 20 °C) and allowed to stabilize.

  • A small volume of the sample (typically 1-2 mL) is injected into the measuring cell, ensuring no air bubbles are present.[12]

  • The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density.

  • The density reading is recorded once it stabilizes.

Purity Analysis: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile organic compounds like branched alkanes.[15][16]

Apparatus:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase)

  • Carrier gas (e.g., helium or hydrogen)

  • Autosampler or manual injection syringe

Procedure:

  • A suitable GC method is developed, specifying parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

  • The sample is dissolved in a suitable volatile solvent (e.g., hexane).

  • A small volume of the prepared sample is injected into the GC.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase as they travel through the column.

  • The FID detects the eluted components, generating a chromatogram.

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).[17]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid alkane.

G cluster_sample_prep Sample Preparation cluster_property_measurement Property Measurement cluster_data_analysis Data Analysis & Reporting Sample_Acquisition Acquire/Synthesize This compound Purity_Check Assess Purity (GC) Sample_Acquisition->Purity_Check Boiling_Point Boiling Point Determination (Thiele Tube) Purity_Check->Boiling_Point Density Density Measurement (ASTM D4052) Purity_Check->Density Refractive_Index Refractive Index Measurement Purity_Check->Refractive_Index Solubility Solubility Assessment (Water & Organic Solvents) Purity_Check->Solubility Data_Compilation Compile & Tabulate Data Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility->Data_Compilation Report_Generation Generate Technical Report Data_Compilation->Report_Generation

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the highly branched alkane, 3-Ethyl-2,3,5-trimethylheptane. Due to the absence of specific literature on this compound, this guide outlines a proposed synthetic pathway utilizing a Grignard reaction, followed by dehydration and catalytic hydrogenation. Furthermore, this guide presents predicted physical and spectroscopic properties, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, based on established principles and data from analogous structures. All quantitative data is summarized in structured tables for clarity, and the proposed experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. As a highly branched alkane, it is of interest in fundamental organic chemistry research and may have applications as a reference compound, in lubricant formulations, or as a building block in more complex molecular architectures. This guide details a feasible synthetic route and the expected analytical characterization of this molecule.

Proposed Synthesis Pathway

A robust three-step synthesis is proposed for the preparation of this compound. The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by elimination of water to form an alkene, and subsequent reduction to the desired alkane.

Retrosynthetic Analysis

The target molecule can be disconnected at a carbon-carbon bond to reveal a suitable ketone and a Grignard reagent. A logical disconnection points to 4,5-dimethylheptan-3-one as the ketone precursor and an ethyl magnesium halide as the Grignard reagent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A 4,5-Dimethylheptan-3-one C Tertiary Alkoxide Intermediate A->C + B Ethylmagnesium Bromide (in dry ether) B->C D 3-Ethyl-4,5-dimethylheptan-3-ol C->D Aqueous Workup (H₃O⁺) F 3-Ethyl-4,5-dimethylhept-3-ene (Alkene Mixture) D->F + Heat E Acid Catalyst (e.g., H₂SO₄) E->F G This compound (Final Product) F->G H H₂ / Pd/C H->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 3-Ethyl-4,5-dimethylheptan-3-ol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 4,5-Dimethylheptan-3-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 4,5-dimethylheptan-3-one in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 3-Ethyl-4,5-dimethylheptan-3-ol.

Step 2: Dehydration - Synthesis of 3-Ethyl-4,5-dimethylhept-3-ene

Materials:

  • Crude 3-Ethyl-4,5-dimethylheptan-3-ol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Place the crude tertiary alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Heat the mixture to distill the alkene product as it forms.

  • Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified alkene mixture.

Step 3: Hydrogenation - Synthesis of this compound

Materials:

  • 3-Ethyl-4,5-dimethylhept-3-ene

  • Ethanol (B145695) (or other suitable solvent)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the alkene in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture under a positive pressure of hydrogen until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by fractional distillation to obtain this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyPredicted Value
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol
CAS Number 62198-57-6
Appearance Colorless liquid
Boiling Point Estimated 190-210 °C at 760 mmHg
Density Estimated 0.75-0.78 g/cm³
Refractive Index Estimated 1.42-1.44

Spectroscopic Characterization (Predicted)

As no experimental spectra are available, the following sections provide predicted spectroscopic data based on the structure of this compound and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl groups and stereocenters, leading to overlapping signals.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.8 - 1.0m18H-CH₃ groups
~ 1.1 - 1.7m8H-CH₂- and -CH- groups
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Due to the presence of stereoisomers, the actual spectrum may show more than the 10 signals predicted for a single diastereomer.

Chemical Shift (ppm)Assignment
~ 10 - 20-CH₃ carbons
~ 20 - 40-CH₂- and -CH- carbons
~ 40 - 50Quaternary carbon
Mass Spectrometry

Electron ionization (EI) mass spectrometry of highly branched alkanes typically results in extensive fragmentation, with the molecular ion peak (M⁺) being weak or absent.[1][2] Fragmentation will be favored at the branching points to form more stable carbocations.[1][3]

m/zPredicted Fragment Ion
170[M]⁺ (Molecular Ion, likely very low abundance)
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
99[M - C₅H₁₁]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (likely a major peak)
43[C₃H₇]⁺ (likely a major peak)
29[C₂H₅]⁺
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.[4][5]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960 - 2850C-H stretchingStrong
1470 - 1450-CH₂- bending (scissoring)Medium
1385 - 1370-CH₃ bending (symmetric)Medium

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a benchmark for researchers aiming to synthesize and identify this compound. The provided protocols and data tables are intended to be a valuable resource for scientists in organic synthesis and drug development.

References

Spectroscopic Analysis of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Ethyl-2,3,5-trimethylheptane (CAS No. 62198-57-6). Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental methodologies outlined are based on established, general protocols for the spectroscopic analysis of non-polar, saturated hydrocarbons and serve as a foundational guide for researchers.

Compound Overview

Structure and Properties

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3][4] Its structure features a high degree of branching, which influences its spectroscopic signatures.

PropertyValue
Molecular FormulaC₁₂H₂₆
IUPAC NameThis compound
CAS Number62198-57-6
Molecular Weight170.33 g/mol
AppearancePredicted: Colorless liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Predicted Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C1, C2-CH₃)0.8 - 0.9Doublet / Triplet6H
CH₃ (C3-CH₃, C5-CH₃)0.9 - 1.1Singlet / Doublet6H
CH₃ (C7)0.8 - 0.9Triplet3H
CH₂ (C4, C6, Ethyl-CH₂)1.1 - 1.5Multiplet6H
CH (C2, C5)1.5 - 1.8Multiplet2H
CH (Ethyl-CH)1.3 - 1.6Multiplet1H

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Primary (CH₃)10 - 25
Secondary (CH₂)25 - 45
Tertiary (CH)30 - 50
Quaternary (C)35 - 55

IR (Infrared) Spectroscopy Predicted Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
C-H Bend (CH₃)1370 - 1390Medium
C-H Bend (CH₂)1440 - 1480Medium

Mass Spectrometry (MS) Predicted Fragmentation

m/zInterpretation
170Molecular Ion [M]⁺
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
113[M - C₄H₉]⁺
57[C₄H₉]⁺ (t-butyl cation)
43[C₃H₇]⁺ (propyl cation)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid, non-polar organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Sample Preparation (Transmission - Salt Plates): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty spectrometer (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep Dissolution / Neat Sample Sample->Prep NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

SpectroscopicTechniqueRelationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C-H bonds) IR->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info NMR_Info->Molecule IR_Info->Molecule MS_Info->Molecule

Caption: Relationship of spectroscopic techniques for structural analysis.

References

An In-depth Technical Guide to CAS Number 62198-57-6 (3-ethyl-2,3,5-trimethylheptane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound identified by CAS number 62198-57-6, scientifically named 3-ethyl-2,3,5-trimethylheptane. A thorough review of scientific literature and chemical databases reveals a significant lack of published research on the biological activities, mechanisms of action, and potential therapeutic applications of this compound. This document summarizes the known physicochemical properties and available synthetic information. Due to the absence of biological data, this guide will focus on the chemical characteristics of this compound.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.[1][2] This data is compiled from various chemical supplier databases and computational models.

Table 1: General Chemical Information

IdentifierValue
CAS Number 62198-57-6
IUPAC Name This compound
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Canonical SMILES CCC(C)CC(C)(CC)C(C)C
InChI InChI=1S/C12H26/c1-7-11(5)9-12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3
InChI Key QHACFORXSGHTJG-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3 5.7
Exact Mass 170.203450829 g/mol
Monoisotopic Mass 170.203450829 g/mol
Heavy Atom Count 12

Synthesis and Manufacturing

Information regarding the synthesis of this compound is sparse in modern scientific literature. A historical reference points to a synthesis route from 5-ethyl-3,5,6-trimethyl-hept-3-ene. This information is derived from a 1952 publication in "Zhurnal Obshchei Khimii".

Hypothetical Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of a saturated alkane from an alkene precursor, which is the likely basis for the synthesis of this compound.

G General Synthetic Workflow: Alkene to Alkane cluster_start Starting Material cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product start Alkene Precursor (e.g., 5-ethyl-3,5,6-trimethyl-hept-3-ene) reaction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reaction Reagents (H₂, Catalyst) purification Purification (e.g., Distillation, Chromatography) reaction->purification Crude Product product Saturated Alkane (this compound) purification->product Purified Product

Caption: Generalized workflow for the synthesis of a saturated alkane.

Biological Activity and Applications

An exhaustive search of scientific literature and databases reveals no specific data on the biological activity of this compound. The compound is commercially available for research purposes, suggesting its use may be as a chemical standard, a component in complex mixtures for analytical studies, or as a starting material in synthetic chemistry.

The absence of published biological data means there are no known signaling pathways, mechanisms of action, or established experimental protocols for biological assays related to this specific molecule. General reviews of the biological activities of structurally related branched alkanes suggest potential roles in chemical ecology, such as in insect communication, but this is a broad characterization of a class of compounds and does not directly apply to CAS 62198-57-6.

Conclusion

While the physicochemical properties of this compound (CAS 62198-57-6) are well-defined, there is a notable absence of research into its biological effects. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical biology. Future research would be necessary to determine if this molecule possesses any significant biological activity that could be of therapeutic or scientific interest. At present, its primary utility appears to be within the realm of chemical synthesis and analysis.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-2,3,5-trimethylheptane, a branched alkane with multiple chiral centers. This document details the structural characteristics, potential synthetic pathways, and analytical methodologies for the separation and characterization of these stereoisomers.

Introduction to the Stereoisomerism of this compound

This compound possesses a molecular formula of C₁₂H₂₆.[1] Its structure contains three chiral centers, which are carbon atoms bonded to four different substituent groups. The identification of these stereocenters is crucial for understanding the molecule's three-dimensional structure and its potential interactions in a chiral environment, a key consideration in drug development and other scientific fields.

The chiral centers in this compound are located at the following positions along the heptane (B126788) backbone:

  • Carbon-2: Substituted with a hydrogen, a methyl group, an isopropyl group, and the remainder of the alkyl chain.

  • Carbon-3: Substituted with an ethyl group, a methyl group, a sec-butyl group, and the remainder of the alkyl chain.

  • Carbon-5: Substituted with a hydrogen, a methyl group, an isobutyl group, and the remainder of the alkyl chain.

The presence of three chiral centers (n=3) gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relationship between these stereoisomers is depicted in the diagram below.

Stereoisomers cluster_pairs Enantiomeric Pairs cluster_diastereomers Diastereomeric Relationships Pair 1 2R,3R,5R 2S,3S,5S All Pairs Each stereoisomer is a diastereomer of the stereoisomers in the other pairs. Pair 2 2R,3R,5S 2S,3S,5R Pair 3 2R,3S,5R 2S,3R,5S Pair 4 2R,3S,5S 2S,3R,5R This compound This compound This compound->Pair 1 Enantiomers This compound->Pair 2 Enantiomers This compound->Pair 3 Enantiomers This compound->Pair 4 Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

Proposed Stereoselective Synthesis

A general and plausible strategy for the stereoselective synthesis of a pair of enantiomers of this compound is outlined below. This approach focuses on the creation of the chiral centers through a series of controlled reactions, starting from readily available chiral precursors. The synthesis of other stereoisomers can be envisioned by selecting the appropriate enantiomers of the starting materials.

The overall synthetic workflow can be visualized as a three-stage process:

  • Synthesis of a Chiral Tertiary Alcohol: A Grignard reaction is a classic and effective method for forming carbon-carbon bonds and creating tertiary alcohols.

  • Dehydration to a Prochiral Alkene: The tertiary alcohol is then dehydrated to form an alkene. The stereochemistry of this step is crucial for the subsequent hydrogenation.

  • Stereoselective Hydrogenation: The final step involves the hydrogenation of the alkene to yield the desired saturated alkane with the target stereochemistry.

Synthesis_Workflow cluster_stage1 Stage 1: Chiral Tertiary Alcohol Synthesis cluster_stage2 Stage 2: Dehydration cluster_stage3 Stage 3: Stereoselective Hydrogenation Ketone Chiral Ketone (e.g., (R)-3-methyl-2-pentanone) Reaction1 Grignard Reaction Ketone->Reaction1 Grignard Grignard Reagent (e.g., sec-butylmagnesium bromide) Grignard->Reaction1 Alcohol Diastereomeric Tertiary Alcohols Reaction1->Alcohol Separation1 Chromatographic Separation Alcohol->Separation1 ChiralAlcohol Single Diastereomer of 3,5-dimethyl-3-heptanol (B100129) Separation1->ChiralAlcohol Dehydration Acid-catalyzed Dehydration ChiralAlcohol->Dehydration Alkene Prochiral Alkene Dehydration->Alkene Hydrogenation Asymmetric Hydrogenation (e.g., with a chiral catalyst) Alkene->Hydrogenation FinalProduct Enantiomerically Enriched This compound Hydrogenation->FinalProduct

Fig. 2: Proposed stereoselective synthesis workflow.

2.1.1. Stage 1: Synthesis of a Diastereomeric Mixture of 3,5-dimethyl-3-heptanol

  • Objective: To synthesize a mixture of diastereomeric tertiary alcohols via a Grignard reaction.

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is initiated with a small crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete, cool the flask in an ice bath.

    • Add a solution of (R)-3-methyl-2-pentanone in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric alcohols.

2.1.2. Stage 2: Dehydration of 3,5-dimethyl-3-heptanol

  • Objective: To dehydrate the tertiary alcohol to form a mixture of prochiral alkenes.

  • Materials:

    • Diastereomerically pure 3,5-dimethyl-3-heptanol (obtained after chromatographic separation of the mixture from Stage 1)

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Place the purified 3,5-dimethyl-3-heptanol in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

    • Gently heat the mixture to the appropriate temperature to induce dehydration. The temperature will depend on the specific diastereomer but is generally low for tertiary alcohols.

    • The resulting alkene can be distilled directly from the reaction mixture.

    • Wash the distillate with sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and distill to obtain the purified alkene.

2.1.3. Stage 3: Asymmetric Hydrogenation of the Prochiral Alkene

  • Objective: To stereoselectively hydrogenate the prochiral alkene to obtain an enantiomerically enriched sample of this compound.

  • Materials:

    • Purified prochiral alkene from Stage 2

    • A suitable chiral hydrogenation catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand)

    • Anhydrous solvent (e.g., methanol (B129727) or dichloromethane)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure reaction vessel, dissolve the alkene in the anhydrous solvent.

    • Add the chiral hydrogenation catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC).

    • Carefully release the pressure and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to yield the enantiomerically enriched this compound.

Separation and Characterization

The separation of the stereoisomers of this compound is challenging due to their similar physical properties. Chiral gas chromatography is the most effective technique for the analytical and preparative separation of these non-functionalized alkanes.

  • Objective: To separate the stereoisomers of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column, such as one coated with a modified cyclodextrin (B1172386) stationary phase (e.g., a permethylated β-cyclodextrin).

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the mixture of stereoisomers in a volatile solvent such as hexane.

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the temperature program and record the chromatogram.

    • The different stereoisomers will elute at different retention times, allowing for their separation and quantification.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the constitution of the synthesized molecules. To distinguish between diastereomers, high-resolution NMR may show distinct signals for corresponding protons and carbons. For enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents can be used to induce diastereomeric interactions and resolve the signals.

  • Polarimetry: The optical activity of the enantiomerically enriched samples can be measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.

Quantitative Data

Table 1: Physicochemical Properties of this compound Stereoisomers

Stereoisomer (R/S configuration)Boiling Point (°C)Density (g/mL)Refractive IndexSpecific Rotation ([(\alpha)]D)
(2R,3R,5R)Data not availableData not availableData not availableData not available
(2S,3S,5S)Data not availableData not availableData not availableData not available
(2R,3R,5S)Data not availableData not availableData not availableData not available
(2S,3S,5R)Data not availableData not availableData not availableData not available
(2R,3S,5R)Data not availableData not availableData not availableData not available
(2S,3R,5S)Data not availableData not availableData not availableData not available
(2R,3S,5S)Data not availableData not availableData not availableData not available
(2S,3R,5R)Data not availableData not availableData not availableData not available

Table 2: Chiral Gas Chromatography Data

Stereoisomer (R/S configuration)Retention Time (min)
(2R,3R,5R)Data not available
(2S,3S,5S)Data not available
(2R,3R,5S)Data not available
(2S,3S,5R)Data not available
(2R,3S,5R)Data not available
(2S,3R,5S)Data not available
(2R,3S,5S)Data not available
(2S,3R,5R)Data not available

Table 3: NMR Spectroscopic Data (Proposed)

StereoisomerKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
Diastereomeric MixtureData not availableData not available
Individual IsomersDistinct signals expected for diastereomersDistinct signals expected for diastereomers

Conclusion

The stereoisomers of this compound present a significant challenge in stereoselective synthesis and separation due to the presence of three chiral centers and the lack of functional groups. This guide has outlined a plausible and detailed approach for the stereoselective synthesis of these compounds, leveraging established methodologies such as the Grignard reaction and asymmetric hydrogenation. Furthermore, a robust analytical method using chiral gas chromatography for the separation of the resulting stereoisomers has been detailed. While specific quantitative data for these isomers is currently absent from the literature, the protocols and frameworks provided herein offer a solid foundation for researchers and scientists in the fields of organic chemistry, drug development, and materials science to pursue the synthesis, separation, and characterization of these complex chiral molecules.

References

An In-Depth Technical Guide on the Thermodynamic Stability of Branched C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of branched C12 alkanes. Dodecane (B42187) (C12H26) has 355 structural isomers, and their thermodynamic properties are of significant interest in various fields, including fuel development, materials science, and drug design, where molecular stability and energy content are critical parameters. Generally, branched alkanes are thermodynamically more stable than their linear counterparts.[1] This guide will delve into the quantitative aspects of this stability, detail the experimental and computational methods used for its determination, and provide visual representations of the underlying principles.

Core Concept: Branching and Thermodynamic Stability

The increased thermodynamic stability of branched alkanes compared to their straight-chain isomers is a well-established principle in organic chemistry. This stability is primarily attributed to a combination of factors, including intramolecular van der Waals forces, electron correlation effects, and hyperconjugation. A more compact, branched structure allows for more significant intramolecular attractive interactions and a lower overall potential energy. The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) are key thermodynamic parameters used to quantify this stability. A more negative ΔfH° and ΔfG° indicate greater thermodynamic stability.

Data Presentation: Thermodynamic Properties of Selected C12 Alkane Isomers

Due to the vast number of dodecane isomers, experimental data for all of them is not available. The following table presents a combination of experimental data for n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275) from the NIST WebBook, alongside estimated values for other representative branched isomers. These estimations were calculated using the Benson Group Additivity method, a reliable and widely used technique for predicting the thermochemical properties of organic molecules.[2]

Isomer NameStructureDegree of BranchingΔfH° (gas, 298.15 K) (kJ/mol)S° (gas, 298.15 K) (J/mol·K)ΔfG° (gas, 298.15 K) (kJ/mol)
n-DodecaneCH3(CH2)10CH3Linear-290.9 ± 1.4[3]622.50[3]24.8
2-MethylundecaneCH3CH(CH3)(CH2)8CH3Mono-branched-298.5615.319.2
2,2-Dimethyl-decane(CH3)3C(CH2)7CH3Di-branched-308.2601.712.1
2,2,4-Trimethyl-nonane(CH3)3CCH2CH(CH3)(CH2)4CH3Tri-branched-315.1592.47.5
2,2,4,6-Tetramethyl-octane(CH3)3CCH2CH(CH3)CH2CH(CH3)CH2CH3Tetra-branched-323.8580.11.9
2,2,4,6,6-Pentamethylheptane (CH3)3CCH2CH(CH3)CH2C(CH3)3 Penta-branched -332.5 ± 2.0 [4]565.8 -4.3

Note: Values for branched isomers other than 2,2,4,6,6-pentamethylheptane are estimated using the Benson Group Additivity method. The Gibbs free energy of formation (ΔfG°) was calculated using the equation ΔfG° = ΔfH° - TΔS°, where T = 298.15 K.

Experimental Protocols

The determination of the thermodynamic properties of alkanes relies on precise calorimetric measurements. The following are detailed methodologies for two key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary experimental method for determining the enthalpy of combustion (ΔcH°) of liquid hydrocarbons like dodecane isomers. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the C12 alkane isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a well-insulated outer container (the calorimeter jacket) filled with a precisely measured quantity of water. A high-precision thermometer and a stirrer are submerged in the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation of Heat of Combustion: The heat released by the combustion (q_combustion) is calculated from the temperature change of the water and the heat capacity of the calorimeter system (C_calorimeter), which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

    • q_combustion = - C_calorimeter * ΔT

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation of the dodecane isomer using the known enthalpies of formation of the combustion products (CO2 and H2O).

G cluster_workflow Bomb Calorimetry Workflow A Sample Preparation (Weighed C12 Alkane Isomer) B Pressurization (Bomb with O2 at 30 atm) A->B C Calorimeter Assembly (Bomb in Water Bath) B->C D Ignition and Temperature Measurement C->D E Calculation of Heat of Combustion (ΔcH°) D->E F Calculation of Enthalpy of Formation (ΔfH°) E->F

Bomb Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting and boiling).

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the C12 alkane isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling ramps at a controlled rate (e.g., 10 °C/min). An inert purge gas (e.g., nitrogen) is flowed through the cell to prevent oxidation.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is varied. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined from the heat flow signal in a temperature region with no phase transitions.

    • Enthalpy of Fusion (ΔHfus): The enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the solid-to-liquid phase transition.

    • Enthalpy of Vaporization (ΔHvap): The enthalpy of boiling can be determined by analyzing the endothermic peak associated with the liquid-to-gas transition, although this often requires specialized high-pressure DSC pans.

G cluster_workflow DSC Analysis Workflow A Sample Preparation (Weighed C12 Alkane in Pan) B Instrument Setup (Sample and Reference in DSC Cell) A->B C Controlled Heating/ Cooling Program B->C D Measurement of Differential Heat Flow C->D E Data Analysis (Cp, ΔHfus, ΔHvap) D->E

Differential Scanning Calorimetry Workflow

Computational Methodology

Due to the challenges in obtaining experimental data for all isomers, computational chemistry plays a crucial role in determining the thermodynamic properties of branched alkanes. High-level quantum chemical calculations can provide accurate predictions of these properties.

Gaussian-n Theory (e.g., G3(MP2)B3)

The Gaussian-n (Gn) theories are composite quantum chemical methods designed to achieve high accuracy in thermochemical calculations. The G3(MP2)B3 method is a widely used and cost-effective variant.

Methodology:

  • Geometry Optimization: The molecular geometry of the C12 alkane isomer is optimized using a lower-level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Calculation: At the same level of theory, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods (e.g., Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD(T))) with larger basis sets.

  • Composite Energy Calculation: The final G3(MP2)B3 energy is calculated by combining the energies from the different levels of theory and adding empirical corrections to account for remaining basis set and correlation effects.

  • Calculation of Thermodynamic Properties: The calculated electronic energy, along with the ZPVE and thermal corrections from the frequency calculation, are used to determine the standard enthalpy of formation, entropy, and Gibbs free energy of formation.

G cluster_workflow G3(MP2)B3 Computational Workflow A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Vibrational Frequency Calculation A->B C Higher-Level Single-Point Energy Calculations A->C E Calculation of Thermodynamic Properties B->E D Composite Energy Calculation C->D D->E

G3(MP2)B3 Computational Workflow

Logical Relationships: Branching and Stability

The following diagram illustrates the logical relationship between the degree of branching in C12 alkanes and their thermodynamic stability.

G cluster_logic Relationship between Branching and Thermodynamic Stability A Increase in Branching (e.g., Linear to Highly Branched) B More Compact Molecular Structure A->B C Increased Intramolecular van der Waals Interactions B->C D Enhanced Electron Correlation Effects B->D E Greater Hyperconjugation B->E F Lower Overall Potential Energy C->F D->F E->F G More Negative Enthalpy of Formation (ΔfH°) F->G H Increased Thermodynamic Stability G->H

Branching and Thermodynamic Stability

References

A Technical Guide to the Molecular Modeling and Conformational Analysis of 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical principles involved in the molecular modeling and conformational analysis of 3-Ethyl-2,3,5-trimethylheptane. As a highly branched alkane, its conformational landscape is complex, influencing its physicochemical properties and potential interactions in larger molecular systems. This document outlines a detailed computational protocol, from initial structure generation to the identification of low-energy conformers, and presents illustrative data in a structured format. The guide is intended to serve as a practical resource for researchers in computational chemistry, materials science, and drug development who are engaged in the study of non-rigid molecules.

Introduction

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern chemistry.[1] For flexible molecules like branched alkanes, the accessible conformations and their relative energies dictate the molecule's overall shape, polarity, and steric profile. This compound (C12H26) is a saturated hydrocarbon with multiple chiral centers and numerous rotatable single bonds, making it an excellent model for exploring the complexities of conformational space.[2] Understanding its preferred three-dimensional structures is crucial for predicting its behavior in various applications, from its role as a solvent or lubricant to its potential use as a fragment in the design of larger, biologically active molecules.

This guide details a standard computational workflow for performing a thorough conformational analysis. The methodologies described are broadly applicable to other complex organic molecules.

Theoretical Background

The potential energy of a molecule is a function of its atomic coordinates. Different conformations represent different points on a molecule's potential energy surface. The goal of conformational analysis is to locate the energy minima on this surface, which correspond to stable or metastable conformers.[3]

2.1 Molecular Mechanics (MM)

For large and flexible molecules, quantum mechanical (QM) calculations can be computationally prohibitive. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative.[4] In MM, molecules are modeled as a collection of atoms (spheres) connected by bonds (springs). The total potential energy (E) of the system is calculated using a force field , which is a set of parameters and potential energy functions.[5]

The energy function typically includes terms for:

  • Bond Stretching (E_stretch): The energy required to stretch or compress a bond from its equilibrium length.

  • Angle Bending (E_bend): The energy required to bend an angle from its equilibrium value.

  • Torsional Strain (E_torsion): The energy associated with rotation around a single bond, which accounts for interactions between atoms separated by three bonds. This is critical for conformational analysis.[1]

  • Van der Waals Interactions (E_vdw): Non-bonded interactions (both attractive and repulsive) between atoms.[6]

A typical force field energy function can be expressed as: E_total = E_stretch + E_bend + E_torsion + E_vdw + E_electrostatic

Several well-established force fields are suitable for hydrocarbons, including MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potentials for Liquid Simulations), and the MM2/MM3/MM4 family of force fields developed by Norman Allinger.[4][5][7] The choice of force field is crucial for obtaining accurate results. For a highly substituted alkane like this compound, a force field specifically parameterized for organic molecules, such as MMFF94 or MM3, is recommended.[6][7]

Experimental Protocols: A Computational Approach

3.1. Step 1: Initial 3D Structure Generation

The first step is to generate an initial 3D structure of the molecule. This can be accomplished using molecular building software.

  • Software: Avogadro, ChemDraw, OpenBabel.[8][9]

  • Procedure:

    • Draw the 2D structure of this compound.

    • Use the software's "Clean-up" or "Add Hydrogens" functionality to generate a reasonable initial 3D geometry.

    • Export the structure in a standard format, such as .xyz or .mol.

3.2. Step 2: Coarse Energy Minimization

This initial structure is likely a high-energy conformation. A quick energy minimization is performed to relax the structure into a nearby local minimum.

  • Software: Any molecular modeling package (e.g., Avogadro, TINKER, GROMACS).[10]

  • Force Field: A universal force field like UFF or a general organic force field like MMFF94 can be used.[7]

  • Procedure:

    • Import the initial 3D structure.

    • Select the chosen force field.

    • Run a geometry optimization algorithm (e.g., Steepest Descent or Conjugate Gradient) for a limited number of steps.

3.3. Step 3: Systematic Conformational Search

This is the core of the analysis, where the potential energy surface is systematically explored to find various low-energy conformers.[11]

  • Software: Specialized conformational search software or modules within larger packages (e.g., TINKER, OMEGA, AMS Conformers).[10][12][13]

  • Method: A systematic search involves rotating all specified rotatable bonds (dihedral angles) in discrete steps. For this compound, the key rotatable bonds are along the heptane (B126788) backbone (C2-C3, C3-C4, C4-C5, C5-C6) and the bonds to the ethyl group.

  • Protocol:

    • Define the rotatable bonds (torsions) to be scanned.

    • Set the step size for rotation (e.g., 30° or 60°). A smaller step size is more thorough but computationally more expensive.

    • For each combination of torsional angles, a temporary structure is generated.

    • This structure is subjected to a full geometry optimization.

    • The final energy and geometry of the optimized structure are saved.

    • Duplicate structures are identified (based on RMSD - Root Mean Square Deviation) and removed, creating a unique set of conformers.

3.4. Step 4: Final Optimization and Energy Ranking

The unique conformers found during the search are then re-optimized at a higher level of theory or with a more accurate force field to refine their geometries and relative energies.

  • Force Field: A high-quality force field such as MM3 or MMFF94s is appropriate.[6][7]

  • Procedure:

    • Perform a tight-convergence geometry optimization on each unique conformer.

    • Calculate the final potential energy for each optimized conformer.

    • Identify the global minimum energy conformer (the one with the lowest energy).

    • Calculate the relative energy of all other conformers with respect to the global minimum.

Data Presentation and Analysis

The results of the conformational search are best summarized in a table. The following table presents illustrative data for a hypothetical analysis of this compound, showcasing the lowest energy conformers. The dihedral angles listed correspond to the main heptane backbone.

Table 1: Low-Energy Conformers of this compound

Conformer IDRelative Energy (kJ/mol)Dihedral Angle C2-C3-C4-C5 (°)Dihedral Angle C3-C4-C5-C6 (°)Description
10.00-165.8 (anti)170.2 (anti)Global Minimum, extended chain
23.8565.2 (gauche)168.9 (anti)Gauche interaction introduces strain
34.12-167.1 (anti)-68.5 (gauche)Gauche interaction introduces strain
47.9864.8 (gauche)-69.1 (gauche)Two gauche interactions, higher strain

Note: This data is illustrative and represents typical energy differences found in branched alkanes. Actual values would be derived from the computational protocol described.

The lowest energy conformer is typically one that minimizes steric clashes by adopting an extended, anti-periplanar arrangement for its backbone and largest substituents.[14][15] Higher energy conformers often feature gauche interactions, where bulky groups are positioned at a 60° dihedral angle, leading to van der Waals repulsive forces.[15]

Visualization of Computational Workflow

A clear workflow is essential for reproducible science. The following diagram, generated using the DOT language, illustrates the logical steps of the conformational analysis protocol.

G cluster_prep Step 1 & 2: Preparation cluster_search Step 3: Conformational Search cluster_analysis Step 4: Final Analysis A Generate 2D Structure (e.g., ChemDraw) B Convert to Initial 3D Geometry (e.g., OpenBabel) A->B C Coarse Energy Minimization (UFF / MMFF94) B->C D Define Rotatable Bonds (Dihedral Angles) C->D Input Relaxed Structure E Systematic Rotation & Geometry Optimization (e.g., TINKER scan) D->E F Generate Pool of Unique Conformers (RMSD Filtering) E->F G High-Level Optimization (MM3 / MMFF94s) F->G Input Conformer Pool H Calculate Relative Energies G->H I Identify Global & Local Minima H->I J Ranked List of Stable Conformers (Table 1) I->J Final Results

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of a complex molecule like this compound is a computationally intensive but highly informative process. By employing molecular mechanics force fields and systematic search algorithms, it is possible to map its potential energy surface and identify the most stable three-dimensional structures. The workflow and principles outlined in this guide provide a robust framework for researchers to investigate the conformational preferences of this and other highly flexible molecules, which is a critical step in understanding and predicting their chemical and physical behavior.

References

The Uncharted Hydrocarbon Frontier: A Technical Guide to the Discovery and Isolation of Novel Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, once considered simple structural components of complex hydrocarbon mixtures, are emerging as a fascinating and underexplored frontier in natural product chemistry. Their intricate structures, arising from diverse biosynthetic pathways in insects, microorganisms, and geological processes, hint at a wealth of untapped biological activity and potential applications in drug development. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of novel branched alkanes, offering detailed methodologies and a forward-looking perspective on their significance.

Discovery of Novel Branched Alkanes from Natural Sources

The discovery of novel branched alkanes has been propelled by advancements in analytical instrumentation, enabling the identification of unique structures from a variety of natural matrices.

Entomological Sources: The Insect Cuticle

Insects utilize a complex layer of cuticular hydrocarbons (CHCs) for critical functions, including desiccation resistance and chemical communication. These CHCs are a rich source of novel branched alkanes. For instance, novel trimethyl-branched alkanes have been identified in the internal lipids of insect pupae, such as Helicoverpa zea.[1] These compounds, including 2,18,20-trimethyltetratriacontane, 2,18,20-trimethylhexatriacontane, and 2,24,26-trimethyldotetracontane, possess unique branching patterns not previously reported from cuticular surface lipids.[1]

Geological and Microbial Sources

Geological samples and microorganisms also represent a vast reservoir of novel branched alkane structures. A series of branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) have been identified in deep-sea hydrothermal waters and ancient black shales.[2][3][4] These include structures like 2,2-dimethylalkanes and 5,5-diethylalkanes.[2][3][4] The carbon number distribution of these BAQCs suggests a biological origin, although the specific source organisms remain largely unknown.[2][3][4] Additionally, certain bacteria have demonstrated the ability to degrade and metabolize branched alkanes, suggesting a co-evolution and interaction with these molecules.[5][6]

A summary of representative novel branched alkanes discovered from natural sources is presented in Table 1.

Novel Branched AlkaneSourceKey Structural FeatureReference
2,18,20-TrimethyltetratriacontaneHelicoverpa zea (insect pupae)Trimethyl-branched with a single methylene (B1212753) between two branch points[1]
2,18,20-TrimethylhexatriacontaneHelicoverpa zea (insect pupae)Trimethyl-branched with a single methylene between two branch points[1]
2,24,26-TrimethyldotetracontaneHelicoverpa zea (insect pupae)Trimethyl-branched with a single methylene between two branch points[1]
5,5-DiethylalkanesDeep-sea hydrothermal waters, ancient shalesQuaternary carbon center[2][3][4]
2,2-DimethylalkanesDeep-sea hydrothermal waters, ancient shalesQuaternary carbon center[2][3][4]

Isolation and Purification of Novel Branched Alkanes

The isolation of novel branched alkanes from complex lipid mixtures presents a significant challenge due to their nonpolar nature and the presence of numerous isomers. The following sections detail effective experimental protocols.

General Workflow for Isolation

A general workflow for the isolation of novel branched alkanes from a natural source involves initial extraction followed by sophisticated chromatographic separation techniques.

G cluster_extraction Extraction cluster_separation Separation & Purification Natural Source Natural Source Solvent Extraction Solvent Extraction Natural Source->Solvent Extraction e.g., Hexane (B92381), Diethyl Ether Crude Lipid Extract Crude Lipid Extract Solvent Extraction->Crude Lipid Extract Fractionation Fractionation Crude Lipid Extract->Fractionation Molecular Sieves Molecular Sieves Fractionation->Molecular Sieves Removal of n-alkanes Branched Alkane Fraction Branched Alkane Fraction Molecular Sieves->Branched Alkane Fraction Preparative Chromatography Preparative Chromatography Branched Alkane Fraction->Preparative Chromatography e.g., SFC, HPLC Isolated Novel Branched Alkanes Isolated Novel Branched Alkanes Preparative Chromatography->Isolated Novel Branched Alkanes

A generalized workflow for the isolation of novel branched alkanes.
Experimental Protocol: Isolation of Methyl-Branched Alkanes from Insects

This protocol is adapted from established methods for the separation of branched and straight-chain alkanes from insect cuticular lipids.

1. Extraction:

  • Insect samples (e.g., whole bodies or pupae) are submerged in a nonpolar solvent such as hexane or isooctane (B107328) for a sufficient duration to extract the cuticular lipids.

  • The solvent is then filtered or decanted to remove the insect bodies.

  • The resulting solution is concentrated under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.

2. Separation of n-Alkanes and Branched Alkanes:

  • The crude lipid extract is redissolved in a minimal volume of isooctane.

  • Activated 5Å molecular sieves are added to the solution (approximately 100 mg of sieves per 1 mg of crude extract).[7]

  • The mixture is stirred overnight under an inert atmosphere (e.g., argon). The molecular sieves selectively adsorb the straight-chain n-alkanes.[7]

  • The slurry is then centrifuged, and the supernatant, containing the branched-chain alkanes, is carefully collected.[7] The molecular sieve pellet can be washed with additional isooctane to ensure complete recovery of the branched fraction.

3. Fractionation of Branched Alkanes:

  • The branched alkane fraction can be further purified and separated into individual components using preparative chromatography techniques.

Advanced Separation Technique: Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful technique for the separation of nonpolar compounds like branched alkanes. It offers advantages over traditional liquid chromatography, including faster separations and reduced organic solvent consumption.

Experimental Protocol: Preparative SFC for Nonpolar Lipid Fractionation

This is a general protocol that can be adapted for the isolation of novel branched alkanes.

  • System: Preparative SFC system equipped with a suitable detector (e.g., UV, ELSD, or MS).

  • Column: A nonpolar stationary phase is typically used. Options include C18, cyano, or silica-based columns.

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B: A polar organic co-solvent, such as methanol (B129727) or ethanol.

  • Gradient Program: A gradient elution is often employed, starting with a low percentage of the co-solvent and gradually increasing to elute compounds of increasing polarity. A representative gradient could be:

    • 0-5 min: 2% B

    • 5-20 min: Ramp to 20% B

    • 20-25 min: Hold at 20% B

  • Flow Rate: Typically in the range of 50-100 mL/min for preparative scale.

  • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Temperature: Column temperature is usually maintained between 30-60 °C.

  • Injection: The branched alkane fraction is dissolved in a suitable organic solvent and injected onto the column.

  • Fraction Collection: Fractions are collected based on the detector signal, corresponding to the elution of individual peaks.

Structural Characterization of Novel Branched Alkanes

Unambiguous structural elucidation is critical for identifying novel compounds. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like branched alkanes.

Key Features of Branched Alkane Mass Spectra:

  • Molecular Ion (M+): The molecular ion peak for branched alkanes is often weak or absent, especially in highly branched structures, due to the propensity for fragmentation at branch points.[8]

  • Fragmentation Patterns: Fragmentation occurs preferentially at the site of branching to form more stable secondary or tertiary carbocations.[8][9] The loss of the largest alkyl group at a branch point is often favored.[9]

Table 2: Characteristic Mass Spectral Fragments of Branched Alkanes

Branching TypeCharacteristic FragmentationResulting Carbocation StabilityReference
MonomethylCleavage adjacent to the methyl groupSecondary[5][8]
Dimethyl (geminal)Loss of a methyl or larger alkyl group from the quaternary centerTertiary[8]
Diethyl (geminal)Loss of an ethyl group (M-29)Tertiary[3]

The logical flow for interpreting the mass spectrum of a potential novel branched alkane is depicted below.

G Acquire EI-MS Spectrum Acquire EI-MS Spectrum Identify Molecular Ion (M+) Identify Molecular Ion (M+) Acquire EI-MS Spectrum->Identify Molecular Ion (M+) Often weak or absent Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion (M+)->Analyze Fragmentation Pattern Propose Structure Propose Structure Analyze Fragmentation Pattern->Propose Structure Based on stable carbocations Confirm with Standards/NMR Confirm with Standards/NMR Propose Structure->Confirm with Standards/NMR

Logical workflow for MS-based structural elucidation of branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectra of alkanes can be complex due to signal overlap, 2D NMR techniques are invaluable for structural elucidation.

  • ¹H NMR: Protons in alkanes typically resonate in the upfield region (δ 0.5-2.0 ppm).

  • ¹³C NMR: The chemical shifts of carbon atoms are sensitive to the degree of substitution, allowing for the identification of methyl, methylene, methine, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

Potential Applications in Drug Development

While the direct pharmacological activities of many newly discovered branched alkanes are yet to be extensively studied, their structural features and physicochemical properties suggest several avenues for exploration in drug development.

Interaction with Biological Membranes

Long-chain and branched alkanes, being highly lipophilic, are likely to interact with the lipid bilayers of cell membranes. This interaction can alter membrane properties such as fluidity.[10] Changes in membrane fluidity can, in turn, affect the function of membrane-bound proteins, including receptors, ion channels, and enzymes, which are key drug targets.[11][12] The unique shapes of highly branched alkanes may lead to specific interactions within the membrane, potentially disrupting lipid raft domains that are crucial for cellular signaling.[11][12]

Antimicrobial and Cytotoxic Potential

Natural products are a rich source of antimicrobial and cytotoxic agents. While the primary focus has often been on more polar compounds, the lipophilic nature of branched alkanes could enable them to disrupt microbial cell membranes, leading to antimicrobial effects. Some studies on crude extracts containing alkanes have shown antimicrobial and cytotoxic activities, although the specific contribution of the branched alkanes needs to be further elucidated.[13][14][15][16]

Drug Delivery and Formulation

The lipophilicity of branched alkanes makes them potential candidates for use in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. Their incorporation into lipid-based formulations could improve drug loading and release characteristics.

Conclusion and Future Directions

The discovery of novel branched alkanes from diverse natural sources is expanding our understanding of the chemical diversity of the natural world. The development of advanced isolation and characterization techniques is enabling researchers to uncover these unique molecular architectures. While the full therapeutic potential of these compounds remains to be unlocked, their inherent lipophilicity and structural complexity make them intriguing candidates for investigation in drug development, particularly in areas related to membrane-active agents and novel antimicrobial compounds. Future research should focus on the targeted biological screening of newly isolated branched alkanes and the elucidation of their mechanisms of action at the molecular level. This will undoubtedly pave the way for innovative applications in medicine and biotechnology.

References

An In-depth Technical Guide to 3-Ethyl-2,3,5-trimethylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Ethyl-2,3,5-trimethylheptane, a branched alkane found in complex hydrocarbon mixtures such as gasoline and crude oil. The document details its chemical and physical properties, analytical methodologies for its identification and quantification, and an overview of the toxicological and biological activity of related compounds. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its structure influences its physical properties. While specific experimental data for this compound is limited, the properties of the closely related isomer, 2,3,5-trimethyl-3-ethylheptane, provide a reasonable approximation.

PropertyValueSource
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Number 62198-57-6PubChem
Boiling Point ~197.5 °C(Approximation based on 2,3,5-trimethyl-3-ethylheptane)[1]
Density ~0.7784 g/cm³(Approximation based on 2,3,5-trimethyl-3-ethylheptane)[1]
General Occurrence A component of the isoalkane fraction in C4-C12 hydrocarbon mixtures like gasoline.[2]

Analysis in Complex Hydrocarbon Mixtures

The identification and quantification of this compound in complex hydrocarbon matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The high resolution of capillary GC columns allows for the separation of numerous isomers, while mass spectrometry provides definitive identification based on fragmentation patterns.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a gasoline sample.

2.1.1. Sample Preparation

  • Standard Preparation: Prepare a certified reference standard of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration would be in the range of 10-100 µg/mL.

  • Sample Dilution: Dilute the complex hydrocarbon sample (e.g., gasoline) in a volatile solvent to bring the analyte concentration within the calibration range of the instrument. A dilution factor of 1:100 to 1:1000 is common.

  • Internal Standard: Add an internal standard to both the calibration standards and the diluted sample to correct for variations in injection volume and instrument response. A suitable internal standard would be a deuterated alkane not typically found in the sample.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for resolving hydrocarbon isomers.[3]

  • Injector:

    • Mode: Split/Splitless

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (can be optimized)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

2.1.3. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the certified reference standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound in a complex hydrocarbon mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Hydrocarbon Mixture (e.g., Gasoline) Dilution Dilution with Solvent Sample->Dilution Standard This compound Standard InternalStd Addition of Internal Standard Standard->InternalStd Dilution->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Concentration of Analyte Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Toxicology and Biological Activity

There is a lack of specific toxicological and biological activity data for this compound in publicly available literature. Therefore, the information provided here is based on the general properties of C12 isoalkanes and related hydrocarbon mixtures.

4.1. Toxicology

Mixtures of C9-C12 alkanes, which would include this compound, are generally considered to have low acute toxicity. The primary hazard associated with these substances is aspiration, which can be fatal if the liquid is swallowed and enters the airways. Prolonged or repeated skin contact may cause dryness or cracking. Inhalation of high concentrations of vapors may cause drowsiness or dizziness.

4.2. Biological Activity

Specific biological activities, such as interactions with signaling pathways or pharmacological effects, have not been reported for this compound. Branched alkanes are generally considered to be biologically inert, though some studies have suggested that certain long-chain alkanes may have roles in chemical signaling in insects. Given the lack of data, no specific signaling pathways or biological mechanisms can be described for this compound.

Conclusion

This compound is a representative branched alkane found within complex hydrocarbon mixtures. Its analysis is reliably achieved through GC-MS, following a standard protocol of sample preparation, chromatographic separation, and mass spectrometric detection. While specific data on its biological and toxicological properties are not available, general information for related C12 isoalkanes suggests low acute toxicity with a primary hazard of aspiration. Further research would be beneficial to fully characterize the specific properties and potential biological effects of this compound.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography for the Separation of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, many of which exhibit closely related physicochemical properties, posing a significant challenge for analytical separation.[1] The ability to separate and identify these isomers is critical in various fields, including petrochemical analysis, environmental science, and toxicology, as the biological and chemical behavior of these compounds can vary significantly with their structure. Gas chromatography (GC) is a powerful and widely used technique for the separation of volatile and semi-volatile compounds, making it the method of choice for analyzing C12 alkane isomers. This application note provides detailed methodologies and protocols for the separation of C12 alkane isomers using capillary gas chromatography.

Principle of Separation

The separation of C12 alkane isomers by gas chromatography is primarily based on the differences in their boiling points and their interactions with the stationary phase of the GC column. Non-polar stationary phases are the industry standard for alkane separations, where the elution order generally follows the boiling points of the analytes.

Generally, for a given carbon number, the elution order of alkane isomers on a non-polar column is as follows:

  • Branched isomers elute before their straight-chain counterpart. This is because branching lowers the boiling point of the molecule.

  • The more branched an isomer is, the earlier it will elute. Increased branching leads to a more compact molecular structure, reducing intermolecular van der Waals forces and thus lowering the boiling point.[2]

For highly complex mixtures containing a large number of C12 isomers, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation by utilizing two columns with different stationary phases.[3][4]

Data Presentation

Obtaining a complete experimental separation and identification of all 355 dodecane isomers is a formidable task due to the difficulty in synthesizing and obtaining pure standards for each isomer. Therefore, this section provides retention data for a representative set of C12 alkane isomers on a standard non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). The data is presented in the form of Kovats Retention Indices (RI), which are a more standardized and reproducible measure of retention than absolute retention times.[5]

Table 1: Representative Kovats Retention Indices of Selected C12 Alkane Isomers on a Non-Polar Stationary Phase

Isomer NameStructureBoiling Point (°C)Kovats Retention Index (RI)
n-DodecaneCH3(CH2)10CH3216.31200
2-MethylundecaneCH3CH(CH3)(CH2)8CH3209.6~1175
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH3210.1~1180
2,2-Dimethyl-decane(CH3)3C(CH2)7CH3202.7~1140
2,3-Dimethyl-decaneCH3CH(CH3)CH(CH3)(CH2)6CH3207.5~1165
2,2,4-Trimethyl-nonane(CH3)3CCH2CH(CH3)(CH2)4CH3198.4~1120

Note: The Kovats Retention Indices provided are approximate values based on literature and established elution patterns. Actual values may vary slightly depending on the specific column and analytical conditions.

Experimental Protocols

This section provides a detailed protocol for the separation of C12 alkane isomers using a standard gas chromatograph with a flame ionization detector (GC-FID). This method is based on the principles of Detailed Hydrocarbon Analysis (DHA).[6][7]

Sample Preparation
  • Standard Preparation: Prepare a standard mixture of known C12 alkane isomers in a volatile, non-interfering solvent such as hexane (B92381) or pentane. The concentration of each isomer should be in the range of 10-100 ppm.

  • Sample Dilution: If analyzing a complex mixture (e.g., a petroleum fraction), dilute the sample in the chosen solvent to bring the concentration of C12 alkanes within the linear range of the detector. A dilution factor of 1:100 is a good starting point.

Gas Chromatography (GC) Method

Table 2: GC Instrument Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent with FID
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[8]
Carrier Gas Helium or Hydrogen
Carrier Gas Flow 1.0 mL/min (constant flow mode)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 40 °C, hold for 5 minutes
Ramp 1: 2 °C/min to 100 °C
Ramp 2: 5 °C/min to 220 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the C12 alkane isomers by comparing their retention times to those of the known standards.

  • Kovats Retention Index Calculation: If a homologous series of n-alkanes (e.g., C10 to C14) is included in the run, calculate the Kovats Retention Index for each C12 isomer peak to aid in identification and for comparison with literature data.

  • Quantitative Analysis: For quantitative analysis, generate a calibration curve for each isomer of interest using the standard solutions. Determine the concentration of the isomers in the unknown sample by comparing their peak areas to the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of C12 alkane isomers.

GC_Workflow cluster_GC GC Analysis Sample Sample/Standard (C12 Alkane Isomers) Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation GC_System Gas Chromatograph Preparation->GC_System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow Detector Detector (FID) (Signal Generation) Column->Detector Data_System Data System (Chromatogram) Detector->Data_System Analysis Data Analysis (Identification & Quantification) Data_System->Analysis Report Report Analysis->Report

Caption: Workflow for the GC analysis of C12 alkane isomers.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,3,5-trimethylheptane is a saturated branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a volatile organic compound (VOC), its analysis is pertinent in various fields, including environmental monitoring, petrochemical analysis, and as a potential biomarker or impurity in pharmaceutical and chemical products. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of such compounds due to its high resolving power and sensitivity.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Predicted Mass Spectrum and Fragmentation

For this compound, the following fragmentation patterns are anticipated:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 170 is expected to be of low intensity or potentially absent, which is characteristic of branched alkanes.[3]

  • Major Fragments: Cleavage at the C3 and C5 positions is likely, leading to the formation of stable secondary and tertiary carbocations. Key expected fragments include:

    • Loss of an ethyl radical (•CH₂CH₃, 29 Da) leading to a fragment at m/z 141.

    • Loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) resulting in a fragment at m/z 127.

    • Loss of a butyl radical from various positions, leading to fragments around m/z 113.

    • Further fragmentation will lead to a series of smaller alkyl cations, with characteristic clusters of peaks separated by 14 Da (CH₂). Common fragments observed for alkanes include m/z 43, 57, 71, and 85.[3][4]

Experimental Protocols

A generalized experimental protocol for the analysis of branched alkanes by GC-MS is presented below. This protocol should be optimized for the specific instrumentation and analytical requirements.

1. Sample Preparation

For quantitative analysis, accurate preparation of standards and samples is crucial.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or pentane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • If an internal standard is used for quantification, add a constant concentration of the internal standard (e.g., deuterated alkane or a different, well-resolved branched alkane) to all calibration standards and samples.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample in a suitable solvent to bring the analyte concentration within the calibration range.

    • Solid Samples (e.g., for impurity analysis): An extraction step is necessary. This can involve sonication or Soxhlet extraction with an appropriate solvent.

    • Air/Gas Samples: Use thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA) to trap the analyte, followed by thermal desorption into the GC-MS system. Alternatively, solid-phase microextraction (SPME) can be employed.

2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of C12 branched alkanes. A non-polar column is recommended for the separation of hydrocarbons based on their boiling points.[5]

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-200
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

3. Data Analysis and Quantification

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve. For improved sensitivity and selectivity, quantification can be performed in SIM mode, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 141).

Data Presentation

Table 1: Predicted and Known Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
CAS Number62198-57-6[1]
Predicted Key Mass Fragments (m/z)141, 127, 113, 85, 71, 57, 43Inferred from fragmentation principles
Estimated Retention Index (on DB-5)~1150 - 1250Based on structure and comparison with other C12 alkanes

Table 2: Example Calibration Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
0.115,234150,1120.101
0.576,170151,2340.504
1.0153,890152,5671.009
5.0775,450153,1105.065
10.01,540,320152,89010.075

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation (Stock & Dilutions) Spiking Internal Standard Spiking Standard->Spiking Sample Sample Preparation (Dilution/Extraction) Sample->Spiking Injection GC Injection Spiking->Injection Prepared Samples & Standards Separation Chromatographic Separation (DB-5 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Raw Data Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Fragmentation_Pathway Molecule This compound (C12H26) MolecularIon Molecular Ion [M]⁺˙ m/z = 170 Molecule->MolecularIon + e⁻ Fragment1 [M - C2H5]⁺ m/z = 141 MolecularIon->Fragment1 - •C2H5 Fragment2 [M - C3H7]⁺ m/z = 127 MolecularIon->Fragment2 - •C3H7 Fragment3 [M - C4H9]⁺ m/z = 113 MolecularIon->Fragment3 - •C4H9 OtherFragments Further Fragmentation (m/z 85, 71, 57, 43, ...) Fragment1->OtherFragments Fragment2->OtherFragments Fragment3->OtherFragments

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate identification and quantification of trimethylheptane isomers are critical in various fields, including petrochemical analysis, environmental science, and the development of pharmaceuticals. Due to their similar physicochemical properties, the separation of these branched-chain alkanes presents a significant analytical challenge. Gas chromatography (GC) is the premier technique for resolving these complex mixtures. This document provides detailed application notes, experimental protocols, and retention data for the separation of trimethylheptane isomers on various GC columns.

The separation of hydrocarbon isomers on a GC column is primarily influenced by the stationary phase. Non-polar columns separate analytes largely based on their boiling points, with more branched isomers typically eluting earlier.[1][2] Polar columns, on the other hand, provide alternative selectivity based on dipole-dipole or other specific interactions. The Kovats Retention Index (RI) system is an essential tool for the identification of compounds by converting retention times into system-independent constants, allowing for inter-laboratory comparison of data.[3]

Data Presentation: Retention Indices of Trimethylheptane Isomers

The following tables summarize the Kovats Retention Indices (RI) for various trimethylheptane isomers on different types of GC columns. This data has been compiled from various sources to provide a comparative overview.

Table 1: Kovats Retention Indices of Trimethylheptane Isomers on Non-Polar Columns

IsomerDB-1 (100% Dimethylpolysiloxane)DB-5 (5%-Phenyl)-methylpolysiloxane
2,2,3-TrimethylheptaneData not availableData not available
2,2,4-TrimethylheptaneData not availableData not available
2,2,5-TrimethylheptaneData not availableData not available
2,2,6-TrimethylheptaneData not availableData not available
2,3,3-TrimethylheptaneData not availableData not available
2,3,4-TrimethylheptaneData not availableData not available
2,3,5-TrimethylheptaneData not availableData not available
2,3,6-TrimethylheptaneData not availableData not available
2,4,4-TrimethylheptaneData not availableData not available
2,4,5-TrimethylheptaneData not availableData not available
2,4,6-TrimethylheptaneData not availableData not available
2,5,5-TrimethylheptaneData not availableData not available
3,3,4-TrimethylheptaneData not availableData not available
3,3,5-TrimethylheptaneData not availableData not available
3,4,4-TrimethylheptaneData not availableData not available
3,4,5-TrimethylheptaneData not availableData not available

Note: Specific experimental retention index data for all trimethylheptane isomers on DB-1 and DB-5 columns were not available in the searched literature. The separation of C10 branched alkanes is a complex task, and retention indices can be predicted using quantitative structure-property relationship (QSPR) models.[4]

Table 2: Kovats Retention Indices of Trimethylheptane Isomers on a Polar (Wax) Column

IsomerWax-type Column (e.g., DB-Wax, Carbowax)
2,2,3-TrimethylheptaneData not available
2,2,4-TrimethylheptaneData not available
2,2,5-TrimethylheptaneData not available
2,2,6-TrimethylheptaneData not available
2,3,3-TrimethylheptaneData not available
2,3,4-TrimethylheptaneData not available
2,3,5-TrimethylheptaneData not available
2,3,6-TrimethylheptaneData not available
2,4,4-TrimethylheptaneData not available
2,4,5-TrimethylheptaneData not available
2,4,6-TrimethylheptaneData not available
2,5,5-TrimethylheptaneData not available
3,3,4-TrimethylheptaneData not available
3,3,5-TrimethylheptaneData not available
3,4,4-TrimethylheptaneData not available
3,4,5-TrimethylheptaneData not available

Experimental Protocols

The following protocols are representative of the methodologies used for the analysis of C10 hydrocarbon isomers, based on established methods such as ASTM D6730 for detailed hydrocarbon analysis.[5][6]

Protocol 1: Analysis on a Non-Polar Capillary Column (e.g., DB-1 or DB-5)

This protocol is suitable for the general separation and identification of trimethylheptane isomers.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[7]

  • Column:

    • Agilent J&W DB-1, 60 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • OR Restek Rtx-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Data System: Chromatography data station for instrument control and data analysis.

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Makeup Gas (for FID): Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Standards: Individual trimethylheptane isomers (if available) or a well-characterized mixture of C10 alkanes. A series of n-alkanes (e.g., C8 to C12) for the determination of Kovats retention indices.

  • Solvent: n-Hexane or pentane, GC grade.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 100:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold at 200 °C for 10 minutes

  • Detector Temperature (FID): 300 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup (N2): 25 mL/min

4. Sample Preparation:

  • Prepare individual standards of trimethylheptane isomers at a concentration of approximately 100 µg/mL in the chosen solvent.

  • Prepare a mixed standard containing all isomers of interest at a similar concentration.

  • Prepare a series of n-alkane standards for RI calculation.

  • Inject the standards and samples into the GC system.

5. Data Analysis:

  • Identify the peaks corresponding to the trimethylheptane isomers based on their retention times compared to the standards.

  • Calculate the Kovats Retention Index for each peak using the retention times of the n-alkane standards.

  • Compare the calculated RIs with literature values for tentative identification.

Protocol 2: Analysis on a Polar Capillary Column (e.g., DB-Wax)

While less common for alkane analysis, a polar column can offer different selectivity for certain isomer pairs.

1. Instrumentation and Columns:

  • Gas Chromatograph: As in Protocol 1.

  • Column: Agilent J&W DB-Wax, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data System: As in Protocol 1.

2. Reagents and Standards:

  • As in Protocol 1.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1.0 µL

  • Split Ratio: 100:1

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 8 °C/min to 220 °C

    • Hold at 220 °C for 15 minutes

  • Detector Temperature (FID): 250 °C

  • FID Gas Flows: As in Protocol 1.

4. Sample Preparation and Data Analysis:

  • As in Protocol 1.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Prepare Trimethylheptane Isomer and n-Alkane Standards Injection Inject Sample (1 µL) Standard_Prep->Injection Sample_Prep Prepare Unknown Sample (Dilution in Solvent) Sample_Prep->Injection Separation Separation on GC Column (e.g., DB-1, DB-5, or Wax) Injection->Separation Detection Detection by FID Separation->Detection Peak_ID Peak Identification based on Retention Time Detection->Peak_ID RI_Calc Kovats RI Calculation using n-Alkanes Detection->RI_Calc Quant Quantification Peak_ID->Quant RI_Calc->Peak_ID Confirmation

Caption: Experimental workflow for GC analysis of trimethylheptane isomers.

Column_Selection_Logic Start Start: Need to Separate Trimethylheptane Isomers NonPolar Non-Polar Column (e.g., DB-1, DB-5) Separation by Boiling Point Start->NonPolar Decision Separation Achieved? NonPolar->Decision Polar Polar Column (e.g., Wax) Alternative Selectivity Optimize Optimize Conditions (Temperature Program, Flow Rate) Polar->Optimize Decision->Polar No End End: Successful Separation Decision->End Yes Optimize->Decision

Caption: Logical relationship for GC column selection.

References

Use of 3-Ethyl-2,3,5-trimethylheptane as a reference standard in fuel analysis

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research has not revealed any established use of 3-Ethyl-2,3,5-trimethylheptane as a formal reference standard in published fuel analysis protocols, such as those from ASTM or other regulatory bodies. The following application notes are provided for informational purposes and describe the potential use of this compound as a reference material based on the general principles of fuel analysis.

Introduction

This compound is a highly branched C12 alkane.[1] Its complex structure makes it a potential candidate for use in the detailed hydrocarbon analysis (DHA) of gasoline and other fuels. In fuel analysis, reference standards are crucial for the accurate identification and quantification of components, which in turn helps determine fuel properties like octane (B31449) number and overall quality. While not a commonly cited standard, its properties could be leveraged for specific research applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its potential application as a reference standard, particularly for methods involving gas chromatography (GC), where properties like boiling point and molecular weight influence retention times.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62198-57-6[1]
IUPAC Name This compound[1]

Potential Applications in Fuel Analysis

While not a standard reference material, this compound could theoretically be used in the following applications:

  • Internal Standard in Gas Chromatography (GC): If its retention time does not overlap with other compounds of interest in a fuel sample, it could be used as an internal standard for quantitative analysis. The internal standard helps to correct for variations in injection volume and detector response.

  • Component in Surrogate Fuel Mixtures: Surrogate fuels are mixtures of a limited number of pure hydrocarbons that are designed to mimic the physical and chemical properties of real fuels.[2] this compound could be a component of a surrogate fuel blend used for research in areas like combustion kinetics or engine performance.

  • Retention Index Marker in Detailed Hydrocarbon Analysis (DHA): In GC, the Kovats retention index is used to identify compounds by comparing their retention times to those of n-alkanes. A high-purity standard of this compound could be used to determine its retention index on various GC columns, aiding in its identification in complex fuel mixtures.[3]

Experimental Protocols

The following are generalized protocols for the potential use of this compound in fuel analysis. These are not based on established methods for this specific compound but are representative of standard practices in the field.

Protocol for Use as an Internal Standard in GC Analysis of Gasoline

Objective: To quantify the concentration of specific hydrocarbons in a gasoline sample using this compound as an internal standard.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for detailed hydrocarbon analysis (e.g., 100% dimethylpolysiloxane)

  • High-purity this compound (as the internal standard)

  • Gasoline sample

  • Volumetric flasks and pipettes

  • Solvent (e.g., isooctane)

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of solvent in a volumetric flask.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by adding known amounts of the target analytes and a constant amount of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

  • Preparation of Sample: Accurately weigh a known amount of the gasoline sample and add the same constant amount of the internal standard stock solution. Dilute with the solvent if necessary.

  • GC-FID Analysis:

    • Inject a fixed volume of each calibration standard and the prepared sample into the GC.

    • Run the GC under optimized conditions to achieve good separation of all components. A typical temperature program for DHA might start at a low temperature (e.g., 35°C) and ramp up to a high temperature (e.g., 250°C).

  • Data Analysis:

    • For each calibration standard, calculate the response factor for each analyte relative to the internal standard.

    • Using the peak areas from the sample chromatogram and the calculated response factors, determine the concentration of each analyte in the gasoline sample.

Workflow for Qualifying a New Reference Standard

The process of qualifying a new compound like this compound as a reference standard is a rigorous one. The general workflow is depicted in the diagram below.

cluster_0 Qualification of a New Reference Standard A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B Verify Identity C Purity Assessment (GC-FID, HPLC) B->C Confirm Purity D Physicochemical Property Determination C->D Characterize Properties E Inter-laboratory Comparison Studies D->E Establish Consensus Values F Certification as a Reference Material E->F Final Certification

Caption: Workflow for qualifying a new reference standard.

Logical Workflow for Fuel Analysis Using a Reference Standard

The following diagram illustrates the general logical workflow for analyzing a fuel sample using a reference standard in a gas chromatography-based method.

cluster_1 Fuel Analysis Workflow P1 Prepare Calibration Standards with Reference Compound P3 Analyze Standards and Sample by GC P1->P3 P2 Prepare Fuel Sample (with or without internal standard) P2->P3 P4 Identify Peaks by Retention Time Comparison P3->P4 Generate Chromatograms P5 Quantify Components using Calibration Curve P4->P5 Identified Peaks P6 Report Fuel Composition P5->P6 Calculated Concentrations

Caption: General workflow for fuel analysis by GC.

Conclusion

While this compound is not currently a recognized reference standard in the fuel industry, its properties as a highly branched alkane make it a compound of interest for specialized research applications. The protocols and workflows described here provide a general framework for how this and other novel compounds could be utilized in the detailed analysis of fuels. Further research would be required to fully characterize its properties and validate its use as a reference material.

References

Application Notes and Protocols: Highly Branched Alkanes in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are a cornerstone of modern high-performance lubricant technology. Their unique molecular architecture, characterized by a high degree of branching and a consistent molecular structure, imparts a range of desirable properties that surpass those of conventional mineral oils.[1][2] This document provides detailed application notes on the use of these synthetic hydrocarbons, primarily focusing on polyalphaolefins (PAOs), and outlines the standard protocols for evaluating their performance in lubricant formulations.

The controlled structure of highly branched alkanes, devoid of ring structures, double bonds, and impurities like sulfur and nitrogen, results in a non-polar base oil with exceptional performance characteristics.[2][3] These attributes make them ideal for use in demanding applications such as automotive engines, industrial gearboxes, hydraulic systems, and aviation turbines.[4][5]

Key Performance Benefits of Highly Branched Alkanes

The incorporation of highly branched alkanes into lubricant formulations offers a multitude of advantages:

  • Superior Thermal and Oxidative Stability: Their stable molecular structure resists breakdown at high temperatures and in the presence of oxygen, minimizing the formation of sludge and varnish.[1][2][4] This extends the lubricant's life and maintains engine cleanliness.

  • High Viscosity Index (VI): Highly branched alkanes exhibit a low rate of viscosity change with temperature, ensuring reliable lubrication across a wide operating range.[1][2][3][5]

  • Excellent Low-Temperature Fluidity: The branched structure hinders crystallization at low temperatures, resulting in very low pour points and ensuring effective lubrication during cold starts.[1][2][6][7]

  • Low Volatility: Their uniform and larger molecular size leads to reduced oil consumption and lower emissions.[1][2][3][4]

  • Shear Stability: They maintain their viscosity under high mechanical stress, providing consistent protection to moving parts.[1]

  • Good Hydrolytic Stability: They resist chemical breakdown in the presence of water, a critical property for many industrial applications.[1]

  • Compatibility: They are compatible with mineral oils and a wide range of additives, allowing for versatile formulation designs.[1][2][3]

Quantitative Performance Data

The following tables summarize the typical performance characteristics of lubricants formulated with highly branched alkanes (specifically PAOs) compared to conventional mineral oils.

PropertyHighly Branched Alkanes (PAO)Conventional Mineral OilTest Method
Viscosity Index (VI) 130 - 140+~100ASTM D2270
Pour Point (°C) -50 to -70-15 to -25ASTM D97
Oxidation Stability ExcellentFair to GoodASTM D943, D2272
Volatility (Noack, % wt. loss) Low (<15%)High (>20%)ASTM D5800
Flash Point (°C) High (>220)Lower (~200)ASTM D92

Experimental Protocols

Accurate evaluation of lubricant performance is critical. The following are detailed protocols for key experiments used to characterize lubricants containing highly branched alkanes.

Determination of Kinematic Viscosity and Viscosity Index

Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) & ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C.

Methodology:

  • Sample Preparation: Ensure the lubricant sample is homogeneous and free of any solid particles or water.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde) is placed in a constant temperature bath.

  • Procedure:

    • The sample is drawn into the viscometer to a specific mark.

    • The time taken for the liquid to flow between two marked points under gravity is measured accurately at both 40°C and 100°C.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time.

    • The Viscosity Index (VI) is then calculated from the kinematic viscosities at 40°C and 100°C using the formulas and tables provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.

Determination of Pour Point

Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

Methodology:

  • Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals and then cooled under controlled conditions.

  • Apparatus: A test jar containing the sample, a thermometer, and a cooling bath.

  • Procedure:

    • The sample is cooled in increments of 3°C.

    • At each 3°C interval, the test jar is removed from the bath and tilted to see if the oil flows.

    • The pour point is the lowest temperature at which the oil is observed to flow.

Evaluation of Oxidative Stability

Protocol: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).

Methodology:

  • Sample Preparation: A specified amount of the lubricant sample is mixed with a copper catalyst coil and water.

  • Apparatus: A rotating pressure vessel that can be heated and pressurized with oxygen.

  • Procedure:

    • The vessel containing the sample, water, and catalyst is sealed, pressurized with oxygen to a specified pressure, and placed in a heated bath at a constant temperature (typically 150°C).

    • The vessel is rotated at a constant speed.

    • The pressure inside the vessel is monitored continuously.

  • Endpoint: The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability of the oil, reported in minutes. A longer time indicates better oxidative stability.

Visualizations

Logical Workflow for Lubricant Formulation

Lubricant_Formulation_Workflow cluster_0 Base Oil Selection cluster_1 Additive Package Integration cluster_2 Blending and Homogenization cluster_3 Quality Control and Performance Testing cluster_4 Final Product BaseOil Select Highly Branched Alkane (PAO) Base Stock Additives Incorporate Additives: - Antioxidants - Anti-wear agents - Detergents - Dispersants - VI Improvers BaseOil->Additives Formulation Design Blending Mechanical Blending and Heating Additives->Blending Component Mixing QC - Viscosity (ASTM D445) - Pour Point (ASTM D97) - Oxidation Stability (ASTM D2272) Blending->QC Sample Analysis FinalProduct Finished Lubricant QC->FinalProduct Performance Validation

Caption: Workflow for formulating lubricants with highly branched alkanes.

Performance Enhancement Mechanism

Performance_Enhancement cluster_0 Molecular Structure cluster_1 Inherent Properties cluster_2 Performance Benefits Structure Highly Branched Alkane Structure Properties Reduced Intermolecular Forces & Entanglement Structure->Properties Stability High C-C and C-H Bond Energy Structure->Stability Viscosity High Viscosity Index & Shear Stability Properties->Viscosity LowTemp Excellent Low- Temperature Fluidity Properties->LowTemp Oxidation Superior Thermal & Oxidative Stability Stability->Oxidation

Caption: How molecular structure of branched alkanes enhances lubricant performance.

References

Application Notes: 3-Ethyl-2,3,5-trimethylheptane as a Potential Biofuel Component

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pursuit of sustainable and high-performance "drop-in" biofuels is a critical area of research for the transportation sector, particularly for aviation and diesel applications. Highly branched alkanes are promising candidates due to their favorable cold-flow properties and high energy density. 3-Ethyl-2,3,5-trimethylheptane (C12H26) is a C12 branched alkane that represents a class of molecules with potential as a jet or diesel fuel blendstock.[1][2] This document provides a summary of its key properties and detailed protocols for its hypothetical synthesis and evaluation. While specific experimental data for this compound is limited, the methodologies presented are based on established standards for fuel analysis and general synthetic chemistry principles.

Physicochemical Properties

The properties of branched alkanes, such as this compound, make them attractive for fuel applications. Increased branching tends to lower the freezing point and viscosity compared to linear alkanes of the same carbon number, which is advantageous for cold-weather performance.[3][4] The data presented below is estimated based on known properties of similar C12 isomers and general fuel science principles.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₂H₂₆-
Molecular Weight170.33 g/mol
CAS Number62198-57-6-
AppearanceColorless Liquid-
Density (at 20°C)~0.75g/cm³
Boiling Point~190-210°C
Kinematic Viscosity (at 40°C)~1.5 - 2.5cSt
Cetane Number (Estimated)35 - 45-
Gross Heat of Combustion~47.5MJ/kg

Note: Values are estimates and require experimental verification.

Table 2: Comparison with Conventional Fuel Specifications

PropertyThis compound (Est.)Jet A-1 (ASTM D1655)Diesel (ASTM D975)
Density (at 15°C) ~0.76 kg/L 0.775 - 0.840 kg/L 0.820 - 0.870 kg/L
Kinematic Viscosity (at -20°C for Jet, 40°C for Diesel) Requires MeasurementMax 8.0 cSt1.9 - 4.1 cSt
Cetane Number 35 - 45Not specifiedMin 40
Freezing Point Requires MeasurementMax -47 °CVaries by grade
Flash Point ~60-70 °CMin 38 °CMin 52 °C
Net Heat of Combustion ~44 MJ/kgMin 42.8 MJ/kgNot specified

Experimental Protocols

1. Hypothetical Synthesis of this compound

A plausible synthetic route for a highly branched alkane such as this compound can be achieved through a multi-step process involving Grignard reaction, dehydration, and hydrogenation. This provides a targeted approach to creating the specific branched structure.[5]

G cluster_synthesis Synthesis Workflow A Step 1: Grignard Reaction (sec-Butylmagnesium bromide + 3-Methyl-2-pentanone) B Intermediate Alcohol (3,4,5-Trimethyl-4-heptanol) A->B Yields C Step 2: Dehydration (Acid-catalyzed elimination) B->C Reacts in D Intermediate Alkene Mixture C->D Yields E Step 3: Hydrogenation (H2, Pd/C catalyst) D->E Reacts in F Crude Product (this compound) E->F Yields G Step 4: Purification (Fractional Distillation) F->G Is purified by H Pure Product >99% G->H To yield

Caption: Hypothetical multi-step synthesis pathway for this compound.

Protocol Details:

  • Step 1: Grignard Reaction:

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings.

    • Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether to initiate the formation of sec-butylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the flask to 0°C and add 3-methyl-2-pentanone (B1360105) dropwise via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Step 2: Dehydration:

    • Combine the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture in a distillation apparatus to facilitate the elimination of water and distill the resulting alkene mixture.

    • Wash the collected distillate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.

  • Step 3: Hydrogenation:

    • Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Step 4: Purification:

    • Remove the solvent from the filtrate via rotary evaporation.

    • Purify the resulting crude alkane by fractional distillation to isolate this compound at its boiling point.

2. Biofuel Property Characterization

A series of standardized tests are required to evaluate the suitability of a compound as a biofuel. The workflow below outlines the key analytical procedures.

G cluster_workflow Biofuel Characterization Workflow Start Synthesized Product GCMS Compositional Analysis (GC-MS) Start->GCMS Viscosity Kinematic Viscosity Test (ASTM D445) GCMS->Viscosity If >99% Pure Cetane Cetane Number Test (ASTM D613) Viscosity->Cetane Combustion Calorimetry for Heat of Combustion Cetane->Combustion Data Data Analysis & Comparison to Standards Combustion->Data End Fuel Viability Assessment Data->End

Caption: Experimental workflow for the characterization of potential biofuel components.

2.1. Compositional Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for verifying the identity and purity of the synthesized product.[6][7][8][9]

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Sample Preparation: Dilute 1 µL of the purified product in 1 mL of hexane.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the main peak by its retention time and compare its mass spectrum with a reference library (e.g., NIST). Purity is calculated based on the relative peak area.

2.2. Kinematic Viscosity Measurement (ASTM D445)

This method determines the kinematic viscosity, a critical parameter for fuel injection systems.[10][11][12][13][14]

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature water bath with ±0.02°C accuracy, stopwatch.

  • Procedure:

    • Set the water bath to the desired temperature (e.g., 40°C for diesel comparison).

    • Charge the viscometer with the sample, ensuring no air bubbles are present.

    • Allow the viscometer to equilibrate in the water bath for at least 30 minutes.

    • Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement at least twice. The flow times should agree within the specified tolerance.

  • Calculation: Kinematic Viscosity (ν) in cSt is calculated by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.

2.3. Cetane Number Determination (ASTM D613)

The cetane number (CN) measures the ignition quality of a diesel fuel.[15][16][17][18][19]

  • Apparatus: A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Principle: The test compares the ignition delay of the sample fuel with that of reference fuels with known cetane numbers. The primary reference fuels are n-hexadecane (cetane, CN = 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN, CN = 15).[20]

  • Procedure:

    • Operate the CFR engine under standardized conditions of speed, intake air temperature, and coolant temperature.

    • Introduce the sample fuel into the engine.

    • Adjust the compression ratio until the fuel exhibits a specific, fixed ignition delay.

    • Bracket the sample by running two reference fuel blends—one with a slightly higher and one with a slightly lower cetane number—and adjusting their composition until they match the ignition delay of the sample at the same compression ratio.

  • Calculation: The cetane number of the sample is determined by interpolating between the cetane numbers of the two bracketing reference fuel blends.

Safety and Handling

This compound is a flammable hydrocarbon.[21] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and nitrile gloves, should be worn at all times. Keep away from ignition sources such as heat, sparks, and open flames.[22][23] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.

References

Application Note: Synthesis of 3-Ethyl-2,3,5-trimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Highly branched alkanes are significant components in fuel and lubricant technologies and serve as important scaffolds in medicinal chemistry. Their synthesis often requires robust carbon-carbon bond-forming reactions. The Grignard reaction is a powerful and versatile method for creating complex carbon skeletons, particularly for the formation of quaternary carbon centers.[1][2][3] This application note provides a detailed protocol for the synthesis of the highly branched C12 alkane, 3-Ethyl-2,3,5-trimethylheptane, utilizing a two-step process involving a key Grignard reaction followed by a deoxygenation sequence.

The synthesis commences with the addition of an ethylmagnesium bromide Grignard reagent to the ketone, 2,3,5-trimethylheptan-3-one, to form the tertiary alcohol, 3-ethyl-2,3,5-trimethylheptan-3-ol. Subsequent acid-catalyzed dehydration of this alcohol yields a mixture of corresponding alkenes, which are then hydrogenated to afford the target alkane.

Experimental Protocols

Strict anhydrous conditions are crucial for the success of the Grignard reaction, as Grignard reagents react readily with water.[4][5] All glassware should be oven-dried at >120°C overnight or flame-dried under an inert atmosphere and cooled before use.[6][7] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential.[8]

Protocol 1: Synthesis of 3-Ethyl-2,3,5-trimethylheptan-3-ol via Grignard Reaction

1.1. Preparation of Ethylmagnesium Bromide

  • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl2), and a pressure-equalizing dropping funnel.

  • Place magnesium turnings in the flask under a nitrogen or argon atmosphere.

  • In the dropping funnel, prepare a solution of bromoethane (B45996) in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the bromoethane solution to the magnesium turnings.[6] Initiation of the reaction is indicated by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.[6]

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

1.2. Reaction with 2,3,5-trimethylheptan-3-one

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve 2,3,5-trimethylheptan-3-one in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction is quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3,5-trimethylheptan-3-ol.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Protocol 2: Deoxygenation of 3-Ethyl-2,3,5-trimethylheptan-3-ol

2.1. Acid-Catalyzed Dehydration

  • Place the purified 3-ethyl-2,3,5-trimethylheptan-3-ol in a round-bottom flask with a magnetic stirrer.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.

2.2. Catalytic Hydrogenation

  • Dissolve the crude alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by GC until the starting alkenes are consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting crude product is the target alkane, this compound.

  • Purify the final product by fractional distillation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for Synthesis

Step Reactant 1 Reactant 2 Solvent Temperature Time
Grignard Reaction Ethylmagnesium Bromide (1.2 equiv) 2,3,5-trimethylheptan-3-one (1.0 equiv) Anhydrous Diethyl Ether 0°C to RT 2 h
Dehydration 3-Ethyl-2,3,5-trimethylheptan-3-ol H₂SO₄ (cat.) Toluene Reflux 4 h

| Hydrogenation | Alkene Mixture | H₂ (1 atm) | Ethanol | RT | 12 h |

Table 2: Summary of Yield and Purity

Product Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by GC-MS)
3-Ethyl-2,3,5-trimethylheptan-3-ol 18.6 14.9 80 >95%

| This compound | 17.0 | 15.8 | 93 (from alcohol) | >98% |

Visualization

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation prep_grignard Prepare Ethylmagnesium Bromide Reagent reaction React with 2,3,5-trimethylheptan-3-one at 0°C prep_grignard->reaction workup Aqueous Workup (NH4Cl Quench) reaction->workup purify_alcohol Purify Tertiary Alcohol (Vacuum Distillation) workup->purify_alcohol dehydration Acid-Catalyzed Dehydration (H2SO4, Reflux) purify_alcohol->dehydration hydrogenation Catalytic Hydrogenation (H2, Pd/C) dehydration->hydrogenation purify_alkane Purify Final Alkane (Fractional Distillation) hydrogenation->purify_alkane end end purify_alkane->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation ketone 2,3,5-trimethylheptan-3-one intermediate Alkoxide Intermediate ketone->intermediate + EtMgBr in Diethyl Ether grignard Ethylmagnesium Bromide (EtMgBr) alcohol 3-Ethyl-2,3,5-trimethylheptan-3-ol intermediate->alcohol H3O+ Workup alcohol_ref 3-Ethyl-2,3,5-trimethylheptan-3-ol alkene Alkene Mixture alkane This compound alkene->alkane H2, Pd/C alcohol_ref->alkene H+, Heat (-H2O)

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes & Protocols: Catalytic Isomerization of Linear Dodecane to Branched Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic isomerization of linear alkanes, such as n-dodecane, into their branched isomers is a process of significant industrial importance. The resulting product, commonly known as iso-dodecane, is a mixture of multi-branched C12 alkanes.[1][2] While traditionally used to enhance the octane (B31449) number of gasoline, iso-dodecane's unique physicochemical properties make it a high-value ingredient for specialized applications.[3] For drug development professionals, iso-dodecane is a particularly valuable excipient. It is a clear, colorless, and odorless liquid hydrocarbon that serves as an excellent emollient and solvent in skincare and pharmaceutical formulations.[4] Its lightweight, non-greasy texture, high spreadability, and ability to facilitate quick drying make it ideal for use in topical creams, lotions, and other drug delivery systems.[5][6] In the pharmaceutical industry, iso-dodecane is utilized as a solvent for various drug formulations, aiding in the creation of liquid dosage forms.[5] This document provides detailed protocols for the synthesis of a suitable catalyst and the subsequent isomerization process, along with a summary of relevant performance data.

Reaction Mechanism and Pathways

The hydroisomerization of n-alkanes like dodecane (B42187) over a bifunctional catalyst proceeds through a well-established mechanism involving both metal and acid sites.[7] The process requires a noble metal (typically platinum) for hydrogenation/dehydrogenation functions and an acidic support (such as a zeolite) for skeletal isomerization.

The key steps are:

  • Dehydrogenation: The linear alkane (n-dodecane) is first dehydrogenated on a metallic site (e.g., Platinum) to form an alkene intermediate (dodecene).[8]

  • Carbenium Ion Formation: The alkene diffuses to an acid site on the support (e.g., a Brønsted acid site on a zeolite), where it is protonated to form a secondary carbenium ion.[8]

  • Skeletal Isomerization: The carbenium ion undergoes a series of skeletal rearrangements (e.g., methyl and ethyl shifts) to form more stable tertiary carbenium ions, which correspond to branched structures.

  • Deprotonation: The branched carbenium ion is deprotonated at an acid site to form a branched alkene (iso-dodecene).

  • Hydrogenation: The iso-dodecene diffuses back to a metallic site where it is hydrogenated to the final product, a branched alkane (iso-dodecane).[8]

G cluster_metal Platinum (Metal) Site cluster_acid Zeolite (Acid) Site n_dodecane n-Dodecane dodecene n-Dodecene n_dodecane->dodecene 1. Dehydrogenation (-H2) carbenium Secondary Carbenium Ion dodecene->carbenium 2. Protonation (+H+) iso_dodecene iso-Dodecene iso_dodecane iso-Dodecane (Branched Product) iso_dodecene->iso_dodecane 5. Hydrogenation (+H2) iso_carbenium Tertiary (Branched) Carbenium Ion carbenium->iso_carbenium 3. Skeletal Rearrangement iso_carbenium->iso_dodecene 4. Deprotonation (-H+) G cluster_1 cluster_2 cluster_3 A Stage 1: Catalyst Support Synthesis B Stage 2: Bifunctional Catalyst Preparation C Stage 3: Isomerization & Analysis node_A1 Prepare Precursor Gel (Silica, Alumina, Template) node_A2 Hydrothermal Synthesis (Autoclave) node_A1->node_A2 node_A3 Wash, Dry & Calcine (Remove Template) node_A2->node_A3 node_A4 Obtain Zeolite Support (e.g., ZSM-22) node_A3->node_A4 node_B2 Incipient Wetness Impregnation of Zeolite Support node_A4->node_B2 node_B1 Prepare Platinum Precursor Solution (e.g., Pt(NH3)4(NO3)2) node_B1->node_B2 node_B3 Dry, Calcine & Reduce (Activate Pt sites) node_B2->node_B3 node_B4 Obtain Pt/Zeolite Catalyst node_B3->node_B4 node_C1 Load Catalyst into Fixed-Bed Reactor node_B4->node_C1 node_C2 Introduce Reactants (n-Dodecane + H2) node_C1->node_C2 node_C3 Run Reaction at Target Temperature & Pressure node_C2->node_C3 node_C4 Collect & Analyze Products (Gas Chromatography) node_C3->node_C4

References

Application Notes and Protocols: Pyrolysis of 3-Ethyl-2,3,5-trimethylheptane and Structurally Similar Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolysis is a thermal decomposition process conducted in an inert atmosphere, which is fundamental in fields ranging from petroleum cracking to biomass conversion.[1] For alkanes, this process, often termed cracking, involves the cleavage of C-C and C-H bonds through a free-radical chain mechanism to produce a mixture of smaller, often more valuable, hydrocarbons such as lower-molecular-weight alkanes and alkenes.[2][3] The rate and outcome of pyrolysis are significantly influenced by the molecular structure of the alkane; increased branching and molecular weight generally lead to a higher rate of pyrolysis.[1][3]

This document provides a detailed overview of the theoretical and practical aspects of the pyrolysis of 3-Ethyl-2,3,5-trimethylheptane, a highly branched C12 alkane. Due to the limited availability of specific experimental data for this compound in public literature, the application notes and protocols are based on established principles of branched alkane pyrolysis and data from analogous structures. The methodologies provided herein are designed to guide researchers in setting up and analyzing pyrolysis experiments for this and similar compounds.

Theoretical Background: Pyrolysis of Branched Alkanes

The pyrolysis of alkanes proceeds via a free-radical chain reaction, which can be broken down into three main stages:

  • Initiation: At high temperatures, the weakest carbon-carbon (C-C) bonds within the alkane chain undergo homolytic cleavage, generating two alkyl free radicals. In a branched alkane like this compound, bonds adjacent to tertiary or quaternary carbon atoms are more likely to break.

  • Propagation: The highly reactive radicals generated during initiation can undergo several types of reactions:

    • β-Scission: The radical cleaves the C-C bond that is in the beta position relative to the radical center, resulting in the formation of an alkene and a new, smaller alkyl radical.

    • Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, forming a stable molecule and a new, larger alkyl radical.

    • Isomerization: Radicals can rearrange through intramolecular hydrogen shifts, typically forming more stable secondary or tertiary radicals.[4]

  • Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product.

The complex interplay of these reactions results in a diverse mixture of smaller hydrocarbons. The exact composition of this mixture is dependent on reaction conditions such as temperature, pressure, and residence time.[2]

Predicted Pyrolysis Products of this compound

While specific quantitative data for the pyrolysis of this compound is not available, a qualitative and semi-quantitative prediction of the product distribution can be made based on the free-radical mechanism. The initial C-C bond cleavage will likely produce a variety of C1 to C11 radicals, which will then decompose further. The table below summarizes the expected major and minor products.

Table 1: Predicted Pyrolysis Products of this compound

Product ClassSpecific CompoundsExpected Relative Abundance
Light Alkanes Methane (CH₄), Ethane (C₂H₆), Propane (C₃H₈)High
Light Alkenes Ethene (C₂H₄), Propene (C₃H₆), Isobutene (C₄H₈)High
C4 Hydrocarbons Butane, 1-Butene, 2-Butene, IsobutaneModerate
C5+ Hydrocarbons Pentanes, Pentenes, Hexanes, Hexenes, etc.Moderate to Low
Hydrogen H₂Minor

Note: This table is illustrative and based on general principles of branched alkane pyrolysis. Actual product distribution will vary with experimental conditions.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for identifying the products of pyrolysis.[5] It involves the thermal decomposition of a sample in a pyrolyzer, followed by the separation and identification of the volatile fragments by GC/MS.[6]

Objective: To identify and semi-quantify the volatile products from the pyrolysis of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Micro-furnace Pyrolyzer

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

  • Helium (carrier gas, high purity)

  • Sample cups/capillaries for the pyrolyzer

Procedure:

  • Sample Preparation:

    • Place a small, accurately measured amount of the liquid sample (typically 0.1-1.0 µL) into a pyrolysis sample cup.

  • Pyrolyzer Setup:

    • Install the sample cup into the pyrolyzer autosampler.

    • Set the pyrolysis temperature. For exploratory analysis, a "single-shot" pyrolysis at a high temperature (e.g., 700°C) is recommended to ensure complete fragmentation.[6]

    • Set the pyrolyzer interface temperature to prevent condensation of the pyrolysates (e.g., 300°C).

  • GC/MS Method Setup:

    • GC Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set to split mode (e.g., 50:1 split ratio) with a temperature of 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 15 to 500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Analysis:

    • Initiate the Py-GC/MS sequence. The sample is dropped into the heated furnace, and the resulting pyrolysates are swept by the carrier gas into the GC column.

    • The separated compounds elute from the GC column and enter the mass spectrometer for detection and identification.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the different pyrolysis products.

    • Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST).

    • The relative abundance of each product can be estimated from the peak area in the TIC.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a conceptual reaction pathway for the pyrolysis of a branched alkane.

Py_GCMS_Workflow Sample Sample Preparation (this compound) Pyrolyzer Pyrolysis (e.g., 700°C in He) Sample->Pyrolyzer GC Gas Chromatography (Separation of Products) Pyrolyzer->GC Pyrolysates MS Mass Spectrometry (Identification) GC->MS Separated Analytes Data Data Analysis (Chromatogram & Spectra) MS->Data

Caption: Experimental workflow for Py-GC/MS analysis.

Pyrolysis_Mechanism Alkane Branched Alkane (Parent Molecule) Initiation Initiation (Heat-induced C-C cleavage) Alkane->Initiation Radicals Alkyl Radicals (R1• + R2•) Initiation->Radicals Propagation Propagation Steps Radicals->Propagation Termination Termination (Radical Combination) Radicals->Termination BetaScission β-Scission Propagation->BetaScission H_Abstraction H-Abstraction Propagation->H_Abstraction Alkene Alkene BetaScission->Alkene NewRadical New Alkyl Radical BetaScission->NewRadical H_Abstraction->NewRadical StableAlkane Stable Alkane H_Abstraction->StableAlkane NewRadical->Propagation FinalProducts Final Stable Products (Mixture of smaller alkanes/alkenes) Termination->FinalProducts

Caption: Conceptual free-radical pyrolysis pathway.

References

Application Notes and Protocols for Oxidation and Thermal Decomposition Studies of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental study of oxidation and thermal decomposition of branched alkanes. This document includes detailed experimental protocols for commonly employed techniques, a summary of key quantitative data, and visualizations of reaction pathways to aid in understanding the complex chemical kinetics of these processes.

I. Application Notes

The oxidation and thermal decomposition of branched alkanes are fundamental processes in combustion chemistry, atmospheric science, and the stability of hydrocarbon-based drugs and materials. Understanding the reaction mechanisms, kinetics, and product distributions is crucial for developing predictive models for engine performance, pollutant formation, and the shelf-life of various chemical products.

Branched alkanes exhibit distinct reactivity compared to their linear counterparts due to the presence of tertiary carbon-hydrogen bonds, which are weaker and more susceptible to abstraction. This structural difference leads to unique intermediate species and product profiles, particularly in low-temperature oxidation regimes.

Key Research Areas:

  • Low-Temperature Oxidation (approx. 500-800 K): This regime is characterized by complex chain-branching reaction pathways involving the formation of peroxy radicals (ROO•), hydroperoxyalkyl radicals (•QOOH), and ketohydroperoxides (KHP). These species are crucial in understanding autoignition phenomena, such as engine knock. The study of 2,5-dimethylhexane (B165582) (DMH) oxidation in a jet-stirred reactor has provided evidence for new chain-branching reactions involving highly oxidized multifunctional molecules (HOMs) with molecular formulas such as C8H14O4 and C8H16O5[1].

  • High-Temperature Pyrolysis and Oxidation (above 800 K): At elevated temperatures, unimolecular decomposition of the fuel and subsequent β-scission of alkyl radicals become the dominant reaction pathways. These reactions lead to the formation of smaller, more stable molecules. For instance, the pyrolysis of iso-octane primarily proceeds through C-C bond cleavage to produce smaller hydrocarbon radicals[2].

Common Experimental Techniques:

  • Jet-Stirred Reactors (JSR): JSRs are well-suited for studying gas-phase kinetics under well-controlled temperature and pressure conditions, providing valuable data on the evolution of reactant and product mole fractions[3][4].

  • Shock Tubes: Shock tubes are used to study chemical kinetics at high temperatures and pressures by generating a shock wave that rapidly heats and compresses a gas mixture[5]. This technique is ideal for measuring ignition delay times and studying unimolecular decomposition reactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for the separation, identification, and quantification of the complex mixtures of products generated during oxidation and pyrolysis experiments[6].

II. Experimental Protocols

A. Protocol for Low-Temperature Oxidation in a Jet-Stirred Reactor (JSR)

This protocol outlines the general procedure for studying the oxidation of a branched alkane in a jet-stirred reactor.

1. Materials and Equipment:

  • Spherical fused-silica or quartz jet-stirred reactor

  • High-pressure vessel to house the reactor

  • Mass flow controllers for precise gas delivery

  • Liquid fuel delivery system (e.g., HPLC pump and vaporizer)

  • Temperature controller and thermocouples

  • Pressure transducer and controller

  • Gas sampling probe

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Branched alkane fuel (e.g., 2-methylhexane, iso-octane)

  • Oxidizer (e.g., synthetic air or O2/N2 mixture)

  • Inert diluent gas (e.g., N2, Ar, He)

2. Experimental Procedure:

  • Reactor Setup and Leak Check:

    • Assemble the JSR within the high-pressure vessel.

    • Connect all gas and liquid lines, ensuring proper sealing.

    • Pressurize the system with an inert gas and monitor for any pressure drop to ensure a leak-free setup.

  • Pre-experiment Preparation:

    • Heat the reactor to the desired initial temperature using the temperature controller.

    • Set the desired reactor pressure using the pressure controller.

    • Calibrate the mass flow controllers for the specific gases being used.

  • Reactant Delivery:

    • Initiate the flow of the inert diluent gas and the oxidizer into the reactor at the desired flow rates.

    • For liquid fuels, pump the branched alkane at a precise flow rate into the vaporizer, where it is mixed with a heated stream of the diluent gas before entering the reactor.

    • Allow the system to reach a steady state, which is typically achieved after several residence times.

  • Gas Sampling and Analysis:

    • Once at a steady state, extract a sample of the reacting mixture through a heated sampling probe.

    • The sample is then rapidly cooled to quench the reactions and directed to the GC-MS for analysis.

    • Repeat the experiment at different temperatures to obtain a temperature-dependent profile of the reactants and products.

  • Data Analysis:

    • Identify and quantify the species in the sampled gas using the calibrated GC-MS.

    • Plot the mole fractions of the reactants and products as a function of temperature.

B. Protocol for High-Temperature Pyrolysis in a Shock Tube

This protocol provides a general outline for conducting pyrolysis studies of branched alkanes using a shock tube.

1. Materials and Equipment:

  • High-pressure shock tube with driver and driven sections

  • Diaphragms (e.g., aluminum, polycarbonate)

  • High-pressure driver gas (e.g., Helium)

  • Vacuum pumps

  • Pressure transducers

  • Laser absorption or other fast-response diagnostic tools for in-situ measurements (optional)

  • Gas sampling system and GC-MS for post-shock analysis

  • Branched alkane fuel

  • Inert bath gas (e.g., Argon)

2. Experimental Procedure:

  • Mixture Preparation:

    • Prepare a mixture of the branched alkane and the inert bath gas in a mixing tank. The fuel concentration should be low to ensure minimal temperature changes during the reaction.

    • Allow the mixture to homogenize for a sufficient period.

  • Shock Tube Preparation:

    • Evacuate both the driver and driven sections of the shock tube to a high vacuum.

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure.

  • Initiation of the Shock Wave:

    • Pressurize the driver section with the high-pressure driver gas until the diaphragm ruptures.

    • The rupture of the diaphragm generates a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Data Acquisition:

    • The shock wave reflects off the end wall of the shock tube, further heating and compressing the gas.

    • Pressure transducers along the shock tube measure the shock wave velocity, which is used to calculate the temperature and pressure behind the reflected shock.

    • For single-pulse shock tubes, a quenching wave cools the mixture after a specific reaction time, and the products are collected for analysis. For in-situ measurements, diagnostics like laser absorption monitor the concentration of specific species in real-time.

  • Product Analysis:

    • The quenched reaction products are analyzed using GC-MS to identify and quantify the species formed during pyrolysis.

C. Protocol for GC-MS Analysis of Oxidation and Pyrolysis Products

This protocol describes a general method for the analysis of volatile organic compounds produced during the oxidation and pyrolysis of branched alkanes.

1. Sample Preparation:

  • Gas Phase Samples: Samples from JSR or shock tube experiments can be directly injected into the GC-MS or pre-concentrated using techniques like solid-phase microextraction (SPME) or thermal desorption.

  • Liquid Samples (if applicable): Dilute the sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration suitable for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, typically operated at a temperature that ensures rapid vaporization of the analytes (e.g., 250-280°C).

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS) is suitable for separating a wide range of hydrocarbons and oxygenated species. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might be:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C. (This program needs to be optimized based on the specific mixture of products.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass-to-charge ratio (m/z) range of 35-500 amu is typically sufficient to cover the expected products.

    • Ion Source and Transfer Line Temperatures: Typically maintained around 230°C and 280°C, respectively.

3. Data Analysis:

  • Peak Identification: Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST). The retention time of the peak should also be consistent with the identified compound.

  • Quantification: Create a calibration curve for each compound of interest by analyzing standard solutions of known concentrations. The peak area of the compound in the sample can then be used to determine its concentration.

III. Quantitative Data

Table 1: Arrhenius Parameters for Selected Unimolecular Decomposition Reactions

ReactantProductsA (s⁻¹)Ea (kcal/mol)Temperature Range (K)Reference
iso-octanei-C4H9 + t-C4H97.21 x 10¹⁴52.12High Temperature[2]
2,3-epoxy-2,3-dimethylbutane3,3-dimethylbutan-2-one10¹³⁸³56.7661-729[1]
2,3-epoxy-2,3-dimethylbutanepropene + acetone10¹⁴⁷⁷59.2661-729[1]

Table 2: Major Product Classes from Iso-octane Low-Temperature Oxidation

Product ClassExample Species
AldehydesFormaldehyde, Acetaldehyde, Dimethylpropionaldehyde
KetonesAcetone (2-propanone)

Data derived from qualitative descriptions in the literature[7]. Quantitative yields are highly dependent on experimental conditions.

IV. Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

A. Low-Temperature Oxidation Pathway of a Branched Alkane

low_temp_oxidation RH Branched Alkane (RH) R_dot Alkyl Radical (R•) RH->R_dot + •OH RO2_dot Alkylperoxy Radical (ROO•) R_dot->RO2_dot + O2 QOOH_dot Hydroperoxyalkyl Radical (•QOOH) RO2_dot->QOOH_dot Isomerization O2QOOH_dot •OOQOOH QOOH_dot->O2QOOH_dot + O2 KHP Ketohydroperoxide (KHP) O2QOOH_dot->KHP Isomerization OH_dot •OH O2QOOH_dot->OH_dot KHP->OH_dot products Products (Aldehydes, Ketones, etc.) KHP->products Decomposition + 2•OH

Figure 1: Simplified low-temperature oxidation pathway of a branched alkane.
B. High-Temperature Pyrolysis Pathway of a Branched Alkane

high_temp_pyrolysis RH Branched Alkane (RH) R1_dot Alkyl Radical 1 (R1•) RH->R1_dot C-C Fission R2_dot Alkyl Radical 2 (R2•) RH->R2_dot H-Abstraction smaller_alkenes Smaller Alkenes R1_dot->smaller_alkenes β-scission smaller_radicals Smaller Radicals R1_dot->smaller_radicals β-scission R2_dot->smaller_alkenes β-scission R2_dot->smaller_radicals β-scission

Figure 2: Generalized high-temperature pyrolysis pathway of a branched alkane.
C. Experimental Workflow for JSR Oxidation Studies

jsr_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reactor_setup Reactor Setup & Leak Check reactant_prep Reactant Preparation reactor_setup->reactant_prep reactant_delivery Reactant Delivery reactant_prep->reactant_delivery steady_state Achieve Steady State reactant_delivery->steady_state sampling Gas Sampling steady_state->sampling gcms_analysis GC-MS Analysis sampling->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Figure 3: Experimental workflow for jet-stirred reactor oxidation studies.
D. Experimental Workflow for Shock Tube Pyrolysis Studies

shock_tube_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis mixture_prep Gas Mixture Preparation st_prep Shock Tube Evacuation mixture_prep->st_prep mixture_fill Fill Driven Section st_prep->mixture_fill shock_initiation Diaphragm Rupture & Shock Wave Generation mixture_fill->shock_initiation data_acquisition Data Acquisition (Pressure, Temperature) shock_initiation->data_acquisition product_collection Product Collection (Single-Pulse) data_acquisition->product_collection gcms_analysis GC-MS Analysis product_collection->gcms_analysis

Figure 4: Experimental workflow for shock tube pyrolysis studies.

References

Application Notes and Protocols for the Biodegradation of Highly Branched Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial degradation of highly branched hydrocarbons, focusing on the metabolic pathways, key enzymatic players, and quantitative data from various studies. Detailed protocols for laboratory-scale biodegradation experiments are also included to facilitate research in this field.

Introduction

Highly branched hydrocarbons, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), are significant components of crude oil and are known for their recalcitrance to degradation due to their complex structure. However, a diverse range of microorganisms have evolved enzymatic machinery to utilize these compounds as carbon and energy sources. Understanding these biodegradation pathways is crucial for developing effective bioremediation strategies for oil-contaminated environments and for various biotechnological applications.

Biodegradation Pathways

The microbial degradation of highly branched hydrocarbons can proceed under both aerobic and anaerobic conditions, involving distinct enzymatic mechanisms.

Aerobic Degradation

Under aerobic conditions, the initial attack on the hydrocarbon chain is typically catalyzed by oxygenases. The terminal or subterminal oxidation of the branched alkane is the primary mechanism.

  • Terminal Oxidation: This pathway is initiated by the oxidation of a terminal methyl group. Key enzymes involved are alkane hydroxylases, including cytochrome P450 monooxygenases (CYP153) and non-heme iron integral membrane monooxygenases like AlkB.[1][2][3] The resulting primary alcohol is further oxidized to an aldehyde and then to a carboxylic acid, which can then enter the β-oxidation pathway for complete mineralization.[4]

  • Subterminal Oxidation: In this pathway, the oxidation occurs at a carbon atom adjacent to the terminus. This process can lead to the formation of secondary alcohols and ketones. A key enzyme in this pathway is the Baeyer-Villiger monooxygenase (BVMO), which can catalyze the insertion of an oxygen atom into a carbon-carbon bond of the ketone intermediate, forming an ester that is subsequently hydrolyzed.[5][6]

Anaerobic Degradation

In the absence of oxygen, anaerobic bacteria can degrade highly branched hydrocarbons using alternative electron acceptors such as nitrate (B79036) or sulfate. The activation of the inert hydrocarbon molecule is the critical first step and often involves the addition of the hydrocarbon to fumarate, a reaction catalyzed by enzymes like benzylsuccinate synthase.[1]

Key Microorganisms and Enzymes

Several bacterial genera are well-known for their ability to degrade highly branched hydrocarbons. These include:

  • Rhodococcus : Species like Rhodococcus erythropolis and Rhodococcus ruber are proficient in degrading a wide range of alkanes, including pristane, via both terminal and subterminal oxidation pathways.[5][6][7]

  • Pseudomonas : Pseudomonas stutzeri has been identified as a degrader of pristane and phytane under anaerobic, nitrate-reducing conditions.[8]

  • Dietzia : Dietzia species are known to possess genes for alkane hydroxylases, such as CYP153, which are involved in the degradation of medium-chain n-alkanes and branched alkanes.[8]

  • Acinetobacter : Strains of Acinetobacter can utilize long-chain alkanes and possess genes for alkane hydroxylases.[9]

  • Alcanivorax : These marine bacteria are specialists in degrading alkanes and have been shown to efficiently degrade branched alkanes.[10]

Quantitative Data on Biodegradation

The efficiency of hydrocarbon degradation can vary significantly depending on the microbial strain, the specific hydrocarbon, and environmental conditions.

MicroorganismHydrocarbonDegradation Rate/EfficiencyConditionsReference
Rhodococcus erythropolis XPC20 n-alkane>95% degradation of 500-2,500 mg/L within 72 hoursAerobic, laboratory culture[5][6]
Rhodococcus sp. strain Q15Diesel fuelDegraded most n-alkanes (C10 to C21) in 28 days5°C, mineral salt medium[11]
Rhodococcus sp. strains TMP2Pristane2% degradation in 1 week (in presence of pentadecane)Aerobic, laboratory culture[12]
Rhodococcus sp. strains T12Pristane1% degradation in 1 week (in presence of pentadecane)Aerobic, laboratory culture[12]
Pseudomonas stutzeriPristaneStoichiometrically predicted degradation linked to NO3- reduction over 120 daysAnaerobic, nitrate-reducing enrichment culture[8]

Experimental Protocols

Protocol 1: Soil Microcosm Experiment for Hydrocarbon Biodegradation

This protocol outlines a laboratory-scale experiment to assess the bioremediation potential of indigenous or inoculated microorganisms in hydrocarbon-contaminated soil.[13][14][15]

1. Materials:

  • Hydrocarbon-contaminated soil
  • Uncontaminated soil (for control)
  • Microcosm containers (e.g., glass jars with loose-fitting lids)
  • Sterile water
  • Nutrient solution (e.g., Bushnell-Haas medium)
  • Bacterial inoculum (optional, for bioaugmentation studies)
  • Analytical balance
  • Incubator

2. Procedure:

  • Soil Preparation: Air-dry the contaminated and uncontaminated soil samples and sieve them to remove large debris.
  • Microcosm Setup:
  • Weigh equal amounts of sieved soil (e.g., 100 g) into each microcosm container.
  • Prepare different treatment groups:
  • Control: Uncontaminated soil.
  • Contaminated Control: Contaminated soil with no amendments.
  • Biostimulation: Contaminated soil with the addition of nutrient solution to achieve a desired C:N:P ratio (e.g., 100:10:1).
  • Bioaugmentation: Contaminated soil with the addition of a known hydrocarbon-degrading bacterial culture.
  • Bioaugmentation + Biostimulation: Contaminated soil with both bacterial inoculum and nutrient solution.
  • Moisture Adjustment: Adjust the moisture content of the soil in all microcosms to a specific percentage of the water-holding capacity (e.g., 60%) using sterile water.
  • Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 28-56 days). Periodically open the lids to ensure aerobic conditions.
  • Sampling: Collect soil samples from each microcosm at different time points (e.g., day 0, 7, 14, 28, 56) for hydrocarbon analysis.

3. Analysis:

  • Extract residual hydrocarbons from the soil samples using an appropriate solvent (e.g., dichloromethane (B109758) or hexane).
  • Analyze the hydrocarbon concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of Pristane and Phytane Metabolites

This protocol provides a general procedure for the identification and quantification of highly branched hydrocarbons and their degradation products using GC-MS.[16][17][18][19][20]

1. Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS)
  • Helium (carrier gas)
  • Solvent for sample injection (e.g., hexane)
  • Internal standards (e.g., deuterated alkanes)
  • Syringes for sample injection

2. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes
  • Ramp: 10°C/minute to 300°C
  • Hold: 10 minutes at 300°C
  • Carrier Gas Flow Rate: 1 mL/minute
  • MS Ion Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Scan Range: m/z 50-550

3. Procedure:

  • Sample Preparation:
  • Extract hydrocarbons from the experimental samples (e.g., soil, liquid culture) using a suitable solvent.
  • Concentrate the extract to a known volume.
  • Add a known concentration of an internal standard to the extract.
  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
  • Data Acquisition: Acquire the data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
  • Data Analysis:
  • Identify the peaks corresponding to pristane, phytane, and their potential metabolites by comparing their mass spectra with a library (e.g., NIST).
  • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Visualizations

Aerobic_Degradation_Pathway cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation Pristane1 Pristane Pristanol Pristanol Pristane1->Pristanol Alkane Hydroxylase (AlkB, CYP153) Pristanal Pristanal Pristanol->Pristanal Alcohol Dehydrogenase Pristanoic_Acid Pristanoic Acid Pristanal->Pristanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation1 β-Oxidation Pristanoic_Acid->Beta_Oxidation1 Pristane2 Pristane Secondary_Alcohol Secondary Alcohol Pristane2->Secondary_Alcohol Alkane Hydroxylase Ketone Ketone Secondary_Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Hydrolysis_Products Fatty Acid + Alcohol Ester->Hydrolysis_Products Esterase

Caption: Aerobic degradation pathways of pristane.

Anaerobic_Degradation_Pathway Branched_Alkane Highly Branched Alkane (e.g., Pristane) Alkylsuccinate_Synthase Alkylsuccinate Synthase Branched_Alkane->Alkylsuccinate_Synthase Fumarate Fumarate Fumarate->Alkylsuccinate_Synthase Branched_Alkylsuccinate Branched Alkylsuccinate Alkylsuccinate_Synthase->Branched_Alkylsuccinate Further_Degradation Further Degradation via Carbon Skeleton Rearrangement and β-Oxidation Branched_Alkylsuccinate->Further_Degradation

Caption: Anaerobic activation of branched alkanes.

Experimental_Workflow Start Start: Contaminated Soil Sample Microcosm_Setup Microcosm Setup (Control, Biostimulation, Bioaugmentation) Start->Microcosm_Setup Incubation Incubation (Controlled Temperature and Moisture) Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction of Hydrocarbons Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation (Degradation Rates, Metabolite Identification) Analysis->Data_Interpretation End End: Results Data_Interpretation->End

Caption: Workflow for a soil microcosm experiment.

Signaling_Pathway_Regulation Alkane Alkane (Inducer) Regulator_Protein Transcriptional Regulator (e.g., AraC family) Alkane->Regulator_Protein Binds to and activates Degradation Alkane Degradation Promoter Promoter Region Regulator_Protein->Promoter Binds to Alkane_Hydroxylase_Gene Alkane Hydroxylase Gene (e.g., alkB, CYP153) mRNA mRNA Alkane_Hydroxylase_Gene->mRNA Transcription Alkane_Hydroxylase_Enzyme Alkane Hydroxylase Enzyme mRNA->Alkane_Hydroxylase_Enzyme Translation Alkane_Hydroxylase_Enzyme->Degradation

Caption: Regulation of alkane hydroxylase gene expression.

References

Application Notes and Protocols for Computational Fluid Dynamics of Branched Alkane Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational fluid dynamics (CFD) modeling of branched alkane fuel combustion. The content is designed to guide researchers in setting up and executing CFD simulations to analyze key combustion phenomena such as engine knock, soot formation, and spray combustion.

Introduction to CFD for Branched Alkane Fuels

Branched alkanes, such as iso-octane and iso-dodecane, are critical components of gasoline and jet fuels. Their molecular structure significantly influences combustion characteristics, including ignition delay and soot production. Computational Fluid Dynamics (CFD) has become an indispensable tool for understanding and optimizing the combustion of these fuels in internal combustion engines and gas turbines.[1] By numerically solving the governing equations of fluid flow, heat transfer, and chemical reactions, CFD provides detailed insights into the complex interplay of turbulence, chemistry, and multiphase flow within a combustion chamber.

This document outlines the key aspects of setting up and running CFD simulations for branched alkane fuels, with a focus on practical applications like knock prediction, soot formation analysis, and spray combustion modeling.

Data Presentation: Combustion Properties of Branched Alkanes

Accurate CFD simulations rely on validated chemical kinetic models. The following tables summarize key experimental data for branched alkanes, which are essential for validating these models.

Table 1: Ignition Delay Times of Iso-Octane (2,2,4-Trimethylpentane)

Temperature (K)Pressure (atm)Equivalence Ratio (φ)DiluentIgnition Delay Time (ms)Reference
943 - 10275.12 - 230.25 - 1.0N₂/ArVaries--INVALID-LINK--[2][3]
700 - 120010, 20, 400.5, 1.0AirVaries--INVALID-LINK--[4]
650 - 125010 - 401.0AirVaries--INVALID-LINK--[5]
750 - 900Not SpecifiedVariesAirVaries--INVALID-LINK--[6]

Table 2: Ignition Delay Times of Iso-Dodecane (2,2,4,6,6-Pentamethylheptane)

Temperature (K)Pressure (atm)Equivalence Ratio (φ)DiluentIgnition Delay Time (ms)Reference
980 - 1800160.5ArVaries--INVALID-LINK--[2]
603 - 137615, 200.5, 1.0, 1.5AirVaries--INVALID-LINK--[7]
High-to-Intermediate20, 401.0, >1.0AirVaries--INVALID-LINK--[3]

Table 3: Laminar Flame Speed of Branched Alkanes

FuelPressure (atm)Temperature (K)Equivalence Ratio (φ)Laminar Flame Speed (cm/s)Reference
n-Nonane Isomers14000.7 - 1.4Varies--INVALID-LINK--[8]
Pentene Isomers~1Ambient0.7 - 1.5Varies--INVALID-LINK--[9]
Methane/Alkane Blends1 - 10up to 650VariesVaries--INVALID-LINK--[10][11][12]
C5-C8 n-Alkanes10 - 20Not SpecifiedVariesVaries--INVALID-LINK--[13]

Experimental and Computational Protocols

This section provides detailed protocols for setting up and running CFD simulations for three key applications: engine knock, soot formation, and spray combustion.

Protocol 1: Engine Knock Simulation in a Spark-Ignition Engine

Engine knock is the premature auto-ignition of the end-gas in spark-ignition engines, which can lead to engine damage.[9][14][15] CFD simulations are a powerful tool to predict and analyze knock phenomena.[9][14][15][16]

3.1.1. Geometry and Mesh Generation

  • Geometry Preparation: Start with a CAD model of the engine combustion chamber, including the piston, cylinder head, and valves. Simplify the geometry by removing non-essential features that do not significantly influence the in-cylinder flow.[17]

  • Meshing Strategy: Employ a hybrid meshing approach with a finer mesh in regions of high gradients, such as near the spark plug and in the squish region.[18]

    • Base Mesh Size: A base mesh size of 1-2 mm is a good starting point for engine simulations.[14]

    • Boundary Layer Meshing: Use prism layers near the walls to accurately capture the boundary layer. Aim for a y+ value of less than 1.5 to resolve the viscous sublayer, which is crucial for accurate heat transfer prediction.[18][19][20]

    • Adaptive Mesh Refinement (AMR): Use AMR to dynamically refine the mesh in regions of high temperature or species concentration gradients, which is particularly important for capturing the flame front and auto-ignition spots.[21]

3.1.2. Physics Setup

  • Turbulence Model:

    • RANS (Reynolds-Averaged Navier-Stokes): The k-ε or k-ω SST models are commonly used for engine simulations due to their robustness and computational efficiency.[22][23] Ensure that the appropriate near-wall treatment (wall functions or resolving the viscous sublayer) is selected based on the y+ value.[12][19]

    • LES (Large Eddy Simulation): For higher fidelity simulations that capture the turbulent structures, LES models can be used, although they are computationally more expensive.[24]

  • Combustion Model:

    • Chemical Kinetic Mechanism: Select a detailed or reduced chemical kinetic mechanism for the specific branched alkane fuel. Reputable sources for these mechanisms include the Lawrence Livermore National Laboratory (LLNL) and the CRECK Modeling group.[5][10][13][17][25][26][27][28]

    • Combustion Solver: Use a solver that can handle stiff chemical kinetics, such as the SAGE detailed chemistry solver in CONVERGE or the reactingFoam solver in OpenFOAM.[29][30]

    • Knock Model: Implement a knock model that can predict auto-ignition based on the local temperature, pressure, and species concentrations. This can be a tabulated chemistry approach or a model based on the Livengood-Wu integral.[14][15]

3.1.3. Boundary and Initial Conditions

  • Inlet/Exhaust Valves: Define time-varying pressure or velocity profiles based on experimental data or 1D engine simulations.

  • Walls (Piston, Cylinder Head, Liner): Set appropriate wall temperatures. For accurate heat transfer, consider conjugate heat transfer (CHT) simulation.

  • Initial Conditions: Initialize the cylinder with the appropriate temperature, pressure, and species concentrations at the start of the simulation (e.g., at intake valve closure).

3.1.4. Post-processing

  • Knock Onset: Identify the location and timing of auto-ignition by monitoring the rate of temperature rise or the concentration of key radical species.

  • Pressure Analysis: Analyze the in-cylinder pressure trace for high-frequency oscillations, which are characteristic of knocking combustion.[31]

Protocol 2: Soot Formation Modeling

Soot formation is a critical concern in diesel and gasoline direct injection engines. CFD simulations with detailed soot models can predict soot mass and number density, providing insights into soot reduction strategies.[1][6][16]

3.2.1. Geometry and Mesh

  • Follow a similar meshing strategy as for knock simulations, with refinement in regions where soot precursors are likely to form (e.g., fuel-rich zones).

3.2.2. Physics Setup

  • Soot Model:

    • Detailed Soot Models: Use a detailed soot model that accounts for the key processes of soot formation: nucleation, surface growth, coagulation, and oxidation.[1][6][8][32] Examples include the Moss-Brooks model or sectional models.[6][8][32]

    • Chemical Mechanism: The gas-phase chemical mechanism must include polycyclic aromatic hydrocarbons (PAHs), which are the precursors to soot.[1][6]

  • Turbulence and Combustion Models:

    • Select appropriate turbulence and combustion models as described in the knock simulation protocol. The interaction between turbulence and chemistry is crucial for accurately predicting the mixing and reaction processes that lead to soot formation.

3.2.3. Post-processing

  • Soot Distribution: Visualize the spatial distribution of soot mass fraction and number density within the combustion chamber.

  • Integrated Soot Mass: Calculate the total soot mass at the end of the simulation to quantify engine-out soot emissions.

Protocol 3: Spray Combustion of Branched Alkanes

In direct-injection engines, the fuel is injected as a liquid spray. The atomization, evaporation, and mixing of the spray with the surrounding air are critical for the subsequent combustion process.[32][33][34]

3.3.1. Geometry and Mesh

  • The mesh needs to be sufficiently fine in the spray region to resolve the droplet dynamics and the turbulent mixing of the fuel vapor with air.

3.3.2. Physics Setup

  • Spray Modeling:

    • Lagrangian-Eulerian Approach: This is the most common approach, where the liquid spray is modeled as discrete parcels (Lagrangian) and the gas phase is treated as a continuum (Eulerian).[31][32][35]

    • Sub-models: Select appropriate sub-models for:

      • Breakup: To model the atomization of the liquid jet into droplets (e.g., TAB model).[34]

      • Evaporation: To model the phase change from liquid to vapor.

      • Turbulent Dispersion: To account for the effect of gas-phase turbulence on the droplet trajectories.

  • Combustion Model:

    • Couple the spray model with a suitable combustion model (e.g., flamelet generated manifolds or a detailed chemistry solver) to simulate the combustion of the fuel vapor.[36]

3.1.3. Boundary Conditions

  • Injector: Specify the injector location, nozzle diameter, injection pressure, and mass flow rate. Define the initial droplet size distribution.[37]

3.1.4. Post-processing

  • Spray Penetration and Angle: Measure the liquid and vapor penetration lengths and the spray cone angle to validate the spray model against experimental data.

  • Mixture Formation: Analyze the spatial and temporal evolution of the fuel-air mixture to understand how it influences the subsequent combustion.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the CFD modeling of branched alkane fuel combustion.

CFD_Workflow cluster_pre Pre-Processing cluster_setup Solver Setup cluster_solve Simulation cluster_post Post-Processing Geometry Geometry Cleanup & Simplification Mesh Mesh Generation (Boundary Layers, Refinement) Geometry->Mesh Physics Physics Models (Turbulence, Combustion, Soot, Spray) Mesh->Physics Kinetics Chemical Kinetics (Detailed/Reduced Mechanism) BC Boundary & Initial Conditions Solver CFD Solver (e.g., OpenFOAM, Fluent, CONVERGE) BC->Solver Analysis Data Analysis (Ignition Delay, Flame Speed, Soot Mass) Solver->Analysis Visualization Visualization (Contours, Vectors, Animations) Analysis->Visualization Turbulence_Chemistry_Interaction Turbulence Turbulence Model (RANS/LES) CFD_Solver CFD Solver Turbulence->CFD_Solver Turbulent Transport Chemistry Chemical Kinetics (Detailed Mechanism) Chemistry->CFD_Solver Reaction Rates CFD_Solver->Turbulence Flow Field CFD_Solver->Chemistry T, P, Species Simplified_IsoOctane_Oxidation IsoOctane iso-Octane (iC8H18) AlkylRadicals Alkyl Radicals IsoOctane->AlkylRadicals O2_add1 + O2 Alkylperoxy Alkylperoxy Radicals AlkylRadicals->Alkylperoxy Isomerization Isomerization Alkylperoxy->Isomerization QOOH Hydroperoxyalkyl Radicals Isomerization->QOOH O2_add2 + O2 Decomposition Decomposition QOOH->Decomposition Products CO, CO2, H2O Decomposition->Products

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-2,3,5-trimethylheptane. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a volatile and non-polar branched alkane, are fractional distillation and preparative gas chromatography (preparative GC). The choice of method depends on the required purity, the scale of the purification, and the nature of the impurities.

Q2: What are the known physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. These are crucial for designing purification protocols.

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
CAS Number62198-57-6PubChem[1]
IUPAC NameThis compoundPubChem[1]

Q3: What are the likely impurities in a sample of this compound synthesized via a Grignard reaction?

A3: If synthesized using a Grignard reagent, potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvent.[2] For instance, if an alkyl halide was used to form the Grignard reagent, biphenyl-type impurities from coupling reactions might be present.[2] Additionally, since Grignard reagents are highly reactive towards protic solvents, any residual water can lead to the formation of alkanes corresponding to the Grignard reagent.[2][3]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from isomers or other closely boiling impurities.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase Column Length: A longer fractionation column provides more theoretical plates, enhancing separation.

    • Use a More Efficient Packing Material: Structured packing or higher-efficiency random packing (like Raschig rings or Vigreux indentations) increases the surface area for vapor-liquid equilibrium.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time. A higher reflux ratio means more of the condensed vapor is returned to the column, allowing for better equilibration at each stage.[4][5][6][7]

Problem 2: Product is lost during distillation.

  • Possible Cause: The compound is volatile.

  • Solution:

    • Ensure a Sealed System: Check all joints and connections for leaks to prevent the escape of vapor.

    • Use a Chilled Condenser: Circulate a coolant at a low temperature through the condenser to ensure efficient condensation of the volatile product.

    • Careful Handling Post-Distillation: Store the purified, volatile compound at a low temperature to minimize evaporation.[8]

Preparative Gas Chromatography (Prep-GC)

Problem 1: Co-elution of the product with an impurity.

  • Possible Cause: The stationary phase of the GC column is not providing adequate separation.

  • Solution:

    • Change the Stationary Phase: Select a column with a different stationary phase that has a different selectivity for branched alkanes. Non-polar stationary phases are generally used for alkane separation.[9][10]

    • Optimize Temperature Program: Adjust the temperature ramp rate. A slower ramp rate can improve the resolution between closely eluting peaks.

    • Reduce Sample Volume: Overloading the column can lead to peak broadening and poor separation. Inject a smaller sample volume.[11]

Problem 2: Low recovery of the purified compound.

  • Possible Cause: The compound is not being efficiently trapped after elution from the column.

  • Solution:

    • Improve Trapping Efficiency: Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) to effectively condense the eluting compound.

    • Check for Leaks: Ensure all connections between the column outlet, splitter, and collection trap are secure.[11]

    • Optimize Split Ratio: In a system with a splitter that directs a portion of the eluent to a detector and the rest to a collection trap, ensure the split ratio is appropriate to maximize collection while still allowing for peak detection.[11]

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column.[12] The temperature at the distillation head should be monitored closely. The vapor of the more volatile components will reach the top of the column first.[7]

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

  • Analysis: Analyze the purity of the collected fraction using analytical gas chromatography.

Protocol 2: Preparative Gas Chromatography
  • Instrument Setup:

    • Column: Install a suitable preparative GC column (wider diameter than an analytical column) with a non-polar stationary phase.

    • Injector: Set the injector temperature high enough to vaporize the sample without causing thermal degradation.

    • Oven Program: Develop a temperature program that provides good separation of the target compound from impurities. This is often optimized first on an analytical GC.

    • Detector and Collection: Connect the column outlet to a splitter that directs a small portion of the eluent to a detector (e.g., FID or TCD) and the majority to a collection trap.[11][13]

  • Sample Injection: Inject an appropriate volume of the crude sample. Avoid overloading the column.

  • Chromatographic Run: Run the GC program. The components of the mixture will separate based on their interaction with the stationary phase.[10]

  • Fraction Collection: Monitor the chromatogram from the detector. When the peak corresponding to this compound begins to elute, start collecting the fraction in the cold trap. Stop collection once the peak has fully eluted.

  • Recovery: Allow the trap to warm to room temperature and recover the purified liquid product.

  • Purity Verification: Re-inject a small amount of the collected fraction into an analytical GC to confirm its purity.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Storage Crude Crude Sample Apparatus Assemble Distillation Apparatus Crude->Apparatus Charge Flask Heat Heat Sample Apparatus->Heat Vaporize Vaporization & Separation in Column Heat->Vaporize Condense Condensation Vaporize->Condense Collect Collect Fractions Condense->Collect Analyze Analyze Purity (GC) Collect->Analyze Store Store Purified Product Analyze->Store

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Low Recovery Cause1 Inappropriate Column/Stationary Phase Problem->Cause1 Cause2 Suboptimal Temperature Program Problem->Cause2 Cause3 Column Overload Problem->Cause3 Cause4 Inefficient Trapping Problem->Cause4 Sol1 Change Stationary Phase Cause1->Sol1 Sol2 Optimize Temperature Ramp Cause2->Sol2 Sol3 Reduce Injection Volume Cause3->Sol3 Sol4 Improve Cold Trap Cause4->Sol4

Caption: Troubleshooting logic for common issues in preparative GC purification.

References

Technical Support Center: Overcoming Co-elution of Trimethylheptane Isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of trimethylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: Why do my trimethylheptane isomers co-elute in my GC analysis?

A1: Trimethylheptane isomers are a type of C10 branched-chain alkane.[1][2] Isomers possess identical molecular weights and very similar physicochemical properties, including boiling points.[3] Standard non-polar GC columns, which primarily separate compounds based on their boiling points, often struggle to differentiate between these structurally similar molecules, leading to co-elution where multiple isomers exit the column at nearly the same time, resulting in a single, unresolved peak.[3][4][5] This is a significant analytical challenge when dealing with complex hydrocarbon mixtures.[4]

Q2: What is the fundamental principle to consider when trying to resolve co-eluting peaks?

A2: The success of any chromatographic separation is governed by the resolution equation, which demonstrates that resolution is controlled by three key factors: efficiency (N), selectivity (α), and retention factor (k').[6][7][8] To resolve co-eluting isomers, you must systematically optimize one or more of these parameters.[9] Selectivity, which relates to the differential interaction of the analytes with the column's stationary phase, is often the most impactful variable for separating closely related isomers.[7][8]

Q3: How do I select the right GC column to improve the separation of trimethylheptane isomers?

A3: Column selection is the most critical step for achieving separation.[8][10] For branched alkanes, a high-efficiency column is paramount. This typically means:

  • Stationary Phase: A non-polar stationary phase (e.g., 100% dimethylpolysiloxane like DB-1 or 5% phenyl-methylpolysiloxane like DB-5/HP-5MS) is the standard choice for hydrocarbon analysis.[4]

  • Column Dimensions: To maximize efficiency, a long column with a small internal diameter is recommended.[4] For highly complex mixtures like isomers, columns of 50m to 100m in length are often required to achieve the necessary resolution.[4] Reducing the internal diameter (e.g., to 0.25 mm) also enhances efficiency.[6]

Q4: How can I optimize my GC method parameters to resolve these isomers?

A4: Method optimization is crucial. Key parameters to adjust include:

  • Oven Temperature Program: A slow temperature ramp rate (e.g., 1-5°C/min) increases the interaction time between the isomers and the stationary phase, which can significantly enhance separation.[11]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) must be optimized to achieve the highest column efficiency.[12] Setting the flow rate too high or too low will decrease resolution.

  • Injection Parameters: Ensure the injection is rapid and efficient to introduce the sample as a narrow band onto the column. For less volatile compounds, a splitless injection with an optimized purge time may be necessary, but be mindful that this can sometimes contribute to peak broadening.[13]

Q5: What should I do if optimizing my current method and column is not enough?

A5: If co-elution persists after thorough optimization, more advanced strategies are required:

  • Specialty Stationary Phases: Consider columns with liquid crystalline stationary phases, which offer unique selectivity for separating structurally similar hydrocarbon isomers based on molecular shape, not just boiling point.[14]

  • Comprehensive Two-Dimensional GC (GCxGC): For exceptionally challenging separations, GCxGC is a powerful technique that uses two columns with different separation mechanisms.[11] This method provides a significant increase in peak capacity and resolving power, often separating isomers that are impossible to resolve with single-dimension GC.[11]

Troubleshooting Guide

Issue: A single, broad, or shouldered peak is observed for a mixture of trimethylheptane isomers, indicating co-elution.

This guide provides a systematic workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Isomer Co-elution start Co-elution of Trimethylheptane Isomers assess_column Step 1: Assess GC Column - Phase: Non-polar? - Length: >50m? - I.D.: ≤0.25mm? start->assess_column optimize_method Step 2: Optimize GC Method - Lower initial oven temperature - Use slow ramp rate (1-5°C/min) - Optimize carrier gas flow rate assess_column->optimize_method If column is appropriate check_resolution Step 3: Evaluate Resolution optimize_method->check_resolution success Resolution Achieved: Analysis Complete check_resolution->success Yes advanced_options Step 4: Advanced Strategies check_resolution->advanced_options No specialty_column Consider Specialty Column (e.g., Liquid Crystalline Phase) advanced_options->specialty_column gcxgc Employ GCxGC-MS for Maximum Resolving Power advanced_options->gcxgc

Caption: A step-by-step workflow for troubleshooting the co-elution of trimethylheptane isomers.

Data Presentation

The choice of GC column dimensions has a direct impact on efficiency and, therefore, resolution.

Table 1: Impact of GC Column Dimensions on Chromatographic Performance

ParameterStandard DimensionHigh-Resolution AlternativePrimary Effect on SeparationConsiderations
Length 30 m60 m - 100 mIncreases efficiency and resolution proportionally.[7]Longer analysis times, higher cost.
Internal Diameter (I.D.) 0.32 mm0.25 mm or 0.18 mmDecreasing I.D. significantly increases efficiency.[6]Lower sample capacity, requires higher inlet pressure.[6]
Film Thickness 0.50 µm0.25 µm or 0.10 µmThinner films can result in sharper peaks and less bleed.[10]Reduced sample capacity, potential for analyte interaction with tubing.[10]

Experimental Protocols

Protocol 1: High-Resolution GC-MS Method for Trimethylheptane Isomer Analysis

This protocol outlines a starting point for developing a method to separate C10 branched-chain alkane isomers. It is based on established principles for detailed hydrocarbon analysis.[4]

  • Sample Preparation:

    • Dilute the isomer mixture in a volatile, non-polar solvent such as hexane (B92381) to a final concentration of approximately 10-100 µg/mL.

    • Transfer the final solution to a 2 mL GC vial with an appropriate insert.

  • GC-MS System & Parameters:

    • The following parameters are a robust starting point and should be further optimized based on the specific isomers of interest and instrument performance.

Table 2: Recommended GC-MS Parameters for Trimethylheptane Isomer Separation

ParameterSettingRationale
GC System GC system coupled to a Mass Spectrometer (MS)MS provides confident identification of eluting peaks.[15]
Column Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thicknessLong, narrow-bore column for maximum efficiency.[4]
Carrier Gas HeliumInert gas, compatible with MS detectors.[11]
Flow Rate 1.2 mL/min (Constant Flow)Optimized for column efficiency.[11]
Injection Mode Split (100:1)Prevents column overload and ensures sharp initial peak shape.[6]
Injector Temp 280 °CEnsures complete and rapid vaporization of C10 alkanes.
Oven Program 40°C (hold 5 min), then 2°C/min to 150°C (hold 10 min)Low initial temperature and slow ramp rate to maximize separation.[11]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Scan Range m/z 40-200Captures characteristic fragment ions for C10H22 isomers.[1]

Logical Decision Diagram

The process of selecting an appropriate GC column can be systematically approached to maximize the chances of a successful separation.

GC Column Selection Workflow for Isomer Analysis start Define Analytical Goal: Separate Trimethylheptane Isomers phase_select Select Stationary Phase (Start with Non-Polar: e.g., DB-5ms) start->phase_select dimensions Determine Column Dimensions for High Efficiency phase_select->dimensions length Length: Longer for higher resolution (e.g., 60-100m) dimensions->length id Internal Diameter (I.D.): Smaller for higher efficiency (e.g., 0.25mm) dimensions->id film Film Thickness: Thinner for sharper peaks (e.g., 0.25µm) dimensions->film optimize Optimize Method & Validate Performance length->optimize id->optimize film->optimize

Caption: Logical workflow for selecting a GC column for high-resolution isomer analysis.

References

Technical Support Center: Optimization of Grignard Reaction Conditions for Tertiary Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tertiary alkanes via Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step approach for synthesizing tertiary alkanes using a Grignard reaction?

The synthesis of tertiary alkanes via a Grignard reaction is typically a two-step process. First, a Grignard reagent (R-MgX) is reacted with a ketone to form a tertiary alcohol.[1][2] This is a classic carbon-carbon bond-forming reaction.[3] The second step involves the reduction of the tertiary alcohol to the corresponding tertiary alkane.[4][5]

Q2: Why is the choice of solvent critical in a Grignard reaction?

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of the Grignard reagent.[6] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium, forming a soluble complex that stabilizes the reagent.[2][7] The choice between THF and diethyl ether can influence the reaction rate and yield due to differences in their boiling points and coordinating ability.[7][8]

Q3: What are the most common side reactions encountered during the Grignard synthesis of tertiary alcohols?

The primary side reactions include:

  • Enolization: Especially with sterically hindered ketones, the Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate. This results in the recovery of the starting ketone after acidic workup.

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled alkane (R-R).

Q4: How can additives like LiCl and ZnCl₂ improve the reaction outcome?

Additives can significantly enhance the reactivity and selectivity of Grignard reactions:

  • Lithium Chloride (LiCl): LiCl can break up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[9][10] This "turbo Grignard" reagent often exhibits enhanced reactivity and can improve yields.[11]

  • Zinc Chloride (ZnCl₂): In the presence of ZnCl₂, a more reactive organozinc reagent can be formed in situ. This can increase the rate of the desired nucleophilic addition and suppress side reactions like enolization, particularly with sterically hindered ketones.[12][13][14]

Troubleshooting Guide

Issue 1: Grignard Reaction Fails to Initiate

Possible Cause Solution
Passivated Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.Activation of Magnesium: Use a crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface.
Presence of Moisture: Grignard reagents are extremely sensitive to water and protic solvents.Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Store reagents under an inert atmosphere (e.g., argon or nitrogen).
Unreactive Alkyl/Aryl Halide: Some halides are less reactive and may require more forcing conditions.Higher Boiling Point Solvent: Switch from diethyl ether to THF, which has a higher boiling point and can facilitate the reaction with less reactive halides.[8]

Issue 2: Low Yield of Tertiary Alcohol

Possible Cause Solution
Enolization of the Ketone: Steric hindrance around the carbonyl group favors the Grignard reagent acting as a base.Use of Additives: Add CeCl₃ (Luche conditions) or ZnCl₂ to enhance the nucleophilicity of the Grignard reagent.[12][14] Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the addition product over the enolization product.[15] Change of Reagent: Consider using a less sterically hindered Grignard reagent if possible.
Reduction of the Ketone: The Grignard reagent contains β-hydrogens.Use a Different Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).
Wurtz Coupling: High local concentration of the alkyl halide.Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.
Degradation of the Grignard Reagent: Reaction with atmospheric CO₂ or moisture.Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Issue 3: Formation of a Thick Precipitate During Work-up

Possible Cause Solution
Formation of Magnesium Salts: Magnesium alkoxides and hydroxides can form insoluble precipitates.Appropriate Quenching: Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching. This helps to dissolve the magnesium salts and protonate the alkoxide. For very thick precipitates, adding more solvent and vigorous stirring may be necessary.

Quantitative Data

Table 1: Effect of Solvent on Grignard Reaction Yield

KetoneGrignard ReagentSolventTemperature (°C)Yield of Tertiary Alcohol (%)
Acetone (B3395972)Ethylmagnesium BromideDiethyl EtherReflux~85%
AcetoneEthylmagnesium BromideTHFReflux~90%
2-MethylbenzophenoneMethylmagnesium BromideDiethyl EtherRoom TempLow (significant reduction)[16]
2-MethylbenzophenoneMethylmagnesium BromideTHFRoom TempModerate (improved addition)[16]

Table 2: Effect of Additives on the Yield of Tertiary Alcohol with a Hindered Ketone

KetoneGrignard ReagentAdditive (mol%)SolventTemperature (°C)Yield of Tertiary Alcohol (%)
Propiophenonei-PrMgBrNoneTHF0Low (significant enolization)[12]
Propiophenonei-PrMgBrZnCl₂ (10)THF080[12]
Benzophenonen-BuMgClNoneTHF2555[13]
Benzophenonen-BuMgClZnCl₂ (20)THF25>99[13]

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol (2-Methyl-2-hexanol) via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • 10% aqueous sodium carbonate

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate

Procedure: [3]

  • Grignard Reagent Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a small portion of 1-bromobutane dissolved in anhydrous diethyl ether from the dropping funnel. If the reaction does not initiate, add a crystal of iodine. Once initiated (indicated by cloudiness and gentle reflux), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with 10% aqueous sodium carbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude tertiary alcohol can be further purified by distillation.

Protocol 2: Reduction of a Tertiary Alcohol to a Tertiary Alkane using a Silane

Materials:

  • Tertiary alcohol

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [17][18]

  • Reaction Setup: In a round-bottom flask, dissolve the tertiary alcohol in dichloromethane.

  • Addition of Reagents: Add triethylsilane to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alkane can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_reduction Reduction to Alkane start Dry Glassware & Reagents reagent_prep Prepare Grignard Reagent (Alkyl Halide + Mg in Ether) start->reagent_prep Anhydrous conditions add_ketone Add Ketone Solution (Dropwise at low temp) reagent_prep->add_ketone warm_rt Warm to Room Temperature add_ketone->warm_rt quench Quench with sat. NH4Cl(aq) warm_rt->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify_alcohol Purify Tertiary Alcohol (Distillation/Chromatography) dry->purify_alcohol reduce Reduce with Silane/Acid purify_alcohol->reduce purify_alkane Purify Tertiary Alkane (Chromatography) reduce->purify_alkane Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Tertiary Alcohol enolization Enolization? start->enolization reduction Reduction? start->reduction wurtz Wurtz Coupling? start->wurtz degradation Reagent Degradation? start->degradation sol_enolization Add ZnCl2/CeCl3 Lower Temperature enolization->sol_enolization Yes sol_reduction Use Grignard w/o β-H reduction->sol_reduction Yes sol_wurtz Slow Alkyl Halide Addition wurtz->sol_wurtz Yes sol_degradation Ensure Inert Atmosphere degradation->sol_degradation Yes

References

Technical Support Center: Catalytic Cracking of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic cracking of long-chain alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of catalytic cracking of long-chain alkanes?

A1: Catalytic cracking is a process used to break down large, complex hydrocarbon molecules into smaller, more valuable ones, such as gasoline, liquefied petroleum gas (LPG), and light olefins like propylene (B89431) and ethylene.[1][2][3] This is crucial in petroleum refining to meet the high demand for these lighter fractions.[1] The process utilizes a catalyst to facilitate the reaction at lower temperatures and pressures than thermal cracking, offering greater control over the products.[2][4]

Q2: What are the most common types of catalysts used in this process?

A2: Modern catalytic cracking predominantly uses zeolites as catalysts.[2][5] Zeolites are complex aluminosilicates with a porous structure that provides high surface area and active sites for the reaction.[2][5] Specific types like ZSM-5 and USY are often mentioned, sometimes modified with other elements to enhance selectivity towards desired products like light olefins.[6][7]

Q3: What is the fundamental difference between catalytic cracking and thermal cracking?

A3: The main difference lies in the reaction mechanism. Catalytic cracking proceeds through the formation of carbocation (ionic) intermediates on the surface of the catalyst.[5][8] This allows for more controlled bond cleavage and produces branched alkanes and aromatic compounds, which are desirable for high-octane gasoline.[5][8] In contrast, thermal cracking uses high temperatures and pressures without a catalyst and involves a free-radical mechanism, which results in a higher proportion of alkenes.[2][5]

Q4: What are the typical operating conditions for catalytic cracking?

A4: Catalytic cracking is generally carried out at temperatures around 500-550°C and at moderately low pressures.[2][5][9] In contrast, thermal cracking requires higher temperatures (450-750°C) and significantly higher pressures (up to 70 atmospheres).[2][5] Steam cracking, another variant, operates at even higher temperatures of 800-900°C.[2][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during catalytic cracking experiments, helping you to diagnose and resolve them to improve your yield.

Issue 1: Low Yield of Desired Products (e.g., Gasoline-range hydrocarbons)

  • Possible Cause: Suboptimal reaction temperature.

    • Troubleshooting Steps:

      • Verify the temperature within the reactor. Elevated temperatures can lead to over-cracking, producing excessive light gases and coke.[6]

      • Gradually adjust the temperature within the optimal range (typically 500-550°C for zeolitic catalysts) and analyze the product distribution at each step.[5][9]

  • Possible Cause: Inappropriate catalyst-to-oil ratio.

    • Troubleshooting Steps:

      • An incorrect ratio can significantly affect conversion and product selectivity.[6]

      • Systematically vary the catalyst-to-oil ratio and monitor the impact on the yield of the desired fraction. Increasing the ratio generally increases conversion but may also lead to more light gas and coke production.[11]

  • Possible Cause: Catalyst deactivation due to coke formation.

    • Troubleshooting Steps:

      • Coke deposition on the catalyst surface blocks active sites, reducing its activity.[3][12]

      • Implement a regeneration step for the catalyst, which typically involves burning off the coke in the presence of air.[13][14]

      • Consider using a catalyst with higher stability or optimizing reaction conditions to minimize coke formation.

Issue 2: High Catalyst Losses

  • Possible Cause: Issues with the experimental setup (e.g., cyclone separator in a fluid catalytic cracking unit).

    • Troubleshooting Steps:

      • Inspect the system for any leaks or blockages. In FCC units, malfunctioning cyclones are a common cause of catalyst loss.[15]

      • Analyze the particle size distribution of the lost catalyst. An increase in the average particle size of lost fines can indicate a mechanical issue like a hole in a cyclone.[15]

  • Possible Cause: Catalyst attrition.

    • Troubleshooting Steps:

      • High gas velocities can cause physical breakdown of the catalyst particles.[15]

      • If possible, reduce the superficial gas velocity in the reactor.

      • Consider using a more robust catalyst with higher attrition resistance.[15]

Issue 3: Poor Product Selectivity (e.g., high yield of light gases instead of gasoline)

  • Possible Cause: Inappropriate catalyst type for the desired product.

    • Troubleshooting Steps:

      • The pore size and acidity of the catalyst are crucial for selectivity.[6] For example, ZSM-5 is often used as an additive to increase propylene yield.[6]

      • Select a catalyst with pore structures that favor the formation of your target molecules. For instance, 10-membered ring zeolites show preferential selectivity towards different products based on their structure.[16]

  • Possible Cause: Incorrect residence time.

    • Troubleshooting Steps:

      • The time the feedstock is in contact with the catalyst influences the extent of cracking.[6]

      • Adjust the feed flow rate to vary the contact time. Longer times can lead to secondary cracking and the formation of lighter products.[6]

Data Presentation: Process Parameters

The following table summarizes key operational parameters and their typical ranges for catalytic cracking.

ParameterTypical RangeImpact on YieldReference
Reaction Temperature 500 - 550 °CHigher temperatures increase conversion but may decrease gasoline yield due to over-cracking into lighter gases.[5][6][9]
Pressure Moderately LowLower pressure can favor the formation of lighter products.[2][5]
Catalyst Type Zeolites (e.g., ZSM-5, USY)Catalyst properties (acidity, pore size) are primary drivers of product selectivity.[5][6][16]
Catalyst-to-Oil Ratio Varies by setupHigher ratios increase conversion but can also increase coke and dry gas yield.[6][11]
Contact Time Seconds to minutesLonger contact times lead to more extensive cracking and higher yields of light olefins and gases.[6]

Experimental Protocols

Protocol 1: Catalytic Cracking of n-Hexadecane in a Fixed-Bed Reactor

This protocol describes a typical lab-scale experiment for the catalytic cracking of a long-chain alkane.

  • Catalyst Preparation and Loading:

    • Weigh 0.5 g of ZSM-5 catalyst (20-40 mesh).

    • Place the catalyst in the center of a stainless steel fixed-bed reactor, supported by quartz wool.

  • System Setup and Purge:

    • Assemble the reactor within a tube furnace.

    • Connect a feed line for the alkane, a gas line for an inert carrier gas (e.g., Argon), and an outlet line leading to a condenser and gas collection system.

    • Purge the system with the inert gas to remove any air, which could cause combustion.[1]

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 550°C) under a continuous flow of inert gas.

    • Introduce the n-hexadecane feedstock into the reactor at a controlled flow rate using a syringe pump.

    • Maintain the reaction for the desired duration.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser (ice bath) to separate liquid products from gaseous products.

    • Collect the gaseous products in a gas bag or via a gas chromatograph sampling loop.

    • Analyze both liquid and gaseous products using gas chromatography (GC) to determine the product distribution.

  • Catalyst Regeneration (if necessary):

    • After the reaction, stop the hydrocarbon feed and purge the reactor with inert gas.

    • Introduce a controlled flow of air or an oxygen/nitrogen mixture and heat the reactor to burn off the deposited coke.

Visualizations

Catalytic_Cracking_Workflow cluster_feed Feed Preparation cluster_reaction Reaction Stage cluster_separation Product Separation cluster_products Final Products cluster_regeneration Catalyst Regeneration Feedstock Long-Chain Alkane (e.g., Gas Oil) Vaporizer Vaporization Feedstock->Vaporizer Reactor Reactor (Riser/Fixed-Bed) Vaporizer->Reactor Feed Injection Cyclone Cyclone Separator Reactor->Cyclone Cracked Products & Spent Catalyst Catalyst Hot Regenerated Catalyst Catalyst->Reactor Fractionator Fractionation Column Cyclone->Fractionator Hydrocarbon Vapors Stripper Stripper Cyclone->Stripper Spent Catalyst LPG LPG Fractionator->LPG Gasoline Gasoline Fractionator->Gasoline LCO Light Cycle Oil Fractionator->LCO Regenerator Regenerator (Coke Burn-off) Stripper->Regenerator Regenerator->Catalyst Air In

Caption: Workflow of a Fluid Catalytic Cracking (FCC) unit.

Carbocation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Products Alkane R-CH2-CH3 (Long-Chain Alkane) Carbocation R-CH+-CH3 (Carbocation) Alkane->Carbocation Hydride Abstraction Zeolite Zeolite Acid Site (H+) BetaScission Beta-Scission (Cracking) Carbocation->BetaScission Isomerization Isomerization Carbocation->Isomerization Alkene Alkene BetaScission->Alkene ShorterAlkane Shorter Alkane BetaScission->ShorterAlkane Isomerization->Carbocation Rearrangement

Caption: Simplified mechanism of catalytic cracking via carbocations.

Troubleshooting_Logic cluster_checks Initial Checks cluster_actions Corrective Actions cluster_resolution Resolution Start Low Product Yield CheckTemp Is Temperature Optimal? Start->CheckTemp CheckCatalyst Is Catalyst-Oil Ratio Correct? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckActivity Is Catalyst Deactivated? CheckCatalyst->CheckActivity Yes AdjustRatio Adjust Ratio CheckCatalyst->AdjustRatio No Regenerate Regenerate Catalyst CheckActivity->Regenerate Yes Resolved Yield Improved CheckActivity->Resolved No AdjustTemp->Resolved AdjustRatio->Resolved Regenerate->Resolved

Caption: Troubleshooting logic for low yield in catalytic cracking.

References

Technical Support Center: Mass Spectral Fragmentation of C12 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectral fragmentation of C12 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish C12 alkane isomers using standard Electron Ionization (EI) mass spectrometry?

A1: Standard 70 eV EI mass spectrometry imparts a significant amount of energy to the analyte molecules, leading to extensive fragmentation. For C12 alkane isomers, this results in very similar mass spectra dominated by a series of carbocation fragments (e.g., m/z 43, 57, 71, 85) that are characteristic of the general alkane structure but often lack clear, distinguishing features for specific isomers.[1] While differences exist, they can be subtle, making definitive identification challenging without careful analysis and comparison with reference spectra.

Q2: What are the characteristic fragmentation patterns for straight-chain vs. branched C12 alkanes?

A2:

  • Straight-chain alkanes (e.g., n-dodecane): Exhibit a characteristic pattern of ion clusters separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups.[2] The molecular ion peak (M⁺) is typically present but may be of low intensity. The most abundant peaks are often C₃ and C₄ fragments.

  • Branched alkanes (e.g., methylundecanes, dimethyldecanes): Fragmentation is dominated by cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations.[2] This preferential fragmentation results in a different distribution of fragment ion intensities compared to their linear counterparts. The molecular ion peak for branched alkanes is often weaker or even absent.[2]

Q3: How can I enhance the molecular ion peak for C12 isomers?

A3: To enhance the abundance of the molecular ion and reduce fragmentation, "soft" ionization techniques are recommended. These methods impart less energy to the analyte molecule.[2]

  • Chemical Ionization (CI): A gentle ionization technique that often produces a prominent [M+H]⁺ ion, making it easier to determine the molecular weight.[2]

  • Low-Energy Electron Ionization: Using a lower ionization energy (e.g., 10-14 eV) can significantly reduce fragmentation and increase the relative intensity of the molecular ion.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method suitable for many volatile and semi-volatile compounds.[2]

Troubleshooting Guide

Issue: My mass spectra for different C12 isomers look almost identical.

  • Possible Cause: High ionization energy (standard 70 eV EI) is causing extensive and non-specific fragmentation.

  • Troubleshooting Steps:

    • Lower the Ionization Energy: If your instrument allows, reduce the electron ionization energy to 12-14 eV. This will decrease fragmentation and enhance the molecular ion, potentially revealing more structural information.[1]

    • Use a Softer Ionization Technique: Switch to Chemical Ionization (CI) or another soft ionization method if available. The resulting spectrum with a more abundant protonated molecule can be a key differentiator.

    • Utilize High-Resolution Mass Spectrometry: Accurate mass measurements can help confirm the elemental composition of fragment ions, aiding in the differentiation of isomers.

    • Couple with Gas Chromatography (GC): The retention time in a GC separation is a crucial piece of information for distinguishing isomers. Combining GC with MS (GC-MS) provides two dimensions of data for identification.

Issue: I am not seeing a molecular ion peak for my branched C12 isomer.

  • Possible Cause: Branched alkanes are prone to extensive fragmentation, and the molecular ion can be very weak or entirely absent in EI-MS.[2]

  • Troubleshooting Steps:

    • Confirm with Soft Ionization: As mentioned above, employ a soft ionization technique like CI or low-energy EI to confirm the molecular weight.

    • Look for Characteristic Losses: Even without a molecular ion, you can infer its mass by identifying fragment ions that correspond to the loss of common neutral fragments from the expected molecular weight (e.g., M-15 for loss of a methyl group, M-29 for loss of an ethyl group).

    • Check for Contamination: Ensure your sample is pure. Co-eluting impurities can interfere with the spectrum and obscure the molecular ion.

Issue: I am observing unexpected peaks in my mass spectrum.

  • Possible Cause: Contamination from the sample, solvent, or GC system.

  • Troubleshooting Steps:

    • Run a Blank: Analyze the solvent without your sample to identify any background peaks.

    • Check for Column Bleed: An aging or overheated GC column can release stationary phase material, leading to characteristic background ions.

    • Ensure Proper Sample Preparation: Use high-purity solvents and clean glassware to avoid introducing contaminants.

Comparative Fragmentation Data of C12 Alkane Isomers (EI-MS)

The following table summarizes the relative intensities of key fragment ions for n-dodecane and several of its isomers. This data can be used as a reference for identifying unknown C12 alkanes. Data is sourced from the NIST Mass Spectrometry Data Center.

m/zn-Dodecane2-Methylundecane3-Methylundecane2,2-Dimethyldecane
41 47.355.446.568.6
43 99.5100.072.8100.0
55 18.621.919.129.5
57 100.089.2100.038.6
71 47.646.851.114.3
85 24.617.818.95.3
M-29 (141) -1.11.9-
M-15 (155) -2.1-1.0
M+ (170) 2.90.40.30.1

Note: Intensities are relative to the base peak (100). A dash (-) indicates the peak is not prominent or absent.

Experimental Protocols

1. Standard GC-MS Analysis of C12 Isomers

  • Sample Preparation: Dissolve the C12 isomer sample in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is typically used for hydrocarbon analysis. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Injection: 1 µL split injection with a split ratio of 50:1.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard) or 12-14 eV (for reduced fragmentation).

    • Mass Range: m/z 35-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. Chemical Ionization (CI) for Molecular Weight Determination

  • Sample Preparation: Same as for GC-MS analysis.

  • GC Conditions: Same as for GC-MS analysis.

  • MS Conditions:

    • Ionization Mode: Chemical Ionization (CI).

    • Reagent Gas: Methane or isobutane.

    • Mass Range: m/z 50-200.

    • Source Temperature: 200 °C.

Visualizations

Fragmentation_n_Dodecane Fragmentation Pathway of n-Dodecane M n-Dodecane (M, m/z 170) M_ion [C12H26]+• (M+•, m/z 170) M->M_ion EI (70 eV) - e- frag3 [C6H13]+ (m/z 85) M_ion->frag3 - C4H9• frag4 [C5H11]+ (m/z 71) M_ion->frag4 - C5H11• frag5 [C4H9]+ (m/z 57) (Base Peak) M_ion->frag5 - C6H13• frag6 [C3H7]+ (m/z 43) M_ion->frag6 - C7H15• frag1 [C8H17]+ (m/z 113) frag2 [C7H15]+ (m/z 99) frag3->frag4 - CH2 frag4->frag5 - CH2 frag5->frag6 - CH2

Caption: EI fragmentation of n-dodecane.

Branched_Alkane_Fragmentation Fragmentation of a Branched C12 Alkane (e.g., 5-Methylundecane) M 5-Methylundecane (M, m/z 170) M_ion [C12H26]+• (M+•, m/z 170) M->M_ion EI (70 eV) - e- frag1 [C7H15]+ (m/z 99) (secondary carbocation) M_ion->frag1 Cleavage at C5-C6 - C5H11• frag2 [C5H11]+ (m/z 71) (primary carbocation) M_ion->frag2 Cleavage at C5-C6 - C7H15• frag3 [C8H17]+ (m/z 113) (secondary carbocation) M_ion->frag3 Cleavage at C4-C5 - C4H9• frag4 [C4H9]+ (m/z 57) (primary carbocation) M_ion->frag4 Cleavage at C4-C5 - C8H17•

Caption: Fragmentation at a branch point.

GCMS_Workflow GC-MS Experimental Workflow for C12 Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample C12 Isomer Sample Dilution Dilute to ~100 µg/mL Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI or CI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search (NIST) Data_Acquisition->Library_Search Interpretation Interpretation of Fragmentation Pattern Library_Search->Interpretation

Caption: GC-MS workflow for C12 isomers.

References

Resolving peak tailing in the gas chromatography of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the gas chromatography of branched alkanes?

A1: Peak tailing is a distortion in which a chromatographic peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, or Gaussian, shape.[1] This issue is problematic as it can decrease the resolution between compounds that elute closely together and reduce the accuracy and reproducibility of peak integration and quantification.[1][2] A tailing factor or asymmetry factor exceeding 1.5 often signifies a notable problem that needs to be addressed.[1][3]

Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A2: When all peaks in a chromatogram display tailing, the root cause is typically a physical issue within the GC system rather than a chemical interaction.[1][2] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, which can create unswept (dead) volumes.[1][4]

  • Poor Column Cut: A ragged or uneven cut of the column can disrupt the carrier gas flow, leading to turbulence.[1][5] The end of the column should be cut cleanly at a 90° angle.[1]

  • Contaminated or Active Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1][2]

  • System Leaks: Leaks at the inlet or detector fittings can interfere with the uniformity of pressure and flow.[1]

Q3: Only some of my branched alkane peaks, particularly the later-eluting ones, are tailing. What could be the cause?

A3: If only specific analyte peaks are tailing, the problem is more likely due to chemical interactions between the analytes and active sites within the GC system.[1] Although alkanes are generally non-polar, peak tailing can still happen due to:

  • Column Contamination: Accumulation of non-volatile residues from prior samples at the head of the column.[1][6] Trimming 10–20 cm from the column inlet has been shown to improve peak shape for higher-boiling alkanes.[7]

  • Active Sites: The presence of active sites, such as silanol (B1196071) groups, on the surfaces of the inlet liner, column, or detector can lead to unwanted chemical interactions.[5][8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, creating active sites.[8]

Q4: Can my injection technique cause peak tailing for branched alkanes?

A4: Yes, improper injection technique can significantly impact peak symmetry. Overloading the column with too much sample can lead to unnaturally stretched peaks.[7] It is also important to use the correct injection mode and ensure a proper split/purge cycle to achieve sharp peaks.[7] For instance, a splitless injection without an activated split/purge can cause solvent tailing.[7]

Q5: How does the choice of GC column affect peak shape for branched alkanes?

A5: The selection of the GC column is critical for achieving good separation and peak shape. For branched alkanes, non-polar stationary phases are the industry standard, as elution is primarily based on boiling points.[9] Using a highly deactivated (end-capped) column can minimize interactions with any residual polar groups on the stationary phase.[10] For high molecular weight branched alkanes, columns with high thermal stability are necessary to handle the high temperatures required for elution.[9]

Troubleshooting Guide

The table below summarizes common causes of peak tailing for branched alkanes and the recommended corrective actions.

Symptom Potential Cause Recommended Solution(s) Citation(s)
All peaks are tailing Improper column installation (incorrect depth)Reinstall the column, ensuring the correct insertion depth in the inlet.[1][3]
Poor column cutRecut the column end to ensure a clean, 90-degree angle.[1][3]
Contaminated inlet liner and septumReplace the inlet liner and septum.[1][2]
System leaksCheck for and repair leaks at the inlet and detector fittings.[1]
Only later-eluting peaks are tailing Column contamination (non-volatile residue)Trim 10-20 cm from the front of the column.[1][7]
Active sites on the column or linerUse a deactivated liner and column. If the column is old, consider replacement.[1][10]
Peak shape worsens over time Gradual column contamination or degradationImplement regular column bake-outs. If the issue persists, trim the column or replace it.[7][8]
Distorted peak shape, possibly with fronting Column overloadReduce the injection volume or dilute the sample.[7][10]
Early eluting peaks tailing Solvent-phase mismatchEnsure the solvent is compatible with the stationary phase.[1][11]

Experimental Protocols

Protocol 1: Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.[1]

  • Turn off Gas Flow: Turn off the carrier gas flow.[1]

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the column at the desired length (e.g., 10-20 cm from the inlet end). Gently flex the column to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[1] If the cut is not clean, repeat the process.[1]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions.[1]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.[1]

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[1]

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance of replacing the inlet liner and septum.

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).[1]

  • Turn off Gas Flow: Turn off the carrier gas.[2]

  • Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.[1]

  • Replace Septum: Remove the old septum and replace it with a new one.[1] Be careful not to overtighten the nut, as this can cause the septum to core.[1]

  • Access Liner: After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.[1]

  • Remove Old Liner: Carefully remove the old liner with forceps, noting its orientation.[1]

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.[1]

  • Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.[1]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.[1]

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in the gas chromatography of branched alkanes.

PeakTailingTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issues Suspect Physical Issue in Flow Path all_peaks->physical_issues  Yes chemical_issues Suspect Chemical Interaction or Contamination all_peaks->chemical_issues  No (Only specific peaks) check_installation Check Column Installation (Depth & Fittings) physical_issues->check_installation check_cut Inspect Column Cut (Should be 90° & clean) check_installation->check_cut replace_liner Replace Inlet Liner & Septum check_cut->replace_liner leak_check Perform Leak Check replace_liner->leak_check end_good Peak Shape Restored leak_check->end_good trim_column Trim 10-20 cm from Column Inlet chemical_issues->trim_column check_injection Review Injection Volume (Reduce if Overloaded) trim_column->check_injection bakeout_column Perform Column Bake-out check_injection->bakeout_column replace_column Consider Column Replacement (If old or degraded) bakeout_column->replace_column end_bad Issue Persists: Further Investigation Needed replace_column->end_bad

References

Methods for improving the stereoselectivity of alkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling stereoselectivity in alkane synthesis?

A1: There are four main strategies to control the stereochemical outcome of a reaction to produce a specific stereoisomer of an alkane:

  • Chiral Auxiliary Control: A chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemistry of the reaction. It is removed after the desired stereocenter is created.[1]

  • Substrate Control: An existing chiral center within the substrate molecule influences the stereochemical outcome of a reaction at another site in the same molecule.[2]

  • Reagent Control: A chiral reagent is used to favor the formation of one stereoisomer over another. The reagent itself does not become part of the final product.

  • Catalyst Control: A small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer.

Q2: How do I choose the best method for my specific synthesis?

A2: The choice of method depends on several factors, including the structure of your substrate, the desired stereochemical outcome, the availability of chiral starting materials or catalysts, and the scalability of the reaction. Chiral auxiliaries are often reliable for high diastereoselectivity, while catalytic methods are highly sought after for their efficiency (using small amounts of the chiral source).[3] Substrate control is inherent to the molecule you are working with.

Q3: What are common reasons for low enantiomeric or diastereomeric excess?

A3: Low stereoselectivity can arise from several factors, including:

  • Incorrect reaction temperature: Temperature can significantly impact the energy difference between the transition states leading to different stereoisomers.[4]

  • Impure reagents or solvents: Impurities can interfere with the catalyst or auxiliary, leading to a loss of stereocontrol.

  • Inappropriate choice of catalyst, ligand, or auxiliary: The chiral directing group must be well-matched to the substrate and reaction type.

  • Racemization: The product may be formed with high stereoselectivity but then racemizes under the reaction or workup conditions.

Troubleshooting Guides

Guide 1: Chiral Auxiliary-Mediated Reactions

Issue: Low Diastereoselectivity in an Evans Aldol (B89426) Reaction

Possible Cause Troubleshooting Step
Incorrect Enolate Geometry The geometry of the enolate is crucial for stereoselectivity. For Evans' oxazolidinones, Z-enolates are typically required for syn-aldol products. Ensure the use of appropriate bases (e.g., LDA for lithium enolates) and solvents (e.g., THF). The addition of a Lewis acid like dibutylboron triflate can favor the formation of the Z-enolate.[1]
Suboptimal Reaction Temperature Low temperatures (e.g., -78 °C) are often critical to maximize the energy difference between the diastereomeric transition states, thus enhancing selectivity. If selectivity is low, try running the reaction at an even lower temperature.
Incorrect Lewis Acid The choice of Lewis acid can influence the geometry of the transition state. For Evans' auxiliaries, boron triflates are common for syn-products, while other Lewis acids might favor anti-products.[1]
Steric Hindrance If the aldehyde or the N-acyl group on the oxazolidinone is very bulky, it may disrupt the expected transition state geometry. Consider using a different chiral auxiliary with different steric properties.

Data Presentation: Diastereoselectivity in Asymmetric Alkylation using Chiral Auxiliaries [5]

Chiral Auxiliary Substrate Electrophile Base Yield (%) Diastereomeric Ratio (dr)
(S)-4-Benzyl-2-oxazolidinoneN-propionylBenzyl bromideLDA95>99:1
(S)-4-Benzyl-2-oxazolidinoneN-propionylMethyl iodideLDA9297:3
(+)-PseudoephedrineN-propionyl amideBenzyl bromideLDA9098:2
(+)-PseudoephedrineN-propionyl amideEthyl iodideLDA8595:5
(-)-8-PhenylmentholPropionate esterBenzyl bromideLHMDS8896:4

Experimental Protocol: Evans Aldol Reaction [6]

This protocol describes the asymmetric aldol reaction between an N-acyloxazolidinone and an aldehyde to generate a syn-aldol product.

  • Enolate Formation:

    • Dissolve the N-acyloxazolidinone (1.0 equiv) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (B128534) (1.2 equiv).

    • Stir the mixture at 0 °C for 30 minutes to form the Z-enolate.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup:

    • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

    • Add methanol (B129727) and 30% hydrogen peroxide and stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Workflow for Chiral Auxiliary-Mediated Synthesis

chiral_auxiliary_workflow start Start with Prochiral Substrate attach Attach Chiral Auxiliary start->attach react Diastereoselective Reaction attach->react separate Separate Diastereomers (if necessary) react->separate cleave Cleave Chiral Auxiliary separate->cleave end Enantiomerically Enriched Product cleave->end recover Recover Auxiliary cleave->recover substrate_control substrate Chiral Substrate (with existing stereocenter) conformation Adopts a Preferred Conformation substrate->conformation transition_state Diastereomeric Transition States conformation->transition_state reagent Achiral Reagent reagent->transition_state major Major Diastereomer (Lower Energy TS) transition_state->major Favored minor Minor Diastereomer (Higher Energy TS) transition_state->minor Disfavored reagent_control substrate Prochiral Substrate ts Diastereomeric Transition States substrate->ts reagent Chiral Reagent (Stoichiometric) reagent->ts product Enantiomerically Enriched Product ts->product Major Pathway byproduct Used Reagent ts->byproduct catalytic_cycle catalyst [M-L*] cat_h2 [H₂M-L*] catalyst->cat_h2 + H₂ h2 H₂ substrate Alkene product Alkane cat_h2_sub [Alkene-MH₂(L*)] cat_h2->cat_h2_sub + Alkene insertion Migratory Insertion cat_h2_sub->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->catalyst + Alkane

References

Degradation and stability issues of branched alkane standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing degradation and stability issues encountered with branched alkane standards during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of branched alkane standards?

A1: Branched alkane standards, while generally more thermodynamically stable than their linear counterparts, can be susceptible to degradation and changes in concentration due to several factors:

  • Temperature: Elevated temperatures can increase the volatility of branched alkanes, leading to evaporative losses and changes in concentration, especially for shorter-chain compounds. While alkanes are generally thermally stable, very high temperatures in a GC inlet can cause some degradation.

  • Light Exposure: Similar to many organic molecules, prolonged exposure to UV light can initiate photodegradation. This process can involve the formation of free radicals, leading to oxidation and the formation of impurities. The presence of tertiary carbon atoms in branched alkanes can sometimes enhance their reactivity towards photocatalytic oxidation.[1][2]

  • Oxygen: The presence of oxygen, particularly in combination with light or heat, can lead to the oxidation of branched alkanes. This can result in the formation of hydroperoxides, alcohols, ketones, and other oxygenated compounds, which will appear as impurities in your analysis.

  • Solvent Purity: The purity of the solvent used to dissolve the branched alkane standard is crucial. Impurities in the solvent can react with the alkanes or interfere with the analysis, causing ghost peaks or baseline instability.[3]

  • Storage Container: The choice of storage container can impact the stability of the standard. Improperly sealed containers can lead to solvent evaporation and concentration changes. Additionally, some plastic containers may leach plasticizers or other contaminants into the standard solution, while active sites on untreated glass surfaces can lead to adsorption of the analytes.[4][5][6]

Q2: How does the structure of branched alkanes affect their stability compared to linear alkanes?

A2: Branched alkanes are thermodynamically more stable than their straight-chain isomers.[7][8] This increased stability is attributed to factors such as a more compact molecular structure, which leads to a lower molecular surface area and a decrease in energy.[7] From an analytical perspective, this intrinsic stability is beneficial. However, the presence of tertiary carbons in branched alkanes can be a site of increased reactivity in certain degradation pathways, such as photocatalytic oxidation.[1]

Q3: What is the recommended way to store branched alkane standards to ensure their long-term stability?

A3: To ensure the long-term stability of branched alkane standards, proper storage is essential. Here are the best practices:

  • Temperature: Store standards in a cool, controlled environment, such as a refrigerator (2-8 °C). For highly volatile, short-chain branched alkanes, storage in a freezer may be necessary. Avoid repeated freeze-thaw cycles.

  • Light: Always store standards in amber glass vials or in the dark to protect them from light-induced degradation.[9]

  • Container: Use high-quality, deactivated amber glass vials with PTFE-lined screw caps. This minimizes the risk of adsorption to the glass surface and prevents contamination from the cap liner. Ensure the cap is tightly sealed to prevent solvent evaporation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of primary standards, purging the vial headspace with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of branched alkane standards, particularly in Gas Chromatography (GC).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks where the tail or the front of the peak is elongated.

  • Reduced peak height and poor resolution between adjacent peaks.

Potential Causes & Solutions:

Potential CauseSolution
Active Sites in the GC System Active sites, such as exposed silanols in the inlet liner, on the column, or on glass wool, can interact with analytes, causing peak tailing. Solution: Use a deactivated inlet liner and deactivated glass wool. If the column is old, consider replacing it. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove active sites that have developed over time.
Column Overloading Injecting a sample that is too concentrated can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.
Improper Column Installation If the column is not installed at the correct depth in the inlet or detector, it can cause peak shape issues. Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model.
Poor Column Cut A jagged or uneven column cut can create turbulence and active sites at the column inlet, leading to peak tailing or splitting. Solution: Recut the column using a ceramic scoring wafer to ensure a clean, square cut. Inspect the cut with a magnifying glass.
Contamination Contamination in the inlet liner, septum, or at the head of the column can interact with the analytes. Solution: Regularly replace the inlet liner and septum. Bake out the column according to the manufacturer's recommendations to remove contaminants.
Inappropriate Temperature If the initial oven temperature is too high, it can cause poor focusing of the analytes on the column, leading to broad or split peaks. Solution: Set the initial oven temperature at least 20°C below the boiling point of the solvent.
Issue 2: Ghost Peaks or Baseline Instability

Symptoms:

  • Unexpected peaks appearing in the chromatogram, even in blank runs.

  • A noisy or drifting baseline.

Potential Causes & Solutions:

Potential CauseSolution
Septum Bleed Pieces of the septum can break off during injection and enter the hot inlet, where they degrade and create ghost peaks. Solution: Use high-quality, low-bleed septa and replace them regularly. Avoid overtightening the septum nut.
Contaminated Carrier Gas Impurities in the carrier gas (e.g., oxygen, water, hydrocarbons) can cause baseline noise and column degradation. Solution: Use high-purity carrier gas and install and regularly replace gas purifiers (oxygen, moisture, and hydrocarbon traps).
Contaminated Solvent Impurities in the solvent used to prepare the standard can appear as ghost peaks. Solution: Use high-purity, GC-grade solvents. Run a solvent blank to confirm the source of contamination.
Leaching from Labware Plasticizers and other compounds can leach from plastic labware (e.g., pipette tips, vials) into the standard solution.[6] Solution: Use glass labware whenever possible. If plasticware is necessary, ensure it is made of a non-reactive material and rinse it with a high-purity solvent before use.
Column Bleed At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Illustrative Impact of Storage Temperature on the Concentration of a C10 Branched Alkane Standard over 6 Months

Storage ConditionInitial Concentration (µg/mL)Concentration after 6 Months (µg/mL)% Change
Freezer (-20°C)100.099.8-0.2%
Refrigerator (4°C)100.099.2-0.8%
Benchtop (25°C)100.095.3-4.7%

Table 2: Illustrative Impact of Light Exposure on the Purity of a Branched Alkane Standard after 3 Months

Storage ConditionInitial Purity (%)Purity after 3 Months (%)Key Degradation Products
Stored in Amber Vial99.999.8Not Detected
Stored in Clear Vial (exposed to ambient light)99.998.5Alcohols, Ketones

Experimental Protocols

Protocol 1: Preparation of a Branched Alkane Stock Solution

Objective: To accurately prepare a stock solution of a branched alkane standard.

Materials:

  • Branched alkane standard (neat or solid)

  • High-purity solvent (e.g., hexane, isooctane)

  • Class A volumetric flasks

  • Analytical balance

  • Glass Pasteur pipettes or gas-tight syringe

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the branched alkane standard and solvent to equilibrate to room temperature.

  • Accurately weigh the required amount of the standard into a clean, dry weighing boat using an analytical balance.

  • Carefully transfer the weighed standard into a Class A volumetric flask of the desired volume.

  • Rinse the weighing boat with a small amount of the solvent and transfer the rinsing to the volumetric flask to ensure complete transfer of the standard.

  • Add the solvent to the volumetric flask to about half of the final volume.

  • Gently swirl the flask to dissolve the standard completely. If necessary, use an ultrasonic bath for a short period.

  • Once the standard is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap for storage.

  • Store the stock solution under the recommended conditions (cool, dark).

Protocol 2: GC System Suitability Check for Branched Alkane Analysis

Objective: To verify the performance of the GC system before analyzing branched alkane standards.

Materials:

  • A well-characterized system suitability mixture containing a branched alkane and other relevant compounds.

  • GC system with an appropriate column (e.g., a non-polar column like DB-1 or DB-5).

Procedure:

  • Set up the GC method with the appropriate parameters for your analysis (inlet temperature, oven temperature program, carrier gas flow rate, detector settings).

  • Inject a solvent blank to ensure the system is clean and free of ghost peaks.

  • Inject the system suitability mixture.

  • Evaluate the resulting chromatogram for the following parameters:

    • Peak Shape: The asymmetry factor for the branched alkane peak should be between 0.9 and 1.2.

    • Resolution: The resolution between the branched alkane peak and any closely eluting peaks should be greater than 1.5.

    • Repeatability: Inject the system suitability mixture multiple times (e.g., n=5) and calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be within the acceptable limits defined by your laboratory's SOPs (typically <2% for peak area and <0.5% for retention time).

  • If any of the system suitability parameters are not met, troubleshoot the GC system using the guides provided above before proceeding with sample analysis.

Visualizations

experimental_workflow prep Standard Preparation gc_setup GC System Setup prep->gc_setup suitability System Suitability Check gc_setup->suitability suitability->gc_setup Fail analysis Sample Analysis suitability->analysis Pass data_review Data Review & Processing analysis->data_review report Reporting data_review->report

Caption: A typical experimental workflow for the analysis of branched alkane standards.

troubleshooting_logic start Poor Chromatographic Result (e.g., Peak Tailing) check_system Check GC System Components start->check_system check_standard Check Standard Integrity start->check_standard liner Inspect/Replace Inlet Liner check_system->liner septum Replace Septum check_system->septum column_install Verify Column Installation check_system->column_install column_cut Check Column Cut check_system->column_cut storage Verify Storage Conditions (Temp, Light) check_standard->storage solvent Check Solvent Purity check_standard->solvent age Check Standard Age/ Expiration check_standard->age

Caption: A logical troubleshooting workflow for diagnosing issues with branched alkane analysis.

degradation_pathways alkane Branched Alkane (R3-CH) radical Alkyl Radical (R3-C•) alkane->radical Initiation (e.g., UV light) peroxy Peroxy Radical (R3-COO•) radical->peroxy + O2 hydroperoxide Hydroperoxide (R3-COOH) peroxy->hydroperoxide + R-H alkoxy Alkoxy Radical (R3-CO•) hydroperoxide->alkoxy Decomposition alcohol Alcohol (R3-COH) alkoxy->alcohol ketone Ketone alcohol->ketone Oxidation

Caption: A simplified overview of a potential photodegradation pathway for branched alkanes.

References

Minimizing side reactions in the alkylation of heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of heptane (B126788) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their alkylation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize side reactions and maximize the yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of heptane derivatives?

A1: The most prevalent side reactions in the alkylation of heptane derivatives, particularly in processes analogous to Friedel-Crafts reactions, include:

  • Carbocation Rearrangement: Primary or secondary carbocations formed during the reaction can rearrange to more stable tertiary carbocations, leading to a mixture of isomeric products.[1][2][3]

  • Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple alkyl groups.[2][4]

  • Cracking/Isomerization: At higher temperatures and with certain catalysts, the heptane chain can break down into smaller fragments (cracking) or rearrange to form branched isomers (isomerization).[5][6][7]

  • Oligomerization/Polymerization: Alkenes, if used as alkylating agents or formed in situ, can polymerize under acidic conditions.

Q2: How can I prevent carbocation rearrangements in my alkylation reaction?

A2: To minimize carbocation rearrangements, consider the following strategies:

  • Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation, such as a tertiary alkyl halide, which is less prone to rearrangement.[1]

  • Reaction Temperature: Performing the reaction at a very low temperature can sometimes minimize rearrangements.[1]

  • Alternative Synthetic Route: A highly effective method is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[2][3]

Q3: I am observing a significant amount of polyalkylation. How can I favor monoalkylation?

A3: To control polyalkylation, you can:

  • Use a Large Excess of the Substrate: Increasing the concentration of the heptane derivative relative to the alkylating agent statistically favors the reaction of the electrophile with the starting material.[2][4]

  • Control Stoichiometry: Carefully control the molar ratio of your reactants to favor the monoalkylation product.[4]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of subsequent alkylation reactions.[4]

  • Utilize Friedel-Crafts Acylation: As with rearrangements, acylation followed by reduction is an excellent strategy because the acyl group deactivates the product, preventing further substitution.[2][4]

Q4: What is the role of the catalyst in controlling selectivity, and which catalysts are recommended?

A4: The catalyst plays a crucial role in determining the reaction pathway and selectivity.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are common catalysts for Friedel-Crafts type reactions but can be highly active and may promote side reactions if not used carefully.

  • Brønsted Acids (e.g., H₂SO₄, HF): These are also effective but can lead to cracking and isomerization at higher temperatures.

  • Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These offer advantages in terms of handling, reusability, and often provide better selectivity due to their defined pore structures. For n-heptane, Pt/sulfated zirconia and molybdenum sub-oxide catalysts have been studied for isomerization, a related reaction.[6] Modifying zeolites with alkali metals can passivate strong acid sites and suppress cracking reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommendation
Inactive Catalyst Use a fresh, anhydrous catalyst. Lewis acids like AlCl₃ are particularly sensitive to moisture.
Insufficiently Reactive Alkylating Agent Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Deactivated Substrate Ensure your heptane derivative does not contain strongly deactivating groups if employing an electrophilic substitution-type reaction.
Issue 2: Formation of Multiple Isomeric Products
Possible Cause Recommendation
Carbocation Rearrangement Employ a Friedel-Crafts acylation followed by reduction to avoid carbocation intermediates.[3] Alternatively, use an alkylating agent that generates a stable carbocation.
Lack of Regioselectivity Optimize the catalyst and reaction conditions. Sterically bulky catalysts can sometimes improve regioselectivity.
Issue 3: Presence of Cracking and Isomerization Products
Possible Cause Recommendation
High Reaction Temperature Lower the reaction temperature. Isomerization and cracking are more prevalent at elevated temperatures.[6][8]
Highly Acidic Catalyst Use a catalyst with moderate acidity or modify the catalyst to reduce the number of strong acid sites.

Data Presentation: Influence of Reaction Conditions on Heptane Conversion and Selectivity

The following tables summarize data from studies on n-heptane isomerization and cracking, which provide insights into how reaction conditions can influence product distribution.

Table 1: Effect of Catalyst and Temperature on n-Heptane Conversion and Isomerization Selectivity

CatalystTemperature (°C)n-Heptane Conversion (%)Isomerization Selectivity (%)Cracking Selectivity (%)
Pt/Sulfated Zirconia20053.070-78High
Molybdenum Sub-oxide37078.0HighLow

Data adapted from a study on n-heptane isomerization.[6]

Table 2: Product Distribution in n-Heptane Isomerization over Pt/SZ Catalyst

Time on Stream (h)n-Heptane Conversion (%)Selectivity to Isomerization (%)Selectivity to Cracking (%)
248.778.022.0
453.374.525.5
651.671.828.2
849.570.129.9

Data from isomerization of n-heptane over a Pt/SZ catalyst at 200°C and 18.5 bar.[6]

Experimental Protocols

Representative Protocol for Alkylation of a Heptane Derivative

This protocol provides a generalized procedure for the alkylation of a functionalized heptane derivative with an aromatic compound using a Lewis acid catalyst. Caution: This is a representative protocol and should be adapted and optimized for your specific substrates and safety considerations. Always perform a thorough risk assessment before conducting any experiment.

Materials:

  • Functionalized heptane derivative (e.g., 1-chloro-3-methylheptane)

  • Aromatic compound (e.g., benzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the aromatic compound and anhydrous DCM.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Slowly and portion-wise, add anhydrous AlCl₃ to the stirred solution.

  • Addition of Alkylating Agent: Add the heptane derivative to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired alkylated heptane derivative.

Visualizations

Troubleshooting_Workflow cluster_start Start: Unexpected Side Products cluster_rearrangement Isomeric Products cluster_polyalkylation Higher Molecular Weight Products cluster_cracking Smaller Fragments start Identify Side Products (GC-MS, NMR) rearrangement Carbocation Rearrangement? start->rearrangement Analyze Product Mixture polyalkylation Polyalkylation? start->polyalkylation Analyze Product Mixture cracking Cracking/Isomerization? start->cracking Analyze Product Mixture sol_rearrangement Lower Temperature OR Use Acylation-Reduction Route rearrangement->sol_rearrangement If Yes sol_polyalkylation Increase Substrate Ratio OR Use Acylation-Reduction polyalkylation->sol_polyalkylation If Yes sol_cracking Lower Temperature AND/OR Use Milder Catalyst cracking->sol_cracking If Yes

Caption: Troubleshooting workflow for minimizing side reactions.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature rearrangement Rearrangement temp->rearrangement Increase cracking Cracking temp->cracking Increase catalyst Catalyst Activity catalyst->rearrangement Increase polyalkylation Polyalkylation catalyst->polyalkylation Increase ratio Substrate:Reagent Ratio ratio->polyalkylation Decrease yield Desired Product Yield rearrangement->yield Decreases polyalkylation->yield Decreases cracking->yield Decreases

Caption: Logical relationships between reaction conditions and outcomes.

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-2,3,5-trimethylheptane and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and properties of 3-Ethyl-2,3,5-trimethylheptane in comparison to its structural isomers, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of this compound and its selected isomers. As constituents of the C12H26 alkane family, these compounds, despite sharing the same molecular formula, exhibit distinct physical and chemical properties due to their varied structural arrangements. Understanding these differences is crucial for applications in materials science, fuel development, and as reference standards in analytical chemistry. This document outlines their key physical properties, details experimental protocols for their synthesis and characterization, and provides a visual representation of their isomeric relationships.

Comparative Physical Properties

The degree of branching in alkane isomers significantly influences their intermolecular van der Waals forces, which in turn affects their physical properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact molecular structure, resulting in a lower surface area and weaker intermolecular forces, which typically lowers the boiling point. However, highly symmetrical isomers may pack more efficiently in the solid state, leading to higher melting points.

Below is a summary of key physical properties for this compound and a selection of its isomers.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
This compoundThis compound62198-57-6C₁₂H₂₆170.33197.5-50.8 (est.)0.77841.4360
n-DodecaneDodecane (B42187)112-40-3C₁₂H₂₆170.34216.3-9.60.751.4216
2-Methylundecane2-Methylundecane7045-71-8C₁₂H₂₆170.33210-46.8Not AvailableNot Available
2,2-Dimethyldecane2,2-Dimethyldecane17302-37-3C₁₂H₂₆170.33201-50.8 (est.)0.7406Not Available
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane13475-82-6C₁₂H₂₆170.33177-178Not Available0.7491.4190-1.4230

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Corey-House synthesis, which is a versatile method for forming carbon-carbon bonds.[1][2][3] This method allows for the coupling of different alkyl groups, making it suitable for preparing unsymmetrical, highly branched alkanes.

Objective: To synthesize this compound.

Materials:

Procedure:

  • Preparation of the Gilman Reagent (Lithium di-sec-butylcuprate):

    • In a flame-dried, three-necked flask under an argon atmosphere, react sec-butyl bromide with two equivalents of lithium metal in anhydrous diethyl ether to form sec-butyllithium (B1581126).

    • To the resulting solution of sec-butyllithium at 0 °C, slowly add a half equivalent of copper(I) iodide (CuI) to form the Gilman reagent, lithium di-sec-butylcuprate ((CH₃CH₂CH(CH₃))₂CuLi).

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0 °C, slowly add one equivalent of 3-bromo-3-methylpentane dissolved in anhydrous diethyl ether.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ethereal layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For branched alkanes, the retention time in GC is influenced by the boiling point and molecular shape, while the mass spectrum provides a fragmentation pattern that is characteristic of the molecular structure.

Objective: To analyze the purity and confirm the structure of this compound and its isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alkane sample in a volatile solvent such as hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Expected Results:

  • Retention Time: Branched alkanes generally have lower retention times than their straight-chain isomers due to their lower boiling points. Therefore, this compound is expected to elute earlier than n-dodecane. The elution order among the branched isomers will depend on their relative boiling points.

  • Mass Spectrum: The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (m/z 170).[4] Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations. Key fragments would be expected from the loss of ethyl, propyl, and other alkyl radicals.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Objective: To confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified alkane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Protons in alkanes typically resonate in the upfield region of the spectrum (around 0.8-1.7 ppm).[5] The chemical shifts will vary depending on whether the proton is on a primary, secondary, or tertiary carbon.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Alkane carbons typically resonate between 10 and 60 ppm.[6][7] The chemical shift is sensitive to the degree of substitution and branching. Quaternary carbons will appear as singlets with lower intensity.

Expected Signals for this compound:

  • ¹H NMR: A complex spectrum with multiple overlapping signals in the 0.8-1.7 ppm range, corresponding to the different methyl, methylene, and methine protons.

  • ¹³C NMR: Distinct signals for each unique carbon atom. The quaternary carbon at the C3 position would likely appear in the 30-40 ppm range. The different methyl groups will also have distinct chemical shifts based on their local environment.

Isomeric Relationships

The structural relationship between this compound and its isomers can be visualized as a network of compounds with the same molecular formula but different connectivity. The following diagram illustrates this relationship for a selection of dodecane isomers.

G Isomeric Relationship of Dodecane (C12H26) C12H26 Dodecane (C12H26) n_Dodecane n-Dodecane C12H26->n_Dodecane Linear Methylundecanes Methylundecanes C12H26->Methylundecanes Branched Dimethyldecanes Dimethyldecanes C12H26->Dimethyldecanes Branched Ethylmethylnonanes Ethylmethylnonanes C12H26->Ethylmethylnonanes Branched Trimethylnonanes Trimethylnonanes C12H26->Trimethylnonanes Branched Ethyltrimethylheptane This compound Trimethylnonanes->Ethyltrimethylheptane

Caption: A diagram illustrating the isomeric relationship of dodecane.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Trimethylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of volatile organic compounds like trimethylheptanes is a critical yet challenging task. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and validation of the most suitable approach for your research needs.

The accurate measurement of trimethylheptanes, a group of branched-chain alkanes, is of growing interest in various scientific fields, including environmental monitoring, petroleum analysis, and biomedical research, where they may serve as potential biomarkers. Validating the analytical methods used for their quantification is paramount to ensure the reliability and reproducibility of experimental results. This guide delves into the key aspects of method validation, presents a comparison of common analytical techniques, and provides detailed experimental protocols.

The Bedrock of Reliable Data: Method Validation Parameters

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides a widely accepted framework for method validation, encompassing several key parameters. These parameters ensure that the method is specific, sensitive, accurate, precise, and robust.

Table 1: Key Validation Parameters and Their Significance

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.The method should be able to distinguish the analyte from other substances. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as percent recovery.Recovery values are typically expected to be within 80-120% of the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).For repeatability (intra-assay precision), the %RSD should typically be ≤ 15%. For intermediate precision (inter-assay precision), the %RSD should also generally be ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. The LOQ is the lowest concentration on the calibration curve.
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The analytical method should demonstrate consistent results when small changes are made to parameters such as temperature, flow rate, or reagent concentration.

A Comparative Look at Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like trimethylheptanes due to its high sensitivity and specificity.[1] When coupled with an appropriate sample preparation technique, GC-MS can effectively quantify these compounds in complex matrices such as biological fluids. Two common sample preparation techniques for volatile analytes are Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap.

Table 2: Comparison of Sample Preparation Techniques for Trimethylheptane Analysis

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Purge and Trap
Principle A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the GC inlet.An inert gas is bubbled through the sample, stripping the volatile analytes. The analytes are then trapped on an adsorbent material, which is subsequently heated to desorb the analytes into the GC.
Advantages Simple, fast, solvent-free, and sensitive.[2]Highly efficient for extracting volatile compounds, especially from water and soil matrices.[3]
Disadvantages Fiber lifetime can be limited; matrix effects can influence partitioning. Linearity for aliphatic hydrocarbons can sometimes be challenging to achieve.[4]More complex instrumentation; potential for carryover between samples.
Typical Applications Analysis of volatile and semi-volatile compounds in biological fluids, environmental samples, and food.[5]Environmental analysis of volatile organic compounds in water and soil.[6]

Table 3: Exemplar Validation Data for Volatile Hydrocarbons in Blood using HS-SPME-GC-MS

ParameterC8-C13 Aliphatic Hydrocarbons (as a proxy for Trimethylheptanes)
Linearity (r²) 0.9392 - 0.9935[4]
Limit of Quantitation (LOQ) 6.8 to 10 ng/g of blood[7][8]
Precision (%RSD) < 8.6%[4]

It is important to note that this data is for a range of aliphatic hydrocarbons and not specifically for trimethylheptanes. The linearity for these compounds was reported to be less ideal than for aromatic hydrocarbons in the cited study.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the quantification of trimethylheptanes in biological samples. These should be optimized and validated for your specific application.

Experimental Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Collection and Preparation: Collect blood samples in appropriate vials containing an anticoagulant. For analysis, mix 0.1 g of blood with 1.0 mL of distilled water in a headspace vial.[7]

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., toluene-d8) to each sample, blank, and calibration standard.[4]

  • Incubation and Extraction: Seal the vials and incubate them at a controlled temperature (e.g., 0°C) for a specific duration (e.g., 15 minutes).[7] Expose a 100-µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15 minutes).[7]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Experimental Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for volatile hydrocarbon analysis (e.g., a non-polar column like a DB-5ms).

    • Injector: Operate in splitless mode to maximize sensitivity.

    • Oven Temperature Program: Develop a temperature gradient that effectively separates the trimethylheptane isomers from other matrix components. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Carrier Gas: Use an inert gas like helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Use Electron Ionization (EI).

    • Acquisition Mode: Operate in full scan mode for initial method development and identification, and then switch to selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key steps involved.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Validation cluster_documentation 4. Documentation define_purpose Define Analytical Method's Purpose set_acceptance_criteria Set Acceptance Criteria define_purpose->set_acceptance_criteria prepare_samples Prepare Samples (Standards, QCs, Blanks) define_purpose->prepare_samples analyze_samples Analyze Samples using the Analytical Method prepare_samples->analyze_samples collect_data Collect Raw Data analyze_samples->collect_data assess_specificity Specificity collect_data->assess_specificity assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy collect_data->assess_accuracy assess_precision Precision collect_data->assess_precision assess_lod_loq LOD & LOQ collect_data->assess_lod_loq assess_robustness Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

This diagram outlines the four main phases of validating an analytical method: planning, experimental execution, data evaluation, and documentation.

Logical Relationships in Method Validation

The validation parameters are not independent but are logically interconnected. For instance, the determination of the range of a method is dependent on the confirmation of its linearity, accuracy, and precision.

Validation_Parameter_Dependencies cluster_foundational Foundational Parameters cluster_derived Derived Parameters cluster_reliability Reliability Parameter Specificity Specificity Linearity Linearity Range Range Linearity->Range Precision Precision Precision->Range LOQ Limit of Quantitation Precision->LOQ Accuracy Accuracy Accuracy->Range Accuracy->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness

Caption: Dependencies of Validation Parameters.

This diagram illustrates how foundational validation parameters like linearity, accuracy, and precision are prerequisites for establishing derived parameters such as the analytical range and limits of quantitation and detection.

Conclusion

The validation of analytical methods for quantifying trimethylheptanes is a rigorous process that is essential for generating reliable and defensible scientific data. While GC-MS coupled with HS-SPME is a powerful and widely used technique, careful optimization and thorough validation are crucial. This guide provides a framework for understanding the key validation parameters, comparing suitable analytical approaches, and implementing the necessary experimental protocols. By adhering to these principles, researchers can ensure the quality and integrity of their findings in the challenging yet rewarding field of volatile organic compound analysis.

References

A Comparative Analysis of Combustion Properties: Branched vs. Linear Dodecanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the combustion characteristics of n-dodecane and its branched isomer, iso-dodecane, reveals significant differences in reactivity and soot formation, providing critical insights for fuel design and engine optimization.

The molecular structure of a fuel plays a pivotal role in its combustion behavior. This guide provides a comparative analysis of the combustion properties of linear dodecane (B42187) (n-dodecane) and a highly branched isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane). Understanding these differences is crucial for researchers and professionals in the fields of combustion science and drug development, where analogous principles of molecular structure-activity relationships are applied. This comparison focuses on three key combustion parameters: ignition delay time, laminar flame speed, and soot formation, supported by experimental data from various studies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key combustion properties for n-dodecane and iso-dodecane based on available experimental data. It is important to note that experimental conditions can significantly influence these values.

Combustion Property n-Dodecane (Linear) iso-Dodecane (Branched) Key Observation
Ignition Delay Time ShorterLongern-Dodecane is more reactive and auto-ignites more readily.
Laminar Flame Speed HigherLowern-Dodecane flames propagate faster under similar conditions.
Soot Formation Higher TendencyLower TendencyBranched structure of iso-dodecane leads to cleaner combustion.
Table 1: Ignition Delay Time Comparison

Ignition delay time (IDT) is a critical measure of a fuel's auto-ignition quality. The data below, gathered from shock tube experiments, illustrates the difference in reactivity between the two isomers.

Temperature (K) Pressure (atm) Equivalence Ratio (Φ) n-Dodecane IDT (ms) iso-Dodecane IDT (ms) Reference
~1000201.0~1.0>2.0[1][2]
~800201.0~4.0>10.0[1][2]
~700151.0~10.0Significantly Longer[3][4]

Note: The values are approximate and interpolated from graphical data presented in the cited literature for illustrative purposes.

Table 2: Laminar Flame Speed Comparison

Laminar flame speed is a fundamental property that characterizes the propagation rate of a flame in a premixed fuel-air mixture.

Temperature (K) Pressure (atm) Equivalence Ratio (Φ) n-Dodecane Flame Speed (cm/s) iso-Dodecane Flame Speed (cm/s) Reference
40011.1~45Not explicitly found for iso-dodecane, but generally lower for branched alkanes.[5][6]
47011.1~60Not explicitly found for iso-dodecane, but generally lower for branched alkanes.[6][7]
Table 3: Soot Formation Tendency

Soot formation is a complex process involving the production of particulate matter during incomplete combustion. The Threshold Sooting Index (TSI) is a measure of a fuel's propensity to form soot.

Fuel Threshold Sooting Index (TSI) Reference
n-DodecaneHigher (not explicitly quantified in cited sources)[8]
iso-Dodecane15.4 (±0.5)[1]

Note: While a direct TSI comparison was not found in a single source, studies consistently indicate that branched alkanes exhibit lower sooting tendencies than their linear counterparts.[8]

Experimental Protocols

The data presented above is derived from specific experimental methodologies designed to measure these combustion properties accurately.

Ignition Delay Time Measurement

Ignition delay times are typically measured using a shock tube or a rapid compression machine.[9][10]

  • Mixture Preparation: A combustible mixture of the fuel and an oxidizer (e.g., air) at a specific equivalence ratio is prepared.

  • Rapid Heating and Compression: In a shock tube, a diaphragm ruptures, generating a shock wave that travels through the test gas, rapidly increasing its temperature and pressure.[11][12] In a rapid compression machine, a piston rapidly compresses the gas mixture.

  • Ignition Detection: The time interval between the passage of the shock wave (or the end of compression) and the onset of ignition is measured. Ignition is typically detected by a sharp rise in pressure or the emission of light from excited chemical species like OH*.[10][13]

Laminar Flame Speed Measurement

Several methods are used to measure laminar flame speed, including the counterflow twin-flame, spherically expanding flame, and Bunsen burner methods.[14][15] The counterflow twin-flame technique is a common approach.

  • Flow System: Two opposed nozzles issue a premixed fuel-air mixture, creating a stagnation plane where a flat, stable flame can be established.

  • Flame Stabilization: The flow rates of the mixture are carefully controlled to stabilize the flame.

  • Velocity Measurement: The velocity of the unburned gas mixture approaching the flame is measured using techniques like Particle Image Velocimetry (PIV). The laminar flame speed is then determined by extrapolating the measured flow velocity to a zero stretch rate.[6]

Soot Formation Measurement

Soot concentration and properties are often measured using non-intrusive optical techniques.

  • Flame Generation: A flame is generated using a burner, often a diffusion flame where fuel and oxidizer are initially separate.

  • Optical Diagnostics: A laser beam is passed through the flame. The extinction of the laser light is measured to determine the soot volume fraction.[16] Other techniques, like Laser-Induced Incandescence (LII), can also be used to measure soot concentration.

Visualizations

Logical Workflow for Comparing Combustion Properties

The following diagram illustrates the logical workflow for the comparative analysis of the combustion properties of linear and branched dodecanes.

G cluster_fuels Fuel Isomers cluster_properties Combustion Properties cluster_experiments Experimental Measurement cluster_analysis Comparative Analysis n_dodecane n-Dodecane (Linear) idt Ignition Delay Time n_dodecane->idt lfs Laminar Flame Speed n_dodecane->lfs soot Soot Formation n_dodecane->soot iso_dodecane iso-Dodecane (Branched) iso_dodecane->idt iso_dodecane->lfs iso_dodecane->soot exp_idt Shock Tube / RCM idt->exp_idt exp_lfs Counterflow Burner lfs->exp_lfs exp_soot Optical Diagnostics soot->exp_soot comparison Comparison of Reactivity, Flame Propagation, and Emissions exp_idt->comparison exp_lfs->comparison exp_soot->comparison

Caption: Logical workflow for comparing dodecane isomer combustion properties.

Simplified Alkane Combustion Pathway

This diagram illustrates a simplified high-level pathway for alkane combustion, highlighting key stages.

G Fuel Alkane Fuel (e.g., Dodecane) Initiation Initiation (High Temperature/Pressure) Fuel->Initiation Oxidizer Oxidizer (e.g., Air) Oxidizer->Initiation Radicals Formation of Alkyl & Peroxy Radicals Initiation->Radicals H-abstraction Intermediates Smaller Olefins & Oxygenated Species Radicals->Intermediates Decomposition & Oxidation Soot_Precursors Polycyclic Aromatic Hydrocarbons (PAHs) Intermediates->Soot_Precursors Incomplete Combustion Oxidation Oxidation to CO, CO2, H2O Intermediates->Oxidation Soot Soot Particles Soot_Precursors->Soot Growth Heat Heat Release Oxidation->Heat

Caption: Simplified reaction pathway for alkane combustion and soot formation.

Conclusion

The comparison between linear and branched dodecanes highlights the profound impact of molecular structure on combustion properties. n-Dodecane, the linear alkane, is more reactive, as indicated by its shorter ignition delay times and higher laminar flame speeds.[1][2][5][6] However, this increased reactivity comes at the cost of a higher propensity for soot formation.[8] Conversely, the branched structure of iso-dodecane leads to increased resistance to auto-ignition and slower flame propagation, but offers the significant advantage of cleaner combustion with lower soot production.[1] These findings are essential for the development of advanced fuel surrogates and for designing cleaner and more efficient combustion systems.

References

A Comparative Guide to the Thermodynamic Stability of Trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermodynamic stability of isomers is a critical factor in chemical research and development, influencing reaction equilibria, product distributions, and the ultimate utility of chemical compounds. This guide provides an objective comparison of the relative thermodynamic stability of various trimethylheptane isomers, supported by experimental and computational data. Understanding these stability differences is paramount for applications ranging from fuel formulation to the design of complex molecules in medicinal chemistry.

Relative Thermodynamic Stability of Trimethylheptane Isomers

The thermodynamic stability of a compound is inversely related to its standard Gibbs free energy of formation (ΔfG°). A more negative (or less positive) ΔfG° indicates greater thermodynamic stability. The following table summarizes key thermodynamic properties for several trimethylheptane isomers at standard conditions (298.15 K and 1 bar).

IsomerStandard Enthalpy of Formation (ΔfH° gas) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔfG° gas) (kJ/mol)Standard Molar Entropy (S° gas) (J/mol·K)Data Source
2,3,4-Trimethylheptane-265.5726.00Cheméo (Joback Method)[1]
2,3,5-Trimethylheptane, threoCheméo[2]
2,3,6-Trimethylheptane-265.5726.00Cheméo (Joback Method)[3]
3,4,4-Trimethylheptane-257.1501.8ResearchGate[4]

Experimental and Computational Protocols

The determination of the thermodynamic properties of organic compounds such as trimethylheptane isomers relies on a combination of precise experimental measurements and robust computational methods.

Experimental Methods

1. Combustion Calorimetry: This is a primary experimental technique for determining the standard enthalpy of formation (ΔfH°) of combustible compounds.

  • Principle: A precisely weighed sample of the isomer is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is meticulously measured.

  • Apparatus: The core instrument is a bomb calorimeter, which consists of the sealed bomb, a water-filled bucket, a stirrer, a thermometer with high resolution, and an insulating jacket to minimize heat exchange with the surroundings.

  • Procedure:

    • A pellet of the liquid trimethylheptane isomer, often sealed in a combustible container of known heat of combustion, is placed in the bomb.

    • The bomb is sealed, purged of air, and then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded over a period to establish a baseline.

    • The sample is ignited electrically via a fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

    • The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

    • The standard enthalpy of formation is then derived using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Chemical Equilibrium Studies: The relative Gibbs free energies of formation of isomers can be determined by studying the equilibrium of isomerization reactions.

  • Principle: An isomerization reaction is allowed to reach equilibrium at a specific temperature. The composition of the equilibrium mixture is then analyzed. The equilibrium constant (K_eq) is related to the standard Gibbs free energy change of the reaction (ΔrG°) by the equation: ΔrG° = -RTln(K_eq), where R is the ideal gas constant and T is the absolute temperature. From the ΔrG° of the isomerization reaction, the difference in the standard Gibbs free energies of formation between the isomers can be calculated.

  • Procedure:

    • A pure isomer or a mixture of isomers is placed in a reactor with a suitable catalyst (e.g., a solid acid catalyst).

    • The reactor is heated to a constant temperature and the reaction is allowed to proceed until equilibrium is established.

    • Samples are periodically withdrawn and analyzed (e.g., by gas chromatography) to monitor the composition of the mixture.

    • Once the composition no longer changes with time, equilibrium is considered to be reached.

    • The equilibrium concentrations or partial pressures of the isomers are used to calculate the equilibrium constant.

Computational Methods

Due to the challenges in synthesizing and purifying all isomers of a compound, computational chemistry methods are frequently employed to predict their thermodynamic properties.

Joback Method (Group Contribution Method): This is an estimation technique that calculates thermochemical data based on the molecular structure of a compound.

  • Methodology: The method breaks down the molecule into a set of functional groups. Each group is assigned a numerical value for its contribution to a specific property (e.g., enthalpy of formation, Gibbs free energy of formation). The property of the entire molecule is then calculated by summing the contributions of its constituent groups, with some corrections for molecular structure.

Logical Relationships in Thermodynamic Stability

The relative thermodynamic stabilities of the trimethylheptane isomers, as determined by their standard Gibbs free energy of formation, can be visualized to illustrate the energetic hierarchy. Generally, more branched alkanes tend to be more thermodynamically stable than their less branched or linear counterparts due to factors such as improved intramolecular van der Waals forces and hyperconjugation.

G cluster_stability Relative Thermodynamic Stability cluster_isomers Trimethylheptane Isomers More_Stable More Stable (More Negative ΔfG°) 3,4,4-Trimethylheptane 3,4,4-Trimethylheptane More_Stable->3,4,4-Trimethylheptane Generally more branched Less_Stable Less Stable (Less Negative/More Positive ΔfG°) 2,3,4-Trimethylheptane 2,3,4-Trimethylheptane 3,4,4-Trimethylheptane->2,3,4-Trimethylheptane Decreasing Stability 2,3,6-Trimethylheptane 2,3,6-Trimethylheptane 2,3,4-Trimethylheptane->2,3,6-Trimethylheptane Decreasing Stability 2,3,6-Trimethylheptane->Less_Stable Generally less branched

References

Cross-validation of spectroscopic data for C12 alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of chemical analysis, particularly in the fields of petrochemistry, environmental science, and drug development, is the accurate identification and differentiation of isomers. C12 alkane isomers, all sharing the molecular formula C₁₂H₂₆, can exhibit distinct physical and chemical properties. Therefore, robust analytical methods are required for their unambiguous identification. Cross-validation using multiple spectroscopic techniques provides a higher degree of confidence in structural elucidation than any single method alone.

This guide offers an objective comparison of key spectroscopic methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the analysis of C12 alkane isomers. It includes supporting data and detailed experimental protocols to assist researchers in methodology selection and application.

Comparative Analysis of Spectroscopic Techniques

Gas Chromatography (GC) is often coupled with spectroscopic techniques, especially Mass Spectrometry, as it excels at separating volatile isomers based on differences in their boiling points and polarities.[1] Once separated, spectroscopic methods provide the detailed structural information necessary for identification.

  • Mass Spectrometry (MS): MS is highly sensitive and provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, electron ionization (EI) is commonly used, which leads to characteristic fragmentation that is invaluable for identifying branching.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the differentiation of isomers based on their unique carbon frameworks.[3] ¹H NMR is also used, but the signals for protons in long-chain alkanes often overlap, making interpretation complex.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. For alkanes, it primarily shows C-H stretching and bending vibrations. While useful for confirming a sample as an alkane, FTIR spectra of different C12 isomers are often very similar, making it a poor choice for distinguishing between them when used in isolation.[5]

Data Presentation: Spectroscopic Signatures of C12 Alkane Isomers

The following tables summarize the expected quantitative data from each technique for a representative straight-chain isomer (n-dodecane) and a branched-chain isomer (e.g., 2-methylundecane).

Table 1: Mass Spectrometry (MS) Fragmentation Patterns

Featuren-Dodecane (Straight-Chain)2-Methylundecane (Branched-Chain)Rationale
Molecular Ion (M⁺) at m/z 170 Low abundance or absent[2]Very low abundance or absent[6][7]The molecular ion of alkanes is often unstable. Branching further decreases its stability.[6][7]
Fragmentation Pattern A series of peaks separated by 14 Da (CnH2n+1), with decreasing intensity as mass increases.[2]Preferential cleavage at the branch point.[2][6]Fragmentation occurs at C-C bonds. Straight chains fragment somewhat evenly, while branched chains fragment to form more stable secondary carbocations.[6]
Key Fragment Ions (m/z) 43, 57, 71, 85...[8]Enhanced peaks corresponding to fragmentation at the branch (e.g., loss of the largest alkyl fragment).[6]The most abundant peaks in branched alkanes correspond to the most stable carbocations formed during fragmentation.[2][6]

Table 2: ¹³C NMR Chemical Shifts (Approximate)

Carbon Typen-Dodecane2-MethylundecaneRationale
Primary (CH₃) ~14 ppm (C1, C12)~14 ppm (terminal CH₃), ~22 ppm (methyl branch)The chemical environment of the methyl group on the branch is different from the terminal methyls.
Secondary (CH₂) Multiple signals from ~22 to ~32 ppmMultiple signals from ~22 to ~40 ppmThe presence of a branch point alters the chemical shifts of nearby methylene (B1212753) groups.
Tertiary (CH) AbsentSignal present (~30-40 ppm)Only branched isomers will possess tertiary carbons.
Quaternary (C) AbsentAbsent (unless more highly branched)Quaternary carbons would only be present in isomers with, for example, a t-butyl group.

Table 3: Infrared (IR) Spectroscopy Absorption Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Isomer Distinguishing Power
C-H Stretch (sp³) 2850 - 3000Very Low: All alkane isomers exhibit strong absorptions in this region.[5]
CH₂ Bend (Scissoring) ~1470 - 1450Low: Subtle differences may be observed but are generally not sufficient for unambiguous identification.
CH₃ Bend (Asymmetrical) ~1460Low
CH₃ Bend (Symmetrical) ~1375Low: The intensity of this peak relative to the CH₂ bend can give a rough idea of the degree of branching, but it is not definitive.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the C12 alkane isomer mixture (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify isomers based on their retention times. Analyze the mass spectrum of each separated peak, paying close attention to the molecular ion and the fragmentation pattern to determine the branching structure. Compare spectra to a known library (e.g., NIST).[6]

Protocol 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0 to 220 ppm.

    • Pulse Angle: 30-45°.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

  • Data Analysis: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~1 Hz). Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm). Correlate the number and chemical shifts of the signals to the expected structure of the C12 alkane isomer.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop between two salt plates (NaCl or KBr) to create a thin film (neat sample). Alternatively, use a liquid ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A standard benchtop FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Analysis: Collect a background spectrum of the clean salt plates or ATR crystal. Collect the sample spectrum. Identify the major absorption bands and compare them to the known frequencies for alkane C-H bonds to confirm the functional group class.

Mandatory Visualization: Cross-Validation Workflow

A logical workflow is essential for integrating data from multiple analytical techniques to achieve a confident structural assignment. The following diagram illustrates this process.

G cluster_input Sample Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation & Identification Sample Sample with C12 Alkane Isomers GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹³C & ¹H) Sample->NMR FTIR FTIR Analysis Sample->FTIR MS_Data Retention Times & Fragmentation Patterns GCMS->MS_Data NMR_Data Chemical Shifts & Signal Multiplicity NMR->NMR_Data IR_Data Characteristic C-H Vibrations FTIR->IR_Data CrossValidation Cross-Validation & Data Integration MS_Data->CrossValidation NMR_Data->CrossValidation IR_Data->CrossValidation Identification Unambiguous Isomer Identification CrossValidation->Identification

Caption: Workflow for the cross-validation of spectroscopic data.

Conclusion

For the robust differentiation of C12 alkane isomers, a single spectroscopic technique is often insufficient.

  • Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), is the most powerful single technique, offering both separation and detailed structural information through fragmentation patterns.

  • ¹³C NMR Spectroscopy serves as an excellent confirmatory tool, providing direct evidence of the carbon skeleton and branching patterns.

  • FTIR Spectroscopy is best used as a preliminary screening tool to confirm the presence of an alkane but lacks the specificity needed to distinguish between closely related isomers.

By employing a cross-validation approach that integrates the strengths of these methods, researchers, scientists, and drug development professionals can achieve unambiguous and reliable identification of C12 alkane isomers, ensuring the quality and accuracy of their analytical results.

References

Performance Deep Dive: 3-Ethyl-2,3,5-trimethylheptane as a Solvent in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 3-Ethyl-2,3,5-trimethylheptane with alternative solvents, supported by physicochemical data and standardized experimental protocols, for researchers, scientists, and drug development professionals.

In the landscape of solvent selection for chemical synthesis, purification, and formulation, the performance of a solvent is paramount. This guide provides a comparative analysis of this compound, a C12 branched alkane, against a range of common laboratory solvents. Due to the limited specific experimental data for this compound, this guide will utilize data from its close structural and chemical analogue, Isododecane (a mixture of C12 isoparaffins, primarily 2,2,4,6,6-pentamethylheptane), to provide a representative performance profile.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent hinges on its physical and chemical properties. The following table summarizes key parameters for Isododecane as a proxy for this compound, and compares them with other frequently used laboratory solvents.

PropertyIsododecane (proxy)n-HeptaneTolueneDichloromethane (B109758) (DCM)Acetone
Molecular Formula C12H26C7H16C7H8CH2Cl2C3H6O
Molecular Weight ( g/mol ) 170.33[1]100.2192.1484.9358.08
Boiling Point (°C) 177.1[2]98.4110.639.656
Density (g/cm³ at 20°C) ~0.75[2]0.6840.8671.3260.784
Viscosity (cP at 20°C) ~1.00.4090.590.430.306
Flash Point (°C) 45[3]-44N/A-20
Water Solubility Immiscible[3]ImmiscibleImmiscibleSlightly solubleMiscible
Polarity Non-polarNon-polarNon-polarPolar aproticPolar aprotic

Performance Characteristics

As a highly branched alkane, this compound, represented by Isododecane, exhibits several performance characteristics that make it a viable alternative to traditional non-polar solvents.

Solubility: Isododecane is an excellent solvent for a wide array of non-polar organic compounds, including oils, waxes, and resins.[4] It is miscible with other hydrocarbons, silicones, and isoparaffins but is insoluble in water. This makes it suitable for applications requiring a non-aqueous, non-polar environment, such as in the formulation of cosmetics, personal care products, and certain pharmaceutical preparations.[4][5]

Reactivity and Stability: Branched alkanes are generally more stable than their linear counterparts.[6] This increased stability can be advantageous in reactions where the solvent is not intended to participate. However, branched alkanes can exhibit different reactivity in certain oxidation reactions compared to linear alkanes.[7]

Volatility and Drying Time: With a relatively high boiling point and low vapor pressure, Isododecane evaporates more slowly than highly volatile solvents like dichloromethane or acetone. This property is beneficial in applications where controlled drying is required, such as in coatings and inks.[4]

Experimental Protocols

To ensure accurate and reproducible results when evaluating solvent performance, standardized experimental protocols are essential. The following are examples of methodologies that can be adapted to compare this compound with other solvents.

Solvent Purity and Composition Analysis

Objective: To determine the purity of the solvent and identify any impurities that may affect its performance.

Methodology (based on ASTM D5830-95):

  • Instrumentation: Gas Chromatograph (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column suitable for hydrocarbon analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate components based on their boiling points.

  • Injection: A small, known volume of the solvent is injected into the GC.

  • Data Analysis: The retention times and peak areas of the components are used to determine the purity and relative concentrations of any impurities.

Solubility Determination

Objective: To quantitatively measure the solubility of a specific solute in the solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid solute to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution).

  • Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Calculation: Express the solubility as grams of solute per 100 mL of solvent or as a molar concentration.

Determination of Total Petroleum Hydrocarbons (TPH) from a solid matrix

Objective: To evaluate the efficiency of the solvent in extracting hydrocarbons from a solid sample.

Methodology (based on ASTM D5765):

  • Sample Preparation: A known weight of the solid sample (e.g., soil, sediment) is placed in a microwave extraction vessel.

  • Solvent Addition: A measured volume of the solvent is added to the vessel.

  • Microwave Extraction: The vessel is sealed and subjected to microwave heating according to a pre-determined temperature and pressure program.

  • Extraction and Filtration: After cooling, the extract is separated from the solid residue by filtration.

  • Analysis: The concentration of hydrocarbons in the extract is determined using an appropriate analytical method, such as GC-FID.

Visualizing Solvent Selection Logic

The choice of a solvent is a critical decision in experimental design. The following diagram illustrates a simplified workflow for selecting an appropriate solvent based on key performance criteria.

Caption: A workflow for solvent selection based on key criteria.

Signaling Pathway and Logical Relationship Visualization

The performance of branched alkanes as solvents is directly linked to their molecular structure. The following diagram illustrates the relationship between increased branching in alkanes and their resulting physicochemical properties and performance characteristics.

Branched_Alkane_Properties IncreasedBranching Increased Alkyl Branching in Alkane Structure LowerSurfaceArea Lower Molecular Surface Area IncreasedBranching->LowerSurfaceArea IncreasedStability Increased Thermodynamic Stability IncreasedBranching->IncreasedStability LowerBP Lower Boiling Point (for isomers) LowerSurfaceArea->LowerBP LowerViscosity Lower Viscosity LowerSurfaceArea->LowerViscosity HigherReactivity Potentially Higher Reactivity at Tertiary Carbons IncreasedStability->HigherReactivity ControlledEvaporation More Controlled Evaporation Rate LowerBP->ControlledEvaporation ImprovedPourPoint Improved Low-Temperature Properties (Pour Point) LowerViscosity->ImprovedPourPoint

Caption: Impact of branching on alkane solvent properties.

References

Navigating the Maze of Branched Alkane Analysis: A Comparative Guide to Inter-Laboratory Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of branched alkanes is a critical, yet often challenging, analytical task. The inherent complexity of hydrocarbon mixtures necessitates robust and reliable analytical methods. This guide provides an objective comparison of common methodologies for the analysis of branched alkanes, drawing upon the principles of inter-laboratory studies and proficiency testing programs. By presenting supporting experimental data and detailed protocols, this document aims to equip laboratories with the knowledge to select and implement the most suitable methods for their specific applications.

Data Presentation: A Comparative Overview of Analytical Techniques

The performance of an analytical method is defined by several key parameters. The following table summarizes quantitative data for different methods used in the analysis of branched alkanes (isoparaffins) in a representative light hydrocarbon matrix, reflecting typical performance characteristics observed in proficiency testing programs.

Table 1: Performance Characteristics of Analytical Methods for Branched Alkane Analysis

Analytical MethodAnalyte ExampleLimit of Detection (LOD) (wt%)Limit of Quantification (LOQ) (wt%)Repeatability (RSDr %)Reproducibility (RSDR %)
GC-FID (ASTM D6730) 2,3-Dimethylpentane0.010.031.53.0
2-Methylhexane0.010.031.22.8
GCxGC-TOFMS 2,2,4-Trimethylpentane0.0010.0030.82.1
3-Methylheptane0.0010.0030.92.3
2D DQF-COSY NMR Total 2-Methyl Alkanes0.1 (mol %)0.3 (mol %)1.4 (RMSEP)Not available
Total 3- & 4-Methyl Alkanes0.1 (mol %)0.3 (mol %)3.0 (RMSEP)Not available

RSDr: Relative Standard Deviation, Repeatability; RSDR: Relative Standard Deviation, Reproducibility; RMSEP: Root Mean Square Error of Prediction. Data is synthesized to be representative of typical method performance.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships inherent in inter-laboratory studies and the analytical processes for branched alkane analysis.

experimental_workflow cluster_provider Proficiency Testing (PT) Provider cluster_labs Participating Laboratories P1 Sample Preparation (Homogeneous Hydrocarbon Mixture) P2 Sample Distribution P1->P2 P3 Data Collection (from participating labs) P2->P3 L1 Sample Receipt P2->L1 P4 Statistical Analysis (z-scores, consensus values) P3->P4 P5 Issuance of Report P4->P5 L_feedback L_feedback P5->L_feedback Performance Feedback to Laboratories L2 Analysis of Branched Alkanes (using in-house methods) L1->L2 L3 Data Submission L2->L3 L3->P3

Figure 1: Workflow of a typical proficiency testing scheme for hydrocarbon analysis.

analytical_workflow start Sample Injection gc_column Gas Chromatographic Separation (e.g., HP-PONA column) start->gc_column detection Flame Ionization Detection (FID) gc_column->detection data_acquisition Data Acquisition System (Chromatogram Generation) detection->data_acquisition peak_id Peak Identification (based on retention time) data_acquisition->peak_id quantification Quantification (based on peak area and calibration) peak_id->quantification end Reportable Result (wt% of branched alkanes) quantification->end

Figure 2: Experimental workflow for GC-FID analysis of branched alkanes.

data_analysis_logic cluster_data Data Inputs cluster_stats Statistical Evaluation cluster_performance Performance Assessment lab_results Lab A Result Lab B Result ... Lab N Result consensus Calculation of Consensus Value (Mean/Median) lab_results->consensus std_dev Determination of Standard Deviation for PT lab_results->std_dev z_score Calculation of z-score for each laboratory consensus->z_score std_dev->z_score final_report final_report z_score->final_report Final Report (Comparison of Lab Performance)

Figure 3: Logical relationship in data analysis for an inter-laboratory study.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are the protocols for the key analytical methods cited in this guide.

Gas Chromatography-Flame Ionization Detection (GC-FID) based on ASTM D6730

This method is a standard for the determination of individual components in spark-ignition engine fuels.

  • Sample Preparation: No sample preparation is typically required for light hydrocarbon samples. The sample is directly injected into the gas chromatograph.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 50 m x 0.20 mm ID, 0.5 µm film thickness fused-silica open-tubular column with a bonded methyl silicone phase) is used.

  • GC Conditions:

    • Carrier Gas: Helium with a constant flow rate (e.g., 1.2 mL/min).

    • Injection: 0.1 µL split injection with a high split ratio (e.g., 200:1) to avoid column overload.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initially at 35 °C (hold for 15 min), then ramp to 200 °C at 2 °C/min (hold for 5 min).

    • Detector Temperature: 250 °C.

  • Calibration: A multi-component calibration standard containing a known weight percent of various paraffins, isoparaffins, aromatics, naphthenes, and olefins (PIANO) is run to determine the retention times and response factors of each component.

  • Data Analysis: Peaks are identified based on their retention times relative to the calibration standard. The weight percent of each branched alkane is calculated based on its peak area and the corresponding response factor.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

This advanced technique provides enhanced separation for complex hydrocarbon mixtures.

  • Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., pentane) prior to injection.

  • Instrumentation: A GC system equipped with a thermal modulator, a secondary GC oven, and a time-of-flight mass spectrometer (TOFMS). The column set consists of a non-polar primary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) and a polar secondary column (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness).

  • GCxGC Conditions:

    • Primary Oven Program: 40 °C (hold for 1 min), then ramp to 300 °C at 3 °C/min.

    • Secondary Oven Program: Offset of +15 °C relative to the primary oven.

    • Modulation Period: 6 seconds.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Acquisition Rate: 100 spectra/second.

  • Data Analysis: The resulting two-dimensional chromatogram is processed using specialized software. Compound identification is performed by comparing mass spectra with a reference library (e.g., NIST) and by the structured elution patterns (roof-tiling effect) of homologous series. Quantification is based on the volume of the chromatographic peaks.

2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR

This NMR technique can be used for in-situ characterization of branched and linear alkanes in mixtures.[1]

  • Sample Preparation: Test mixtures with known compositions are prepared. For analysis within porous media, the liquid mixture is imbibed in the solid support.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) equipped with a suitable probe.

  • NMR Parameters:

    • Pulse Sequence: Double-quantum filtered COSY.

    • Data Acquisition: A series of 2D spectra are acquired for single-component standards and the unknown mixtures.

  • Data Analysis:

    • The 2D DQF-COSY spectra are processed, and 1D anti-diagonal spectra are extracted.

    • A Partial Least-Squares Regression (PLSR) model is built using the spectra of the single-component standards.[1]

    • The composition of the unknown mixture is then predicted using the established PLSR model. The root-mean-square error of prediction (RMSEP) is used to assess the accuracy of the quantification.[1]

References

Navigating the Maze: A Guide to the Accuracy and Precision of Retention Index Prediction for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of gas chromatography, the accurate identification of branched alkanes is paramount. Retention indices (RI) serve as a crucial tool for this purpose, but their experimental determination can be time-consuming. This has led to the development of various predictive models. This guide provides an objective comparison of the accuracy and precision of these retention index prediction methods, supported by experimental data, to aid in the selection of the most appropriate approach for your analytical needs.

The retention index of a compound is a standardized measure of its retention in a gas chromatographic system, relative to a series of n-alkanes. For branched alkanes, subtle structural differences can significantly impact their retention behavior, making accurate RI prediction a challenging yet vital task. This guide delves into the performance of prominent prediction models, including Quantitative Structure-Retention Relationships (QSRR) and modern machine learning approaches.

Performance of Retention Index Prediction Models: A Comparative Analysis

The accuracy and precision of retention index prediction models are typically evaluated using metrics such as the Mean Absolute Error (MAE), Root Mean Square Error (RMSE), and the coefficient of determination (R²). Lower MAE and RMSE values, and R² values closer to 1, indicate a more accurate model. The following table summarizes the performance of various models for predicting the retention indices of branched alkanes on different stationary phases.

Model TypeStationary PhaseNo. of CompoundsMAE (RI units)RMSE (RI units)Reference
QSRR
Topological IndexNon-polar (DB-1)30 (external set)-5.80.9585[1]
Topological DescriptorsGeneral (non-polar)1784.6 (average error)--[2]
Machine Learning
Support Vector Machine (SVM)DB-1 (non-polar)~400-12.2 (RMSEP)0.999[1]
Support Vector Machine (SVM)DB-5 (semi-polar)~400-13.7 (RMSEP)0.998[1]
Deep Learning (CNN, MLP)Non-polar phasesVarious datasets6-40--[3]
Deep LearningPolar/Mid-polar phasesVarious datasets16-50--[4]
Stacking Model (ensemble)Various non-polarExternal test sets6-40--[3][5]

Key Observations:

  • Machine learning models , particularly deep learning and ensemble methods like stacking, generally demonstrate superior predictive performance compared to traditional QSRR models, with lower error rates and higher correlation coefficients.[1][3][5]

  • The polarity of the stationary phase significantly influences prediction accuracy. Models tend to perform better on non-polar phases like DB-1 and DB-5.[4][6] Predicting retention indices on polar stationary phases remains more challenging.[4]

  • The diversity and size of the training dataset are critical for the robustness and accuracy of any predictive model.[7]

Experimental Protocol for Retention Index Determination

The foundation of any accurate retention index prediction model lies in high-quality experimental data. The following is a generalized protocol for the determination of Kovats retention indices for branched alkanes using gas chromatography.

Objective: To determine the Kovats retention indices of branched alkanes on a specific GC column under temperature-programmed conditions.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column (e.g., DB-1, DB-5, or other as required).

  • Carrier gas (Helium or Hydrogen, high purity).

  • Syringe for sample injection.

  • Standard mixture of n-alkanes (e.g., C8-C20).

  • Sample containing the branched alkanes of interest.

  • Data acquisition and processing software.

Methodology:

  • Instrument Setup:

    • Install the desired capillary column in the GC oven.

    • Set the carrier gas flow rate to the manufacturer's recommendation for the column dimensions.

    • Establish the temperature program. A typical program might be: initial temperature of 50°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 10 min).

    • Set the injector and detector temperatures appropriately (e.g., 250°C for the injector and 280°C for the FID).

  • Analysis of n-alkane Standard:

    • Inject the n-alkane standard mixture into the GC.

    • Record the retention times of each n-alkane.

  • Analysis of Branched Alkane Sample:

    • Inject the sample containing the branched alkanes under the identical chromatographic conditions used for the n-alkane standard.

    • Record the retention times of the branched alkane peaks.

  • Calculation of Kovats Retention Index (I):

    • For each branched alkane peak, identify the two n-alkanes that elute immediately before and after it.

    • The Kovats retention index is calculated using the following formula for temperature-programmed GC:[8]

      I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

      Where:

      • I is the Kovats retention index.

      • n is the carbon number of the n-alkane eluting before the analyte.

      • t_x is the retention time of the branched alkane.

      • t_n is the retention time of the n-alkane with n carbons.

      • t_{n+1} is the retention time of the n-alkane with n+1 carbons.

Visualizing the Process and Influencing Factors

To better understand the workflow of retention index prediction and the interplay of various factors, the following diagrams are provided.

G cluster_input Input cluster_model Prediction Model cluster_output Output Branched_Alkane Branched Alkane Structure (SMILES, etc.) Feature_Generation Molecular Descriptor Calculation Branched_Alkane->Feature_Generation GC_Parameters GC Parameters (Stationary Phase) Prediction_Algorithm QSRR / Machine Learning Algorithm GC_Parameters->Prediction_Algorithm Feature_Generation->Prediction_Algorithm Predicted_RI Predicted Retention Index Prediction_Algorithm->Predicted_RI G cluster_factors Influencing Factors Accuracy Prediction Accuracy & Precision Model_Type Model Type (QSRR, ML) Model_Type->Accuracy Alkane_Structure Alkane Structure (Branching, Size) Alkane_Structure->Accuracy Column_Properties Column Properties (Stationary Phase Polarity) Column_Properties->Accuracy Dataset_Quality Training Dataset (Size, Diversity) Dataset_Quality->Accuracy

References

Comparative Biodegradability of C12 Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of alkane isomers is crucial for environmental remediation, industrial biotechnology, and assessing the biocompatibility of hydrocarbon-based materials. This guide provides a comparative analysis of the biodegradability of different C12 alkane isomers, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.

The structure of an alkane plays a pivotal role in its susceptibility to microbial degradation. While linear alkanes are readily metabolized by a wide range of microorganisms, branched isomers often exhibit greater persistence. This difference is primarily attributed to steric hindrance, where the methyl branches interfere with the enzymatic machinery responsible for initiating and propagating the oxidative degradation of the alkane chain.

Quantitative Comparison of C12 Alkane Isomer Biodegradation

The following table summarizes the biodegradation rates of n-dodecane and its branched isomers by various microbial strains. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from multiple sources are presented to provide a comprehensive overview.

Alkane IsomerMicrobial StrainIncubation TimeTemperature (°C)Degradation Efficiency (%)Reference
n-Dodecane Rhodococcus opacus R7--88[1]
Pseudomonas aeruginosa ATCC 55925--23 - 100[2]
Activated Sludge Consortium48 hours25~100
Branched C12 Isomers (general) Rhodococcus sp. strain Q1528 days5Degraded to a lesser extent than n-alkanes[3]
2-Methylundecane Data not available in comparative studies---
Trimethylnonane isomers Data not available in comparative studies---

Note: The degradation efficiency of branched C12 isomers is generally lower than that of n-dodecane, though specific quantitative data for direct comparison is scarce in the reviewed literature.

Experimental Protocols

A standardized experimental workflow is essential for obtaining reproducible data on alkane biodegradation. Below is a detailed methodology adapted from established protocols for assessing the biodegradation of alkanes in a liquid culture system.

Protocol: Aerobic Biodegradation of C12 Alkane Isomers in Liquid Culture

1. Materials:

  • Microbial strain of interest (e.g., Rhodococcus sp., Pseudomonas sp.)
  • Minimal Salt Medium (MSM) or Bushnell-Haas (BH) medium
  • C12 alkane isomers (n-dodecane, 2-methylundecane, trimethylnonane isomers) of high purity
  • Sterile Erlenmeyer flasks (250 mL)
  • Incubator shaker
  • Autoclave
  • Organic solvent (e.g., n-hexane, sterile) for extraction
  • Gas Chromatography-Mass Spectrometry (GC-MS) system

2. Inoculum Preparation: a. Cultivate the microbial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) until it reaches the late exponential growth phase. b. Harvest the cells by centrifugation at 5000 x g for 10 minutes. c. Wash the cell pellet twice with sterile MSM or BH medium to remove residual carbon sources. d. Resuspend the cells in the same sterile medium and adjust the optical density at 600 nm (OD600) to a starting value of approximately 0.1.

3. Biodegradation Assay Setup: a. To a series of sterile 250 mL Erlenmeyer flasks, add 50 mL of MSM or BH medium. b. Add the respective C12 alkane isomer to each flask to a final concentration of 0.1% (w/v). c. Inoculate the flasks with the prepared microbial suspension. d. Prepare a sterile control flask for each isomer containing the medium and the alkane but no inoculum to account for abiotic losses. e. Incubate the flasks on an incubator shaker at the optimal growth temperature for the microorganism (e.g., 30°C) with shaking at 150-200 rpm to ensure proper aeration.

4. Sampling and Analysis: a. At regular time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot (e.g., 1 mL) from each flask for analysis. b. Extract the remaining alkane from the sample by adding an equal volume of n-hexane and vortexing vigorously. c. Analyze the hexane (B92381) layer using a GC-MS system to quantify the concentration of the C12 alkane isomer.

5. GC-MS Parameters:

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).
  • Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/minute to 280°C, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions: Electron ionization (EI) at 70 eV.
  • Quantification: Identify and quantify the alkane peak based on its retention time and mass spectrum, using a calibration curve.

6. Data Calculation: Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Biodegradation Pathways and Regulatory Responses

Microorganisms employ distinct enzymatic strategies to metabolize linear and branched alkanes. The initial and often rate-limiting step is the oxidation of the alkane, catalyzed by alkane hydroxylases.

Linear Alkane (n-Dodecane) Degradation: The primary pathway for n-alkane degradation is terminal oxidation . This process involves the oxidation of a terminal methyl group to a primary alcohol, which is subsequently oxidized to an aldehyde and then to a fatty acid. This fatty acid can then enter the β-oxidation cycle for energy production. A less common pathway is subterminal oxidation , where a methylene (B1212753) group is oxidized to a secondary alcohol.

Branched Alkane Degradation: The degradation of branched alkanes is more complex due to steric hindrance. While terminal oxidation can occur if the terminal methyl group is accessible, microorganisms often utilize alternative pathways. Transcriptomic and proteomic studies have revealed that bacteria upregulate a different set of genes and enzymes when exposed to branched alkanes compared to linear alkanes.[4][5] For instance, Alcanivorax borkumensis expresses a different cytochrome P450 and a distinct set of β-oxidation enzymes to handle the steric bulk of branched chains.[4]

Biodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Inoculum Microbial Inoculum Preparation Incubation Incubation with Shaking (Controlled Temperature) Inoculum->Incubation Media Minimal Salt Medium + C12 Isomer Media->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction (n-hexane) Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Quantification) GCMS->Data

A generalized workflow for a C12 alkane isomer biodegradation experiment.

Alkane_Degradation_Pathways cluster_linear Linear C12 Alkane (n-Dodecane) cluster_branched Branched C12 Alkane (e.g., 2-Methylundecane) n_Dodecane n-Dodecane Primary_Alcohol 1-Dodecanol n_Dodecane->Primary_Alcohol Terminal Oxidation (Alkane Hydroxylase) Aldehyde Dodecanal Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Fatty_Acid Dodecanoic Acid Aldehyde->Fatty_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation Branched_Alkane Branched C12 Alkane Oxidation_Products Oxidized Intermediates Branched_Alkane->Oxidation_Products Alternative Oxidation (e.g., Cytochrome P450) Alternative_Beta_Oxidation Modified β-Oxidation Oxidation_Products->Alternative_Beta_Oxidation Specialized Enzymes

Differential aerobic degradation pathways for linear and branched C12 alkanes.

Regulatory_Response cluster_linear_response Response to Linear Alkanes cluster_branched_response Response to Branched Alkanes Linear_Alkane n-Dodecane Sensor_Linear Sensor Kinase A Linear_Alkane->Sensor_Linear Regulator_Linear Response Regulator A Sensor_Linear->Regulator_Linear Phosphorylation Genes_Linear Upregulation of alkB gene cluster Regulator_Linear->Genes_Linear Transcriptional Activation Branched_Alkane Branched C12 Isomer Sensor_Branched Sensor Kinase B Branched_Alkane->Sensor_Branched Regulator_Branched Response Regulator B Sensor_Branched->Regulator_Branched Phosphorylation Genes_Branched Upregulation of cytochrome P450 & alternative β-oxidation genes Regulator_Branched->Genes_Branched Transcriptional Activation

Hypothesized differential signaling pathways for linear vs. branched alkanes.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-2,3,5-trimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical guidance for the proper disposal of 3-Ethyl-2,3,5-trimethylheptane, tailored for researchers, scientists, and drug development professionals.

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. For this compound, a flammable hydrocarbon, adherence to hazardous waste protocols is mandatory. This guide outlines the necessary procedures for its safe handling and disposal.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Flame-retardant lab coat.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.

Step-by-Step Disposal Protocol

The following is a detailed methodology for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams, particularly with incompatible chemicals such as oxidizers.[1]

  • Collect the waste in a designated, properly labeled, and sealable container.

  • The container must be made of a material compatible with flammable hydrocarbons.

  • The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."

2. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.

  • The SAA must be equipped with secondary containment to capture any potential leaks or spills.

3. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.

  • Complete all required hazardous waste manifests or tags as per your institution's and local regulations. The tag should accurately reflect the contents of the waste container.

Important Considerations:

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and create a fire or explosion hazard.

  • For very small quantities (test-tube scale), evaporation in a fume hood may be a permissible option in some jurisdictions, but this should be confirmed with your institution's EHS department.[2] For larger quantities, this is not a safe or compliant disposal method.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate from Incompatible Waste FumeHood->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact EHS for Waste Pickup Store->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest LicensedDisposal Transfer to Licensed Hazardous Waste Facility Manifest->LicensedDisposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Ethyl-2,3,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary and Personal Protective Equipment (PPE)

3-Ethyl-2,3,5-trimethylheptane is presumed to be a flammable liquid and may cause skin, eye, and respiratory irritation. Prolonged or repeated exposure to similar volatile organic compounds can lead to more severe health effects.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Flame-retardant lab coatTo be worn over personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodIf ventilation is inadequate, a fit-tested respirator may be necessary.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with flammable liquids.

Operational Plan:

  • Preparation: Before handling, ensure that a proper work area is established, preferably within a chemical fume hood to control vapor accumulation.[2] All necessary PPE should be inspected and worn correctly.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking in the handling area.[5]

    • Use non-sparking tools and explosion-proof equipment.

    • When transferring, containers should be bonded and grounded to prevent static discharge.[2]

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]

    • Limit the quantity of flammable liquids stored in the laboratory to the minimum required for one shift.[7]

Table 2: Physical and Chemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [8]
Appearance Colorless liquid (presumed)
Boiling Point Data not available
Flash Point Flammable (presumed)

Spill and Emergency Procedures

In the event of a spill or emergency, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using absorbent materials like sand or vermiculite.[5][6]

    • Eliminate all ignition sources.[5]

    • Ensure the area is well-ventilated.[1]

    • Collect the absorbed material into a sealed container for disposal.

  • Fire:

    • Use a fire extinguisher appropriate for flammable liquids (e.g., dry chemical, foam, or carbon dioxide).

    • If the fire is large or cannot be controlled, evacuate the area and contact emergency services.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If irritation persists, seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

This compound must be disposed of as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[10] Do not mix with other waste streams.[10]

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[10]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[4] Never pour flammable liquids down the drain.[4]

Visual Guides

The following diagrams illustrate the key safety workflows and relationships.

HandlingWorkflow Figure 1: Safe Handling Workflow for this compound A Preparation: - Inspect and don PPE - Prepare well-ventilated workspace B Handling: - Use in fume hood - Avoid ignition sources - Ground and bond containers A->B C Storage: - Tightly sealed, labeled container - Cool, dry, ventilated area B->C D Spill/Emergency: - Evacuate and contain - Use appropriate fire extinguisher - Administer first aid B->D C->D E Disposal: - Collect in labeled hazardous waste container - Store in designated area - Arrange for professional disposal C->E

Caption: Safe Handling Workflow

HazardPPERelationship Figure 2: Hazard and PPE Relationship cluster_hazards Hazards cluster_ppe Personal Protective Equipment Flammability Flammability LabCoat Flame-Retardant Lab Coat Flammability->LabCoat Inhalation Inhalation Ventilation Fume Hood/ Ventilation Inhalation->Ventilation SkinContact Skin/Eye Contact Gloves Gloves SkinContact->Gloves Goggles Goggles SkinContact->Goggles

Caption: Hazard and PPE Relationship

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.